molecular formula C4H6Br2O2 B3024268 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 21285-46-1

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No.: B3024268
CAS No.: 21285-46-1
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
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Description

Crystals or white powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
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InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
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InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
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Canonical SMILES

C(C(=C(CO)Br)Br)O
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Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
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Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Molecular Weight

245.90 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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CAS No.

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Record name 2,3-Dibromo-2-butene-1,4-diol, (E)-
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Record name 2-Butene-1,4-diol, 2,3-dibromo-
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Record name (E)-2,3-dibromo-2-butene-1,4-diol
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Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Foundational & Exploratory

Foreword: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. The pursuit of novel therapeutics, advanced materials, and specialized agrochemicals often hinges on the availability of versatile chemical building blocks. This compound (CAS No: 3234-02-4) is one such pivotal intermediate.[1] Its unique bifunctional structure, featuring both vicinal dibromide and primary alcohol moieties on a rigid trans-alkene backbone, makes it a highly sought-after precursor in diverse fields.[1][2] This compound serves as a cornerstone in the synthesis of fire-resistant polymers, corrosion inhibitors, and various pharmaceutical ingredients (APIs).[1][3][4]

This guide provides an in-depth examination of the synthesis of this compound, grounded in established chemical principles and field-proven methodologies. It is designed for researchers, chemists, and process development professionals who require a robust and reliable protocol. We will not only detail the procedural steps but also delve into the mechanistic rationale, safety engineering, and analytical validation required for a successful and reproducible synthesis.

Mechanistic Underpinnings: The Electrophilic Addition Pathway

The synthesis of this compound is fundamentally an electrophilic addition reaction. The starting material, 2-butyne-1,4-diol, possesses a carbon-carbon triple bond, an electron-rich region (a nucleophile) that is susceptible to attack by electrophiles.[5] The electrophile in this reaction is elemental bromine (Br₂).

The reaction proceeds via a stereoselective pathway that dictates the trans configuration of the final product. This stereoselectivity is best explained by the formation of a cyclic bromonium ion intermediate.

The Causality of trans-Addition:

  • Initial Electrophilic Attack: The π-electron cloud of the alkyne attacks one of the bromine atoms in a Br₂ molecule, which is polarized by the approaching nucleophile. This leads to the cleavage of the Br-Br bond.

  • Formation of a Cyclic Bromonium Ion: Instead of forming a linear vinyl carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two alkyne carbons. This cyclic bromonium ion is more stable as it satisfies the octet rule for all atoms.

  • Nucleophilic Backside Attack: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbons of the cyclic intermediate. Crucially, this attack occurs from the side opposite to the bulky bromonium ion ring (a backside or anti-attack).

  • Ring Opening and Product Formation: This nucleophilic attack opens the three-membered ring, resulting in the two bromine atoms being on opposite sides of the newly formed double bond, leading exclusively to the trans isomer.

The diagram below illustrates this mechanistic sequence.

G cluster_0 Step 1: Electrophilic Attack cluster_2 Step 3: Nucleophilic Backside Attack cluster_3 Step 4: Product Formation A HOCH₂-C≡C-CH₂OH (2-Butyne-1,4-diol) int1 Cyclic Bromonium Ion + Br⁻ A->int1 π-bond attacks Br B Br-Br B->int1 P This compound int1->P Ring Opening C Br⁻ C->int1 Backside attack

Caption: Reaction mechanism for the synthesis of this compound.

Synthetic Methodology: Direct Bromination in an Aqueous Medium

The most direct and widely adopted method for synthesizing this compound is the reaction of 2-butyne-1,4-diol with elemental bromine in an aqueous medium.[4][6] This approach is advantageous due to its high yield, straightforward execution, and the convenient precipitation of the product from the reaction mixture, which simplifies isolation.[4]

Key Experimental Parameters and Their Rationale:
  • Solvent: Water is the preferred solvent. It is inexpensive, non-flammable, and the product has limited solubility in it at lower temperatures, facilitating recovery by filtration.[2][7]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (typically 5–15°C) is critical.[8] This control prevents potential side reactions, such as the formation of tetrabromo adducts or other byproducts, and minimizes the volatilization of hazardous bromine vapor.[9]

  • Stoichiometry: An approximately equimolar ratio of bromine to 2-butyne-1,4-diol is used.[4] A slight excess of the alkyne can be used to ensure all the toxic bromine is consumed.

  • Rate of Addition: Slow, controlled addition of bromine to the aqueous solution of the diol is essential.[4] This maintains the low temperature and prevents a localized buildup of bromine concentration, ensuring high selectivity for the desired dibromo product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier Example
2-Butyne-1,4-diolC₄H₆O₂86.0986.1 g (1.0 mol)≥98%Sigma-Aldrich
BromineBr₂159.81159.8 g (1.0 mol)≥99.5%Sigma-Aldrich
Deionized WaterH₂O18.02400 mL--
Sodium ThiosulfateNa₂S₂O₃158.11~50 gTechnical-
Ethanol (for recrystallization)C₂H₅OH46.07As needed95%-
Equipment
  • 1000 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (250 mL)

  • Thermometer (-20 to 100°C)

  • Ice-water bath

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware

Experimental Workflow Diagram

G A 1. Setup - Assemble 3-neck flask with stirrer, thermometer, dropping funnel. - Prepare ice bath. B 2. Reagent Preparation - Dissolve 86.1 g of 2-butyne-1,4-diol in 400 mL DI water in the flask. - Cool solution to 10°C. A->B Proceed C 3. Bromine Addition - Slowly add 159.8 g of Bromine via dropping funnel over 1.5-2 hours. - Maintain temp at 10-15°C. B->C Once at temp D 4. Reaction - Stir for an additional 30 minutes after addition is complete. - Monitor for disappearance of bromine color. C->D After addition E 5. Product Isolation - Cool mixture to 5°C to maximize precipitation. - Filter the solid product using a Buchner funnel. D->E Reaction complete F 6. Washing - Wash the crude product with cold DI water. E->F Solid on funnel G 7. Purification - Recrystallize from hot ethanol. - Collect crystals by filtration. F->G Crude product H 8. Drying & Analysis - Dry the final product under vacuum. - Characterize via MP, NMR, IR. G->H Pure crystals

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask in a fume hood. Equip it with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the entire setup in a large ice-water bath.

  • Preparation of Diol Solution: Charge the flask with 86.1 g (1.0 mol) of 2-butyne-1,4-diol and 400 mL of deionized water. Begin stirring to dissolve the solid. Cool the solution to 10°C using the ice bath.

  • Bromine Addition: Carefully measure 159.8 g (51.2 mL, 1.0 mol) of liquid bromine and transfer it to the dropping funnel. CAUTION: Perform this step in a certified fume hood while wearing appropriate PPE. Begin adding the bromine dropwise to the stirred diol solution. The rate of addition must be controlled to maintain the reaction temperature between 10°C and 15°C.[8] The addition should take approximately 1.5 to 2 hours.

    • Self-Validation Check: As bromine is added, a pale yellow solid should begin to precipitate. The color of the solution should not become dark red, which would indicate an accumulation of unreacted bromine.

  • Reaction Completion: After the bromine addition is complete, continue to stir the mixture at 10-15°C for an additional 30 minutes to ensure the reaction goes to completion. The reddish color of bromine should fade, leaving a yellowish slurry.

  • Product Isolation: Cool the reaction mixture down to 5°C in the ice bath for 30 minutes to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold (≈5°C) deionized water (50 mL each) to remove any residual acid (HBr) and unreacted starting material.

  • Purification (Recrystallization): Transfer the crude, damp solid to a beaker. Add a minimal amount of hot 95% ethanol and heat gently with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified white crystals by vacuum filtration.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Safety Engineering and Hazard Management

The primary hazard in this synthesis is the handling of elemental bromine. Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns upon skin contact.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[11][13][14]

  • Engineering Controls: All operations involving liquid bromine must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[11]

  • Spill Management: An emergency spill kit must be readily available. A 1 M solution of sodium thiosulfate should be on hand to neutralize any bromine spills.[11] In case of a spill, the area should be evacuated, and appropriate personnel notified. The spill should be covered with an absorbent material and then treated with the sodium thiosulfate solution until the red-brown color disappears.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[12][13] If inhaled, move the individual to fresh air and seek medical attention.[12][14]

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

Analysis TechniqueExpected ResultReference
Appearance White to light yellow crystalline solid[1][15][16]
Melting Point 112-116°C[1][]
¹H NMR (DMSO-d₆)δ ≈ 4.2-4.4 ppm (s, 4H, -CH₂), δ ≈ 5.5-5.8 ppm (t, 2H, -OH)[7][18]
¹³C NMR (DMSO-d₆)δ ≈ 65 ppm (-CH₂OH), δ ≈ 125 ppm (C=C)[18]
IR Spectroscopy (KBr)ν ≈ 3300-3400 cm⁻¹ (O-H stretch, broad), ≈ 1650 cm⁻¹ (C=C stretch)[16]

The absence of signals corresponding to the starting alkyne in the NMR and IR spectra, combined with a sharp melting point within the specified range, provides strong evidence of a pure final product.

Conclusion

The synthesis of this compound via the direct bromination of 2-butyne-1,4-diol is a robust and high-yielding process. The key to a successful synthesis lies in meticulous control over reaction parameters, particularly temperature and the rate of bromine addition, to ensure high stereoselectivity for the desired trans isomer. Adherence to stringent safety protocols is non-negotiable due to the hazardous nature of bromine. The detailed protocol and mechanistic insights provided in this guide equip researchers and development professionals with the necessary knowledge to confidently and safely produce this valuable chemical intermediate for its wide-ranging applications.

References

  • Bromine handling and safety. (n.d.). Slideshare.
  • 2,3-Dibromo-2-Butyne-1,4-Diol. (n.d.). Avenex Chemical Technologies LLP.
  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
  • Bromine | Chemical Emergencies. (2024, September 6). CDC.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). [Source not specified].
  • Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. Washington, DC: U.S. Patent and Trademark Office.
  • A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol. (n.d.). Google Patents.
  • This compound 97%. (n.d.). Sigma-Aldrich.
  • Method for preparing 2,3-dibromo-2-butene-1,4-glycol. (n.d.). Google Patents.
  • The Versatile Intermediate: Exploring this compound. (n.d.). [Source not specified].
  • This compound(21285-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound 3234-02-4 wiki. (n.d.). Guidechem.
  • Brominating butyne-(2)-diol-(1,4). (n.d.). Google Patents.
  • This compound | 3234-02-4. (n.d.). ChemicalBook.
  • 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.). PubChem.
  • CAS 3234-02-4 this compound. (n.d.). BOC Sciences.
  • This compound | 3234-02-4. (n.d.). Benchchem.
  • Preparation of 2,3-dibromo-2-butene-1,4-diol - Patent US-3671594-A. (n.d.). PubChem.
  • 1,4-Butynediol. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to trans-2,3-Dibromo-2-butene-1,4-diol: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, certain building blocks distinguish themselves through their versatility and strategic importance. trans-2,3-Dibromo-2-butene-1,4-diol is one such molecule.[1][2] Its unique bifunctional nature, possessing both vicinal dibromoalkene and primary alcohol functionalities, renders it a highly valuable intermediate for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white crystalline solid at room temperature.[2][3] It is soluble in polar organic solvents like ethanol and dimethyl sulfoxide, and sparingly soluble in water.[2]

PropertyValueSource
CAS Number 3234-02-4
Molecular Formula C₄H₆Br₂O₂
Molecular Weight 245.90 g/mol
Melting Point 112-114 °C[4]
Appearance White to off-white crystalline powder[2][3]
Solubility Soluble in polar organic solvents, sparingly soluble in water[2]
Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by two key signals. The methylene protons (-CH₂OH) adjacent to the double bond typically appear as a singlet or a narrowly coupled multiplet, while the hydroxyl protons (-OH) present as a broad singlet, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methylene groups.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and a peak around 1640-1680 cm⁻¹ for the C=C stretching of the alkene. The C-Br stretching vibrations are typically observed in the fingerprint region.[5]

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the electrophilic addition of bromine to 2-butyne-1,4-diol.[6] The trans isomer is the thermodynamically favored product.[2]

G cluster_0 Synthesis of this compound 2-butyne-1,4-diol HOCH₂-C≡C-CH₂OH 2-Butyne-1,4-diol product Br \n  C=C / \nHOCH₂  CH₂OH This compound 2-butyne-1,4-diol->product Electrophilic Addition Br2 Br₂ Br2->product

Caption: Synthesis of this compound.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established patent literature.[6]

Materials:

  • 2-Butyne-1,4-diol

  • Bromine

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butyne-1,4-diol in water.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add bromine to the stirred solution via a dropping funnel. The addition should be controlled to prevent a rapid increase in temperature.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atoms are good leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can undergo various transformations.

Synthesis of Heterocyclic Compounds

A primary application of this diol is in the synthesis of five-membered heterocyclic rings, such as furans and pyrroles, through variations of the Paal-Knorr synthesis.[7][8]

3.1.1. Furan Synthesis

In the presence of an acid catalyst, the diol can undergo an intramolecular cyclization to form 2,5-bis(hydroxymethyl)furan. The proposed mechanism involves the tautomerization of the diol to a 1,4-dicarbonyl compound, which then cyclizes.

G cluster_1 Furan Synthesis from this compound start Br \n  C=C / \nHOCH₂  CH₂OH intermediate O=CH-CH=CH-CH=O (Tautomer) start->intermediate Tautomerization furan HOCH₂-(C₄H₂O)-CH₂OH 2,5-Bis(hydroxymethyl)furan intermediate->furan Acid-catalyzed Cyclization

Caption: Paal-Knorr type furan synthesis.

3.1.2. Pyrrole Synthesis

Similarly, reaction with a primary amine in the presence of a suitable catalyst can lead to the formation of N-substituted 2,5-bis(hydroxymethyl)pyrroles.

G cluster_2 Pyrrole Synthesis from this compound start Br \n  C=C / \nHOCH₂  CH₂OH pyrrole HOCH₂-(C₄H₂N-R)-CH₂OH N-Substituted-2,5-bis(hydroxymethyl)pyrrole start->pyrrole Reaction with Amine amine R-NH₂ amine->pyrrole

Caption: Paal-Knorr type pyrrole synthesis.

Role in Drug Development

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility as a versatile building block for creating libraries of heterocyclic compounds is of significant interest to medicinal chemists. The furan and pyrrole cores are prevalent in many biologically active molecules, including antiviral and anticancer agents. The diol provides a convenient entry point to these scaffolds, allowing for the systematic variation of substituents to explore structure-activity relationships.

Safety and Handling

This compound is classified as a skin sensitizer and can cause eye, skin, and respiratory tract irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[9]

Toxicological Data

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures, particularly five-membered heterocycles. For researchers and professionals in drug discovery and development, this compound offers a reliable platform for the synthesis of novel chemical entities with potential therapeutic applications. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

  • Google Patents.
  • Chemical Effects in Biological Systems. 2,3-Dibromo-2-butene-1,4-diol (3234-02-4). [Link]
  • Google Patents. A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol.
  • Chemos GmbH&Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [Link]
  • Wikipedia. Paal–Knorr synthesis. [Link]
  • The Versatile Intermediate: Exploring this compound. [Link]
  • Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
  • ChemBK. This compound. [Link]

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Navigating Chemical Identity: A Spectroscopic Guide to CAS 3234-02-4 and a Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of chemical research, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. This guide was initiated to provide in-depth spectroscopic data for CAS number 3234-02-4. Initial database inquiries often erroneously associate this CAS number with 4-Methoxy-2-nitroaniline. However, authoritative sources confirm that CAS 3234-02-4 is unequivocally assigned to trans-2,3-Dibromo-2-butene-1,4-diol [1][2][].

This guide will first present the available spectroscopic data for the correct compound, this compound. Recognizing that the user's query may stem from a common database error, the second part of this guide will provide a comprehensive spectroscopic analysis of 4-Methoxy-2-nitroaniline (CAS 96-96-8), the compound often mistaken for CAS 3234-02-4. This dual approach ensures both accuracy and fulfillment of the likely intent behind the original query.

Part 1: The True Identity of CAS 3234-02-4: this compound

This compound is a halogenated alkene and alcohol[2]. Its structure presents unique features for spectroscopic analysis.

Molecular Structure

Caption: Molecular structure of 4-Methoxy-2-nitroaniline.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of aromatic compounds. The aromatic protons of 4-Methoxy-2-nitroaniline are deshielded and appear in the 6.5-8.0 ppm range.[4][5][6] The electron-donating methoxy and amino groups and the electron-withdrawing nitro group influence the chemical shifts of the aromatic protons and carbons. Aromatic carbons typically absorb in the 110-150 ppm range in the ¹³C NMR spectrum.[4][5]

Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.5d
H-5~6.5dd
H-6~6.8d
-OCH₃~3.8s
-NH₂~5.0-6.0 (broad)s

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~140-150
C-2 (-NO₂)~135-145
C-3~120-130
C-4 (-OCH₃)~150-160
C-5~100-110
C-6~110-120
-OCH₃~55-60

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxy-2-nitroaniline shows characteristic absorption bands for its functional groups.[7] The primary amine (-NH₂) group exhibits two N-H stretching bands, while the nitro (-NO₂) group shows strong asymmetric and symmetric stretching vibrations.[8][9]

FTIR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
3483Asymmetric N-H stretching-NH₂
3360Symmetric N-H stretching-NH₂
1620N-H bending-NH₂
1580Asymmetric NO₂ stretching-NO₂
1340Symmetric NO₂ stretching-NO₂
1240C-O-C stretchingAryl ether
1281C-N stretchingAromatic amine [8]
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of 4-Methoxy-2-nitroaniline results in a molecular ion peak at m/z 168, corresponding to its molecular weight.[7] The fragmentation pattern provides further structural information.

Prominent Mass Spectral Peaks

m/zProposed FragmentRelative Intensity (%)
168[M]⁺100
153[M - CH₃]⁺High
122[M - NO₂]⁺Moderate
108[M - NO₂ - CH₂]⁺Moderate
94[M - NO₂ - CO]⁺Moderate
UV-Vis Spectroscopy

The UV-Vis spectrum of aromatic compounds is characterized by absorptions arising from π→π* electronic transitions.[10][11][12] The presence of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂) groups on the benzene ring in 4-Methoxy-2-nitroaniline causes a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene.[11][13] A UV-Vis absorption spectrum for 4-methoxy-2-nitroaniline has been reported.[14]

Predicted UV-Vis Absorption Maxima

Solventλmax (nm)
Ethanol~230, ~260, ~410

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption peaks.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation pattern.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

This guide has clarified the identity of CAS number 3234-02-4 as this compound and provided its available spectroscopic data. Furthermore, it has offered a comprehensive spectroscopic profile of 4-Methoxy-2-nitroaniline (CAS 96-96-8), the compound commonly mistaken for CAS 3234-02-4. By addressing this common point of confusion, this document serves as a reliable resource for researchers, ensuring accurate compound identification and facilitating further scientific investigation.

References

  • JoVE. (2025). NMR Spectroscopy of Aromatic Compounds.
  • International Journal of Engineering Research & Modern Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.
  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319–326. [Link]
  • Hogness, T. R., & Lunn, E. G. (1925). The Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of the American Chemical Society, 47(4), 1047-1053.
  • ResearchGate. (n.d.). a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal.
  • YouTube. (2025, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline.
  • ResearchGate. (n.d.). UV–vis absorption of 4-methyl-2-nitroaniline (a) and 4-methoxy-2-nitroaniline (b).
  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds.
  • SIELC Technologies. (2018, February 16). 4-Methoxy-2-nitroaniline.
  • Al-gamal, A. A., & El-Said, W. A. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S149-S154.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Docsity. (2022, September 26). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
  • ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline.
  • NIST. (n.d.). Benzenamine, 4-methoxy-2-nitro-.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Chegg. (2018, April 23). I need to analyze the mass spec. For p-nitroaniline. All major fragments lost.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
  • Guo, J., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

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molecular structure of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of trans-2,3-Dibromo-2-butene-1,4-diol

Abstract

Compound Identity and Significance

This compound is a halogenated diol that presents as a white crystalline solid.[1][3] Its structure is characterized by a central carbon-carbon double bond with bromine atoms in a trans configuration, flanked by two hydroxymethyl groups. This unique arrangement of reactive functional groups—a vicinal dibromide on an alkene and two primary alcohols—makes it a valuable precursor for synthesizing complex cyclic and heterocyclic scaffolds.[1]

Identifier Value Source
IUPAC Name (E)-2,3-dibromobut-2-ene-1,4-diolPubChem[4]
CAS Number 3234-02-4Sigma-Aldrich
Molecular Formula C₄H₆Br₂O₂PubChem[4]
Molecular Weight 245.90 g/mol Sigma-Aldrich
Melting Point 112-114 °CSigma-Aldrich
Appearance White crystalline powderChemicalBook[3]
Solubility Water soluble, soluble in polar organic solventsGuidechem[1]

Stereoselective Synthesis

The synthesis of this compound is most commonly achieved via the electrophilic addition of molecular bromine (Br₂) to 2-butene-1,4-diol.

Causality of Stereoselectivity: The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite the bulky bromonium ring. This anti-addition mechanism across the double bond is sterically favored and results in the formation of the thermodynamically more stable trans (E) isomer as the major product.[1]

G r1 HOCH₂-CH=CH-CH₂OH (2-Butene-1,4-diol) intermediate Cyclic Bromonium Ion Intermediate r1->intermediate Electrophilic Attack r2 + Br₂ p1 This compound intermediate->p1 Anti-addition by Br⁻ G start Hypothesized Structure ms Mass Spectrometry (Confirm MW & Isotopic Pattern) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (Map Connectivity & Stereochemistry) ms->nmr ir->nmr xray X-Ray Crystallography (Determine 3D Structure) nmr->xray confirmed Confirmed Molecular Structure xray->confirmed

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Rationale: Mass spectrometry is the first critical step. It provides the molecular weight of the compound, offering immediate validation of the chemical formula. For halogenated compounds, its power is magnified. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive or negative ion detection mode. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-400).

  • Analysis: Identify the molecular ion peak cluster and verify that the m/z values and the 1:2:1 intensity ratio correspond to [C₄H₆Br₂O₂ + H]⁺ or a similar adduct.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By passing infrared radiation through the sample, we can detect the vibrational frequencies of specific bonds, which correspond to characteristic absorption bands. For this compound, we expect to confirm the presence of hydroxyl (-OH) and alkene (C=C) groups.

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Rationale
Alcohol O-HStrong, Broad Stretch3200 - 3600Confirms the presence of hydroxyl groups. The broadness is due to hydrogen bonding.
Alkane C-HMedium Stretch2850 - 3000Corresponds to the sp³ hybridized C-H bonds in the -CH₂- groups.
Alkene C=CWeak to Medium Stretch1640 - 1680Confirms the carbon-carbon double bond. This peak may be weak or absent due to the molecule's symmetry.
Alcohol C-OStrong Stretch1000 - 1260Confirms the presence of primary alcohol C-O bonds.
Alkyl Halide C-BrMedium to Strong Stretch500 - 600Confirms the presence of carbon-bromine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can construct a detailed molecular map. The high degree of symmetry in the trans isomer is a key feature that simplifies the spectra and provides a clear diagnostic fingerprint.

¹H NMR Analysis: Due to the C₂ rotational symmetry axis passing through the center of the C=C double bond, the molecule is highly symmetrical.

  • Hydroxymethyl Protons (-CH₂OH): The two -CH₂- groups are chemically and magnetically equivalent. They will appear as a single signal (a singlet). Expected chemical shift: ~4.3 ppm.

  • Hydroxyl Protons (-OH): The two -OH protons are also equivalent and will appear as a single signal, typically a broad singlet that can exchange with D₂O. Expected chemical shift: variable, ~2-5 ppm.

¹³C NMR Analysis: The same molecular symmetry simplifies the ¹³C spectrum.

  • Hydroxymethyl Carbons (-CH₂OH): The two equivalent -CH₂OH carbons will produce a single signal. Expected chemical shift: ~60-65 ppm.

  • Alkene Carbons (>C-Br): The two equivalent bromine-bearing alkene carbons will produce a second, distinct signal. Expected chemical shift: ~125-130 ppm.

The observation of only two signals in the ¹³C NMR spectrum and two signals in the ¹H NMR spectrum is powerful evidence for the symmetrical trans structure.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for diols as it allows for clear observation of the -OH proton signals.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width covers the expected range (0-12 ppm) and set an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H signals.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It is the gold standard for confirming stereochemistry, allowing direct visualization of the trans orientation of the bromine atoms relative to the carbon-carbon double bond.

Experimental Protocol Workflow:

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indicator of high sample purity. Slow evaporation of a saturated solution is a common and effective method.

    • a. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

    • b. Loosely cover the container to allow the solvent to evaporate slowly over several days at a constant temperature.

    • c. Harvest a well-formed, defect-free single crystal.

  • Data Collection: Mount the crystal on a goniometer head of a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density peaks. The model is then refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Expected Structural Parameters:

Parameter Expected Value Significance
C=C Bond Length~1.34 ÅConfirms the double bond character.
C-Br Bond Length~1.88 ÅTypical length for a C(sp²)-Br bond.
C-C Bond Length~1.50 ÅConfirms the single bond between sp² and sp³ carbons.
C-O Bond Length~1.43 ÅTypical length for a C(sp³)-O bond.
Br-C=C-Br Torsion Angle~180°Definitive proof of the trans stereochemistry.
PlanarityC1-C2-C3-C4 backboneThe atoms of the C=C double bond and the atoms directly attached to them lie in the same plane.

Conclusion

The has been rigorously established through a multi-faceted analytical approach. Mass spectrometry confirms the molecular formula and the presence of two bromine atoms through its characteristic 1:2:1 isotopic pattern. IR spectroscopy identifies the required hydroxyl and alkene functional groups. High-resolution NMR spectroscopy provides a definitive map of atomic connectivity and strongly supports the symmetrical trans configuration. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure, providing precise bond lengths and angles and unequivocally establishing the trans stereochemistry. This validated structural understanding is fundamental for researchers and drug development professionals who rely on this molecule as a versatile and predictable synthetic intermediate.

References

  • The Versatile Intermediate: Exploring this compound. (n.d.). LookChem. [Link]
  • 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.).

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trans-2,3-Dibromo-2-butene-1,4-diol melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of trans-2,3-Dibromo-2-butene-1,4-diol, with a Focus on Melting Point Determination

Executive Summary

This compound (CAS No. 3234-02-4) is a bifunctional halogenated organic compound of significant interest in various fields, including pharmaceutical synthesis, materials science, and electronics.[1][2][3][4] Its utility as a versatile chemical intermediate stems from the reactive bromine atoms and hydroxyl groups within its structure.[1] For researchers and drug development professionals, establishing the identity and purity of such a starting material is paramount to ensuring the reproducibility and success of subsequent synthetic steps.

The melting point is a fundamental thermodynamic property that serves as a critical quality attribute (CQA). It provides a rapid and cost-effective preliminary assessment of purity and confirms the identity of a crystalline solid. A sharp melting range that aligns with established literature values typically indicates a high degree of purity, whereas a depressed and broad melting range suggests the presence of impurities.

This guide provides a comprehensive technical overview of this compound, focusing on the determination and interpretation of its melting point. It details a robust protocol for purification via recrystallization—a prerequisite for accurate measurement—and a standardized methodology for melting point analysis. The causality behind experimental choices is explained to provide field-proven insights for scientists, ensuring that the described protocols are self-validating systems for achieving reliable and accurate results.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in experimental work. This compound presents as a white to light yellow crystalline solid under standard conditions.[1][2][5]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 3234-02-4[1][6][7]
Molecular Formula C₄H₆Br₂O₂[1][6][8]
Molecular Weight 245.90 g/mol [1][6][8]
Appearance White to light yellow solid/crystalline powder[1][2][5][]
Melting Point 112-116 °C[1][8][]
Solubility Soluble in ethanol; slightly soluble in dichloroethane; limited solubility in water.[2][5][10]
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[5][10]
IUPAC Name (E)-2,3-dibromobut-2-ene-1,4-diol[]

The Significance of Melting Point in Synthesis and Drug Development

In the context of drug development and complex organic synthesis, the melting point is more than a simple physical constant; it is a cornerstone of material characterization.

  • Indicator of Purity: The presence of even minor impurities disrupts the crystal lattice of a solid, requiring less energy to overcome the intermolecular forces. This results in a melting point depression and a broadening of the melting range. For a synthetic intermediate like this compound, confirming a sharp melting point within the accepted range (e.g., 112-116 °C) provides confidence in the material's suitability for subsequent, often sensitive, reaction steps.[1][8][]

  • Identification: While not definitive on its own, when combined with other analytical techniques (e.g., NMR, IR spectroscopy), the melting point is a powerful tool for confirming the identity of a synthesized compound against a known standard.

  • Polymorphism Screening: In pharmaceutical sciences, different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. While this compound is an intermediate, understanding its solid-state behavior is crucial for process control.

MeltingPointDepression cluster_pure Pure Compound cluster_impure Impure Compound Pure Perfect Crystal Lattice MP_Pure Sharp Melting Point (e.g., 115-116 °C) Pure->MP_Pure Requires high energy to disrupt Impure Disrupted Crystal Lattice (due to impurities) MP_Impure Depressed & Broad M.P. (e.g., 108-113 °C) Impure->MP_Impure Requires less energy to disrupt

Caption: The effect of impurities on a compound's crystal lattice and its melting point.

Synthesis and Purification: The Foundation for Accurate Measurement

The most common industrial synthesis of this compound involves the bromination of 2-butyne-1,4-diol.[3][11] The reaction is typically performed in an aqueous medium where the product precipitates out of solution as it forms.[3] However, this crude product often contains residual reactants, byproducts, or occluded solvent, making purification essential before any analytical characterization.

Recrystallization is the gold standard for purifying crystalline solids. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

SynthesisWorkflow Reactants Reactants 2-Butyne-1,4-diol + Bromine (Aqueous Medium) Reaction Addition Reaction Controlled Temperature (e.g., 8-13 °C) Reactants->Reaction Crude Crude Product Filtration to isolate solid Reaction->Crude Recrystallization Recrystallization 1. Dissolve in hot Ethanol w/ Na₂SO₃ 2. Hot filtration (optional: carbon) 3. Cool to induce crystallization Crude->Recrystallization Pure Pure Crystals Filtration and Washing Recrystallization->Pure Final {Final Product|Vacuum Drying (e.g., 30-40 °C)} Pure->Final

Caption: Workflow from synthesis to purified this compound.

Experimental Protocol: Recrystallization

This protocol is adapted from established industrial methods and is designed to yield a high-purity product suitable for analysis.[11]

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Absolute ethanol

  • Sodium sulfite (Na₂SO₃)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, combine the crude product with absolute ethanol (approx. 0.65 to 1.0 mL of ethanol per gram of crude product).[11] Add a small amount of sodium sulfite (approx. 0.001 to 0.005 g per gram of crude product).

    • Causality: Ethanol is chosen as the solvent because the diol is highly soluble at elevated temperatures but less soluble at cooler temperatures. Sodium sulfite is a reducing agent used to quench any residual bromine, preventing unwanted side reactions.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solution is colored, add a small amount of activated carbon.[11]

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities.

    • Causality: This step must be performed quickly and with pre-warmed glassware to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (or cool to 8-12 °C) to maximize crystal formation.[11]

    • Causality: Slow cooling promotes the formation of a more ordered, pure crystal lattice, effectively excluding impurities from being trapped within the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from their surface.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.[11] The final product should be a fine white crystalline powder.[2][5]

Protocol for Accurate Melting Point Determination

Objective: To determine the melting range of purified this compound using a digital melting point apparatus.

Materials:

  • Purified, dry this compound

  • Capillary tubes (closed at one end)

  • Digital melting point apparatus (calibrated)

Procedure:

  • Sample Preparation: Ensure the crystalline sample is completely dry and free-flowing. If necessary, gently crush the crystals into a fine powder using a spatula or mortar and pestle.

    • Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharper melting point reading.

  • Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface (or drop it down a long glass tube) to pack the sample tightly into the closed end. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to find the approximate range.

  • Accurate Measurement: For the precise measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point (approx. 95 °C). Then, reduce the heating rate to 1-2 °C/min.

    • Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the temperatures at which melting begins and ends.

  • Recording the Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The result is reported as a range: T₁ - T₂.

Analysis and Interpretation of Results

  • Expected Result: For high-purity this compound, the melting range should be narrow (typically ≤ 1 °C) and fall within the literature-reported range of 112-116 °C .[1][8][] Some sources specify narrower ranges such as 112-114 °C.[5][6][10]

  • Interpretation of Deviation:

    • Depressed and Broad Range (e.g., 108-113 °C): This is a classic indication of impurities. The sample should be re-purified using the protocol in Section 4.1.

    • Sharp Range Outside Literature Value: This could indicate a misidentified compound or the presence of a specific polymorph. Further analytical investigation (e.g., spectroscopy) would be required.

Applications and Relevance

The stringent purity requirements for this compound are driven by its critical applications:

  • Pharmaceutical Synthesis: It serves as a key building block for various active pharmaceutical ingredients (APIs).[1] Impurities could lead to unwanted side products, reducing yield and complicating purification in later stages.

  • Electronics: It is used as a surfactant and activating agent in solder flux for surface mount technology, where it helps remove metal oxides and improve wettability.[4] Purity is essential for ensuring the reliability of soldered connections.

  • Materials Science: The compound is used as an intermediate for flame retardants and to synthesize specialty polyester resins and corrosion inhibitors.[2][3][6]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][10] Mutation data has been reported.[2] When heated to decomposition, it can emit toxic bromide vapors.[2]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Storage: Store in a cool, dry place away from strong oxidizing agents in a tightly sealed container.[2][10]

References

  • The Versatile Intermediate: Exploring this compound. (n.d.). Google Cloud.
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  • This compound 3234-02-4 wiki. (n.d.). Guidechem.
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  • 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.).
  • Rinse, J. (1972). Preparation of 2,3-dibromo-2-butene-1,4-diol. U.S.
  • Zhang, W. (2007). Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
  • This compound Chemical Properties,Uses,Production. (n.d.). ChemicalBook.
  • 2,3-Dibromo-2-Butyne-1,4-Diol. (n.d.). Avenex Chemical Technologies LLP.
  • (Z)-2,3-Dibromo-2-butene-1,4-diol. (n.d.).
  • CAS 3234-02-4 this compound. (n.d.). BOC Sciences.

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An In-Depth Technical Guide to the Solubility of trans-2,3-Dibromo-2-butene-1,4-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, intermediates are the unsung heroes that enable the construction of complex molecular architectures. Among these, trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 3234-02-4) emerges as a particularly versatile building block.[1] Its unique bifunctional nature, featuring both vicinal dibromide and diol moieties, makes it a valuable precursor in the synthesis of pharmaceuticals, including potential antiviral and antimicrobial agents, as well as in the development of flame retardants and other specialty chemicals.[2]

The successful application of this intermediate in any synthetic route or formulation process is fundamentally governed by its behavior in solution. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is essential for formulation in drug development.[3] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its molecular structure, and offers a robust experimental framework for its quantitative determination.

Molecular Structure and its Inherent Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a reliable guide, indicating that substances with similar intermolecular forces are likely to be miscible.[4][5] In the case of this compound, a fascinating interplay of polar and nonpolar characteristics dictates its solubility.

The molecule, a white to off-white crystalline solid with a melting point of approximately 112-114 °C, possesses several key features:[2][6]

  • Two Hydroxyl (-OH) Groups: These groups are highly polar and are capable of acting as both hydrogen bond donors and acceptors. This is the primary driver for the compound's solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).[2][7]

  • Two Bromine Atoms: The bromine atoms are large and polarizable, contributing to van der Waals forces. Their presence increases the molecular weight (245.90 g/mol ) and adds a degree of hydrophobicity to the molecule.[1][8]

  • Alkene Backbone: The four-carbon backbone is inherently nonpolar.

This duality means the molecule is neither extremely polar nor entirely nonpolar. Its solubility is a balance between the hydrophilic character of the diol functionality and the more hydrophobic nature of the halogenated hydrocarbon backbone.

Figure 1: Key Structural Features of this compound

Quantitative and Qualitative Solubility Profile

A survey of available chemical literature and supplier data provides a foundational understanding of the compound's solubility. This information is summarized below. It is noteworthy that while some sources describe the compound as "water soluble," quantitative data indicates it is more accurately classified as sparingly or slightly soluble in water.[2][8]

SolventSolvent TypeReported SolubilityReference(s)
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble[8]
Dimethyl sulfoxide (DMSO)Polar AproticSoluble[2]
MethanolPolar ProticSoluble[8]
EthanolPolar ProticSoluble[2]
WaterPolar ProticSparingly Soluble (1-5 g/100 mL at 21 °C)[2][8]
Glacial Acetic AcidPolar ProticSparingly Soluble[8]
DichloroethaneChlorinatedSlightly Soluble
ChloroformChlorinatedVery Slightly Soluble[8]

The data aligns with theoretical predictions. The compound exhibits its highest solubility in polar aprotic solvents like DMF and DMSO, which can effectively solvate the molecule without competing for hydrogen bonds as strongly as protic solvents. Good solubility in alcohols like methanol and ethanol is also expected due to favorable hydrogen bonding interactions with the diol groups.[2][8]

A Robust Experimental Protocol for Solubility Determination

For many applications, particularly in pharmaceutical development, precise quantitative solubility data is required. The following protocol, based on the well-established shake-flask method, provides a reliable and self-validating system for determining the equilibrium solubility of this compound.[3]

Rationale for the Shake-Flask Method

This method is considered the "gold standard" for solubility measurement due to its directness and reliance on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the data is robust and reproducible.

Experimental Workflow

Figure 2: Workflow for Equilibrium Solubility Determination prep 1. Preparation Add excess solid to a known volume of solvent in sealed vials. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. prep->equil Ensure saturation validate 3. Equilibrium Validation Sample at multiple time points (e.g., 24h, 48h, 72h). Concentrations should plateau. equil->validate Confirm equilibrium separate 4. Phase Separation Centrifuge or allow vials to stand to sediment undissolved solid. validate->separate Once plateau is reached sample 5. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. separate->sample Isolate saturated solution analyze 6. Analysis Dilute filtered sample and analyze concentration via validated HPLC method. sample->analyze Prepare for quantification

Figure 2: Workflow for Equilibrium Solubility Determination
Step-by-Step Methodology
  • Preparation: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is the key visual confirmation that a saturated solution was achieved.[3] Add a precise, known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical, as solubility is highly temperature-dependent.[9] Agitate the vials for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.

  • Equilibrium Validation (Self-Validating Step): To ensure that equilibrium has been reached, prepare multiple vials for each solvent and sample them at different time points (e.g., 24, 48, and 72 hours). The calculated solubility should be consistent across the later time points, indicating a plateau has been reached.

  • Phase Separation: Once equilibration is complete, remove the vials from the shaker and allow them to stand at the controlled temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to accelerate phase separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the solid sediment. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) to remove any microscopic particulates.

  • Analysis and Quantification: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Interpreting Solubility: A Logic-Driven Approach

The choice of solvent is a critical decision in any chemical process. The solubility of this compound can be predicted and understood by considering the properties of the solvent in relation to the solute.

Figure 3: Logic Diagram for Solvent Selection cluster_solvent Solvent Properties cluster_outcome Predicted Solubility solute Solute: This compound (Polar -OH groups, Less polar C-Br/C-C backbone) polar_protic Polar Protic (e.g., Methanol, Water) Can H-bond donate & accept solute->polar_protic Good H-bonding compatibility 'Like dissolves like' polar_aprotic Polar Aprotic (e.g., DMF, DMSO) Can H-bond accept solute->polar_aprotic Strong dipole-dipole interactions H-bond acceptance solvates -OH groups nonpolar Nonpolar (e.g., Hexane, Toluene) Dispersion forces only solute->nonpolar Mismatch in intermolecular forces Polar -OH groups not solvated mod_sol Moderate to High Solubility polar_protic->mod_sol high_sol High Solubility polar_aprotic->high_sol low_sol Low to Negligible Solubility nonpolar->low_sol

Figure 3: Logic Diagram for Solvent Selection

Conclusion

This compound is a molecule of balanced polarity. Its solubility is highest in polar aprotic and polar protic organic solvents, driven by the strong hydrogen-bonding capability of its dual hydroxyl groups. While sparingly soluble in water, it is poorly soluble in nonpolar and chlorinated solvents where the intermolecular forces are mismatched. For researchers and developers, this profile suggests that solvents like DMF, DMSO, and ethanol are excellent choices for reaction media, while purification via recrystallization could potentially leverage a solvent/anti-solvent system, such as precipitating from an ethanol solution by adding water or a nonpolar solvent. The robust experimental protocol provided herein offers a clear pathway to obtaining the precise, quantitative data necessary for process optimization, formulation, and regulatory submissions.

References

  • Course Hero.
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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  • ResearchGate. Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. [Link]
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
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trans-2,3-Dibromo-2-butene-1,4-diol reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of trans-2,3-Dibromo-2-butene-1,4-diol

Introduction: A Versatile Bifunctional Building Block

This compound (CAS No. 3234-02-4) is a halogenated organic compound recognized for its significant utility as a versatile intermediate in the pharmaceutical industry and a valuable building block in broader organic synthesis.[1] With the chemical formula C₄H₆Br₂O₂ and a molecular weight of approximately 245.90 g/mol , it presents as a white to light yellow crystalline solid.[1][] Its structure is defined by a four-carbon backbone containing a trans-configured double bond, with bromine atoms at the C2 and C3 positions and primary hydroxyl groups at the C1 and C4 positions.[3] This bifunctional nature—possessing both reactive leaving groups (bromine) and versatile functional groups (hydroxyls)—is the cornerstone of its chemical utility, allowing for a diverse array of transformations including substitution, elimination, oxidation, and esterification.[1][4]

This guide offers a detailed exploration of the reactivity and stability of this compound, providing insights into its reaction mechanisms, stability profile, and practical applications for researchers and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 3234-02-4[1]
Molecular Formula C₄H₆Br₂O₂[1]
Molecular Weight 245.90 g/mol [1]
Appearance White to light yellow solid/crystalline powder[1][][3]
Melting Point 112-116 °C[1][]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO); limited solubility in water (1-5 g/100 mL at 21 °C)[3]
Stability Stable under normal temperatures and pressures[5][6]

Synthesis of this compound

The primary industrial synthesis of this compound involves the bromination of an unsaturated four-carbon diol. A common and stereoselective method is the bromination of 2-butene-1,4-diol.[4] The reaction proceeds via an electrophilic addition mechanism where the electron-rich double bond attacks a bromine molecule, forming a cyclic bromonium ion intermediate.[4][7] The subsequent backside attack by a bromide ion occurs in an anti-fashion, which is crucial for establishing the trans stereochemistry of the final product.[4][7]

Alternatively, a patented process describes the reaction of 2-butyne-1,4-diol with bromine in an aqueous medium at temperatures ranging from -10°C to 100°C.[8] Precise temperature control is critical in these processes to prevent side reactions or decomposition.[3]

Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow start Start: 2-Butyne-1,4-diol in Aqueous Medium reagents Reactants: - Bromine (Br₂) - Water (Solvent) reaction Bromination Reaction (-10°C to 25°C) reagents->reaction precipitation Solid Product Precipitates reaction->precipitation filtration Filter Solid Product precipitation->filtration washing Wash with Water (to remove impurities) filtration->washing drying Dry under Vacuum washing->drying product Final Product: This compound drying->product Reactivity_Pathways main This compound sub Nucleophilic Substitution (e.g., with Nu⁻) main->sub SN2-type attack elim Elimination (e.g., with Strong Base) main->elim E2 mechanism oxid Oxidation (e.g., with PCC, CrO₃) main->oxid -OH groups react prod_sub Substituted Diol sub->prod_sub prod_elim Alkyne or Diene Product elim->prod_elim prod_oxid Dialdehyde or Diacid oxid->prod_oxid

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution Reactions

The C-Br bonds at the secondary C2 and C3 positions are susceptible to attack by a wide range of nucleophiles.

  • Mechanism: These reactions are expected to proceed via a bimolecular (Sɴ2) mechanism. [4]This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The presence of the vicinal hydroxyl groups can influence the reaction pathway and stereochemical outcome, potentially through intramolecular interactions or by affecting solvent accessibility. [4]* Causality: The bromine atoms are effective leaving groups due to their size and ability to stabilize a negative charge. The electrophilicity of the attached carbons is enhanced by the electron-withdrawing nature of both the adjacent bromine and the double bond.

  • Applications: This reactivity allows for the introduction of various functional groups, making the diol a precursor for chiral amines, thioethers, and other functionalized molecules essential for building complex therapeutic agents. [9]

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions.

  • Mechanism: The most common pathway is the E2 (bimolecular elimination) mechanism, which is a concerted, one-step process. [10][11]This reaction is highly stereospecific and requires an anti-periplanar arrangement of the proton being removed and the bromine leaving group. [11]This means the hydrogen and the bromine must be in the same plane but on opposite sides of the C-C bond.

  • Causality: The use of a strong base favors the abstraction of a proton over nucleophilic attack. Elevated temperatures also promote elimination over substitution. [10]Depending on the reaction conditions and which protons are abstracted, the product could be a butatriene, a vinyl acetylene, or other unsaturated species.

  • Competition: There is often a competition between Sɴ2 and E2 pathways. The outcome is influenced by the nature of the base (strong/bulky bases favor E2), the solvent, and the temperature. [12]

Reactions of the Hydroxyl Groups

The primary alcohol functionalities can be modified through standard alcohol chemistry.

  • Oxidation: The hydroxyl groups can be oxidized to form the corresponding dialdehyde or dicarboxylic acid, depending on the strength of the oxidizing agent used. [4]* Esterification/Etherification: They can react with carboxylic acids (or their derivatives) to form esters or with alkyl halides to form ethers. [4]This allows for the incorporation of the dibromo-butene core into larger molecular frameworks, such as oligomers used as corrosion inhibitors.

Stability and Handling

Thermal Stability

This compound is stable under normal ambient temperatures and pressures. [5][6]However, like many halogenated organic compounds, it can decompose at elevated temperatures. [13][14]Thermal decomposition can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide. [5]

Chemical Stability and Incompatibilities

The compound should be stored away from incompatible substances, particularly strong oxidizing agents. [1][5][6]Unsaturated hydrocarbons are generally much more reactive than their saturated counterparts, and strong oxidizers may react vigorously with them. [15]It is also incompatible with alkali metals, nitrides, and strong reducing agents, which can react exothermically with the alcohol groups. [15] For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. [3][5]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction. [16][17]It is also reported to be irritating to the eyes, skin, and respiratory system. [3]

  • Personal Protective Equipment (PPE): When handling, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. [5]If there is a risk of dust generation, a NIOSH-approved respirator should be used. [5]* Handling Procedures: Use with adequate ventilation and minimize dust generation. [5][16]Wash hands thoroughly after handling and before eating or drinking. [5][16]* First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention. [5]If inhaled, move to fresh air. [5]If ingested, rinse the mouth with water (if the person is conscious) and seek immediate medical aid. [5]

Applications in Research and Development

The unique bifunctional structure of this compound makes it a valuable intermediate in several fields.

  • Pharmaceutical Synthesis: It serves as a key starting material or intermediate for the synthesis of various active pharmaceutical ingredients (APIs). [1]Its rigid backbone and defined stereochemistry can be incorporated into complex drug molecules to modulate their therapeutic efficacy. [1]* Agrochemicals: The compound and its derivatives are known to possess herbicidal, fungicidal, and pesticidal properties. [8][18]* Material Science: It is used as an intermediate for preparing fire-resistant materials, including polyester resins and polyurethane foams. [8]* Industrial Applications: It is also utilized as a biocide in water treatment processes and as a surfactant and activating agent in solder flux for electronics manufacturing. [3][19]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol provides a representative example of an Sɴ2 reaction using this compound. The substitution of bromide with azide is a common transformation for introducing nitrogen into a molecule.

Objective: To synthesize trans-2,3-diazido-2-butene-1,4-diol.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (2.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (2.2 eq) to the solution in portions. Caution: Sodium azide is highly toxic and can form explosive compounds.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes).

  • Workup - Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing an equal volume of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure trans-2,3-diazido-2-butene-1,4-diol.

Self-Validation: The success of the protocol is validated at each stage. TLC confirms the consumption of starting material and formation of a new, more polar product. The aqueous workup and extraction purify the product from water-soluble reagents (NaN₃) and solvent (DMF). Final purification by chromatography or recrystallization ensures high purity, which can be confirmed by analytical techniques like NMR and Mass Spectrometry.

References

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An In-Depth Technical Guide to the Safe Handling and Use of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols, handling procedures, and technical insights for the use of trans-2,3-Dibromo-2-butene-1,4-diol (CAS RN: 3234-02-4) in research and development settings. It is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in organic synthesis.

Introduction: A Versatile Building Block

This compound is a bifunctional organobromine compound that serves as a valuable precursor in the synthesis of a variety of molecular architectures.[1] Its structure, featuring both vicinal dibromides across a double bond and primary alcohol functionalities, allows for a diverse range of chemical transformations.[1] This makes it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials.[2] Notably, it is a precursor for various heterocyclic compounds, such as furans and thiophenes, which are prevalent scaffolds in medicinal chemistry.[1]

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is foundational to its safe handling. While comprehensive toxicological data is not available, the existing information necessitates a cautious and informed approach.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3234-02-4[3]
Molecular Formula C₄H₆Br₂O₂[3]
Molecular Weight 245.90 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 112-114 °C[4]
Solubility Water soluble[5]
Stability Stable under normal temperatures and pressures[1]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[6][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[6][7]

Comprehensive Safety and Handling Protocol

Adherence to a strict safety protocol is paramount when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create multiple barriers of protection.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[1][3]

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[1]

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][5] The unsaturated nature of the alkene can react vigorously with strong oxidizers.[5] Alcohols can also react exothermically with strong reducing agents, alkali metals, and nitrides.[5]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and highly toxic and irritating hydrogen bromide gas.[1]

Spill and Waste Disposal

A pre-planned response to spills and a clear waste disposal stream are essential.

  • Spill Response: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, dampen the solid material with a suitable solvent like alcohol to prevent dust generation and carefully sweep or vacuum the material into a labeled, sealed container for disposal.[5] The spill area should then be thoroughly cleaned with a solvent-dampened absorbent paper, followed by a soap and water wash.[5]

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.

Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation or a rash develops, seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Example Experimental Protocol: Synthesis of 3,4-bis(hydroxymethyl)thiophene

This protocol provides a representative example of the use of this compound in the synthesis of a thiophene derivative, a common heterocyclic core in pharmaceuticals. The choice of this reaction is to illustrate the handling of the reagent in a typical nucleophilic substitution and cyclization reaction.

Reaction Scheme:

G reactant1 This compound product 3,4-bis(hydroxymethyl)thiophene reactant1->product + reactant2 Na2S reactant2->product:n catalyst Solvent (e.g., Ethanol/Water)

A representative reaction scheme.

Materials:

  • This compound (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound and ethanol. Begin stirring to dissolve the solid. In a separate beaker, dissolve sodium sulfide nonahydrate in water.

  • Reaction: Slowly add the aqueous sodium sulfide solution to the stirred solution of the diol. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validating System: The success of this protocol can be validated through standard analytical techniques. The identity and purity of the resulting 3,4-bis(hydroxymethyl)thiophene can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material can be monitored by TLC.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and use of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_post Post-Reaction and Cleanup cluster_emergency Emergency Response prep1 Review SDS and Protocol prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Reaction as per Protocol handle1->handle2 handle3 Monitor Reaction (e.g., TLC) handle2->handle3 post1 Quench and Work-up Reaction handle3->post1 post2 Purify Product post1->post2 post3 Clean Glassware in Fume Hood post2->post3 post4 Dispose of Waste Properly post3->post4 em1 Spill em1_proc Follow Spill Protocol em1->em1_proc em2 Exposure em2_proc Follow First Aid Procedures em2->em2_proc

Sources

An In-depth Technical Guide to the Purity Analysis of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Chemical Synthesis

In the realm of drug development and specialty chemical synthesis, the starting materials' absolute purity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. Trans-2,3-dibromo-2-butene-1,4-diol is a versatile halogenated building block utilized in a range of applications, from the synthesis of complex pharmaceutical intermediates to its use as a corrosion inhibitor and a component in high-performance solder flux.[1][2] The presence of even trace impurities—be they starting materials, isomeric variants, or reaction byproducts—can drastically alter reaction kinetics, introduce downstream separation challenges, and compromise the safety and efficacy of the final product.

This guide provides a comprehensive, field-proven strategy for the rigorous purity analysis of this compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, empowering researchers to build a self-validating, orthogonal system for quality assessment.

Foundational Characterization: The First Line of Inquiry

Before engaging in sophisticated chromatographic or spectroscopic analysis, a fundamental assessment of the material's physicochemical properties provides a rapid, preliminary indication of purity. Gross contamination or significant deviation from the expected compound will often manifest at this stage.

Table 1: Core Physicochemical Properties of this compound

PropertyExpected ValueSource(s)
Chemical FormulaC₄H₆Br₂O₂
Molecular Weight245.90 g/mol []
CAS Number3234-02-4 (trans-isomer)[1]
AppearanceWhite to light yellow/orange crystalline solid[]
Melting Point112-116 °C[1][]

A sharp melting point within the specified range is a classic indicator of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystalline lattice of the solid.

Chromatographic Separation: Quantifying Purity and Profiling Impurities

Chromatography is the cornerstone of purity analysis, enabling the physical separation and quantification of the main component from its impurities. For a moderately polar analyte like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for this analysis. The non-polar stationary phase (typically C18) allows for excellent retention and separation of the polar diol using a polar mobile phase. This method is highly robust for determining the assay value (percentage purity) and detecting non-volatile or thermally sensitive impurities.

Causality Behind the Method: The choice of a C18 column is deliberate; it provides a hydrophobic surface that interacts with the carbon backbone of the analyte. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile, is then used to elute the compound. By modifying the solvent ratio, we can precisely control the retention time. The addition of an acid like phosphoric or formic acid sharpens the peak shape by suppressing the ionization of any free silanol groups on the stationary phase, leading to more symmetrical peaks and better resolution.[4][5]

Experimental Protocol 1: RP-HPLC Purity Assay

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (50:50 v/v) with 0.1% phosphoric acid. For LC-MS compatibility, substitute phosphoric acid with 0.1% formic acid.[4][5] Filter through a 0.45 µm membrane and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions. Calculate the purity by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O/Acid) HPLC HPLC System (C18 Column, UV @ 210nm) MobilePhase->HPLC SamplePrep Sample & Standard Dissolution (1mg/mL) Inject Inject Sample SamplePrep->Inject Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: RP-HPLC workflow for purity analysis.

A critical potential impurity is the geometric cis-isomer. While a standard C18 column may not resolve these isomers, specialized columns or normal-phase HPLC conditions, similar to those used for the parent 2-butene-1,4-diol, can be employed for their separation if required.[6][7]

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities. Due to the low volatility of diols, derivatization is often necessary to convert the polar hydroxyl groups into more volatile ethers or esters. For halogenated compounds, an Electron Capture Detector (ECD) provides exceptional sensitivity.[8][9]

Causality Behind the Method: The derivatization step, for instance using heptafluorobutyric anhydride (HFBA), replaces the active protons on the hydroxyl groups.[8][9] This prevents peak tailing caused by interaction with the stationary phase and significantly lowers the boiling point, making the analyte suitable for GC analysis. The ECD is highly sensitive to electrophilic groups, making it ideal for detecting the bromine atoms in the target molecule and any other halogenated impurities.

Experimental Protocol 2: GC-ECD for Trace Impurity Analysis

  • Derivatization: In a vial, dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methyl tert-butyl ether). Add 100 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine (as a catalyst). Cap tightly and heat at 60 °C for 30 minutes. Cool to room temperature.

  • Sample Cleanup: Add 1 mL of 5% sodium bicarbonate solution to quench the excess HFBA. Vortex and allow the layers to separate. Inject an aliquot of the upper organic layer.

  • Instrumentation & Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Nitrogen or Argon/Methane, at a constant flow.

    • Injector Temperature: 250 °C.

    • Detector Temperature (ECD): 300 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Analysis: The derivatized diol will have a characteristic retention time. Impurities will be visible as separate peaks.

Spectroscopic Confirmation: Validating Identity

While chromatography quantifies purity, it does not confirm the identity of the main peak. Spectroscopic methods provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Trustworthiness of the Method: An NMR spectrum is a fundamental property of a molecule. For this compound, the ¹H NMR spectrum is expected to be simple. The chemical equivalence of the two methylene groups (-CH₂OH) due to the molecule's symmetry results in a single, characteristic signal.[10] Impurities, lacking this symmetry or having different functional groups, will produce distinct signals, making them readily identifiable.

Protocol 3: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.[10]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

  • Transfer the solution to an NMR tube and acquire the spectrum.

Mass Spectrometry (MS)

Coupling MS with a chromatographic inlet (LC-MS or GC-MS) is the gold standard for impurity identification. MS provides the molecular weight of the eluting compounds and, through fragmentation, offers clues to their structure.

Trustworthiness of the Method: The presence of two bromine atoms in the molecule creates a unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion (M) peak will appear as a characteristic triplet: an (M) peak, an (M+2) peak of similar intensity, and an (M+4) peak of smaller intensity. This pattern is an unmistakable signature for a dibrominated compound and provides extremely high confidence in peak identification.[11]

An Integrated and Orthogonal Purity Strategy

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust, self-validating system employs multiple, orthogonal methods that measure different chemical properties.

Table 2: Comparison of Core Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
RP-HPLC Assay & Impurity QuantificationRobust, reproducible, suitable for non-volatile impurities.[4]May not resolve all isomers on a standard column.
GC-ECD Trace Halogenated Impurity DetectionExtremely sensitive to halogenated compounds.[8][9]Requires derivatization; not suitable for non-volatile impurities.
NMR Structural Confirmation & IdentificationUnambiguous structure verification; can quantify without a specific reference standard (qNMR).[10]Lower sensitivity compared to chromatographic methods.
LC/GC-MS Impurity IdentificationProvides molecular weight and structural data for unknown peaks.[6][11]Primarily qualitative; quantification requires specific standards.

The following workflow illustrates an authoritative approach to purity validation.

Purity_Strategy start Sample Batch Received mp Melting Point Analysis start->mp hplc RP-HPLC Assay (Purity > 99%?) mp->hplc nmr ¹H NMR for Structural Confirmation hplc->nmr Yes fail Reject Batch / Further Investigation hplc->fail No ms LC-MS for Peak ID (Confirm MW & Isotope Pattern) nmr->ms gc GC-ECD for Trace Halogenated Impurities ms->gc pass Release Batch gc->pass

Caption: Integrated strategy for purity validation.

By systematically applying these orthogonal techniques, researchers can build a complete and trustworthy profile of their this compound, ensuring the integrity and success of their downstream applications.

References

  • SIELC Technologies. (n.d.). Separation of (2E)-2,3-Dibromo-2-butene-1,4-diol on Newcrom R1 HPLC column.
  • Frazey, P. A., & Gremm, T. J. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Journal of Chromatography A, 866(1), 65-77.
  • ChemicalBook. (n.d.). This compound(21285-46-1) 1H NMR spectrum.
  • TCI Chemicals. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 3234-02-4 this compound.
  • ResearchGate. (2000). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • SIELC Technologies. (2018). (2E)-2,3-Dibromo-2-butene-1,4-diol.
  • ChemicalBook. (n.d.). This compound(3234-02-4) Spectrum.
  • Sigma-Aldrich. (n.d.). This compound.
  • NIST. (n.d.). 2-Butene, 1,4-dibromo-. In NIST Chemistry WebBook.
  • Liu, W., Zhang, T., & Zhang, Y. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University-Science B, 7(10), 834-838.
  • Avenex Chemical Technologies LLP. (n.d.). 2,3-Dibromo-2-Butyne-1,4-Diol.
  • Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC.

Sources

IUPAC name for (E)-2,3-dibromobut-2-ene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (E)-2,3-dibromobut-2-ene-1,4-diol: Synthesis, Reactivity, and Applications

Abstract

(E)-2,3-dibromobut-2-ene-1,4-diol is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Characterized by a stereodefined trans-alkene core, two primary hydroxyl groups, and vicinal vinyl bromides, this molecule serves as a versatile and rigid building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via the electrophilic bromination of 2-butyne-1,4-diol is presented, including an in-depth discussion of the reaction mechanism. Furthermore, the guide explores the compound's rich reactivity, highlighting the synthetic transformations enabled by its distinct functional groups. Its applications as a precursor in drug discovery, a key intermediate for agrochemicals, and a monomer in materials science are discussed, underscoring its value to researchers and development professionals.

Introduction and Nomenclature

(E)-2,3-dibromobut-2-ene-1,4-diol is a halogenated diol whose structure offers a unique combination of rigidity and functionality.[1][2] Its utility in organic synthesis stems from the predictable reactivity of its three primary functional components: the primary alcohols, the electron-poor carbon-carbon double bond, and the reactive carbon-bromine bonds.

The International Union of Pure and Applied Chemistry (IUPAC) name methodically describes its structure:

  • but- : Indicates a four-carbon parent chain.[3][4]

  • -2-ene- : Specifies a carbon-carbon double bond located between the second and third carbon atoms.[5][6]

  • -1,4-diol : Denotes the presence of two hydroxyl (-OH) groups, one at each end of the chain (positions 1 and 4).[7]

  • 2,3-dibromo- : Indicates two bromine atoms, one attached to the second carbon and one to the third.

  • (E)- : This stereochemical descriptor, from the German entgegen for "opposite," specifies the geometry of the double bond. The substituents on each carbon of the double bond are prioritized using the Cahn-Ingold-Prelog rules. On both C2 and C3, the bromine atom has a higher priority than the hydroxymethyl group (-CH₂OH). Since the two high-priority bromine atoms are on opposite sides of the double bond, the isomer is designated (E).[4] This is often referred to by its common synonym, trans-2,3-dibromo-2-butene-1,4-diol.[8][9][10][11]

This specific stereochemistry is a direct and predictable result of the common synthetic route used to prepare the molecule, making it a reliable and stereochemically pure starting material for subsequent transformations. Its role as a chemical intermediate is diverse, finding use in the preparation of biocides, dyes, pharmaceuticals, and for fire-proofing plastics.[12][13]

Physicochemical and Spectroscopic Profile

The physical properties of (E)-2,3-dibromobut-2-ene-1,4-diol are consistent with a polar, functionalized organic solid. It typically appears as white crystals or powder.[8]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₄H₆Br₂O₂[9][11]
Molecular Weight 245.90 g/mol [8][11]
Appearance White crystalline powder[8][14]
Melting Point 112-114 °C[14]
Boiling Point 318.1 °C at 760 mmHg[14][15]
Density 2.252 g/cm³[14][15]
Water Solubility 1-5 g/100 mL at 21 °C[14][15]
CAS Number 3234-02-4; 21285-46-1[8][10][11]
InChIKey MELXIJRBKWTTJH-ONEGZZNKSA-N[9][11]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While detailed spectral data requires experimental acquisition, the expected characteristics can be predicted.

  • ¹H NMR: Due to the molecule's symmetry, a single signal is expected for the four methylene protons (-CH₂). This signal would likely appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift would be in the range typical for protons on a carbon adjacent to both a hydroxyl group and a double bond (approx. 4.0-4.5 ppm). The two hydroxyl protons (-OH) would produce another singlet, whose chemical shift is variable and depends on concentration and solvent.[16]

  • ¹³C NMR: Three distinct signals are anticipated: one for the two equivalent methylene carbons (-CH₂OH) and one for the two equivalent sp²-hybridized carbons of the double bond (-C(Br)=).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. A peak corresponding to C=C stretching would appear around 1650 cm⁻¹, although it may be weak due to the symmetrical substitution. Strong C-O stretching bands would be visible around 1000-1100 cm⁻¹. The C-Br stretching frequency typically appears in the 500-600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of roughly 1:2:1.

Synthesis and Purification

The most direct and widely employed synthesis of (E)-2,3-dibromobut-2-ene-1,4-diol is the electrophilic addition of bromine (Br₂) across the triple bond of 2-butyne-1,4-diol.[13] This reaction is highly stereoselective, yielding the (E)-isomer as the major product.[17][18]

Reaction Mechanism: Electrophilic Bromination of an Alkyne

The stereochemical outcome of this reaction is dictated by the formation of a bridged bromonium ion intermediate.

  • Electrophilic Attack: The electron-rich π-system of the alkyne triple bond acts as a nucleophile, attacking one bromine atom of the Br₂ molecule. This induces polarization in the Br-Br bond.[19][20]

  • Formation of a Bridged Bromonium Ion: A cyclic bromonium ion is formed, where the bromine atom is bonded to both carbons of the original triple bond. The second bromine atom is expelled as a bromide anion (Br⁻).[17][18][21]

  • Nucleophilic Opening (Anti-addition): The bromide anion then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine.[18][20] This Sₙ2-like ring-opening is an anti-addition , meaning the two bromine atoms are added to opposite faces of the forming double bond. This mechanistic constraint is the reason for the exclusive formation of the (E) or trans product.[17][18]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification A 2-Butyne-1,4-diol (HOCH₂-C≡C-CH₂OH) C Electrophilic Addition (Anti-addition via Bromonium Ion) A->C B Bromine (Br₂) in Aqueous Medium B->C D (E)-2,3-dibromobut-2-ene-1,4-diol C->D E Filtration D->E F Recrystallization E->F G Drying F->G

Caption: Synthetic workflow for (E)-2,3-dibromobut-2-ene-1,4-diol.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of 2-butyne-1,4-diol in an aqueous medium.[13][22]

Materials:

  • 2-butyne-1,4-diol

  • Liquid Bromine (Br₂) or a solution of bromide and bromate

  • Dilute Sulfuric Acid (if using bromide/bromate)

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Reactant Solution: Dissolve 2-butyne-1,4-diol in deionized water in a reaction flask equipped with a magnetic stirrer. The concentration is typically maintained between 20-45%.[13] Cool the solution in an ice bath to a temperature between -10 °C and 10 °C.

  • In Situ Bromine Generation (Safer Alternative): An alternative and safer method involves generating bromine in situ. To the aqueous solution of 2-butyne-1,4-diol, add the appropriate molar equivalents of a bromide salt (e.g., NaBr or KBr) and a bromate salt (e.g., NaBrO₃ or KBrO₃).[22]

  • Bromine Addition:

    • Method A (Liquid Bromine): Slowly add an equimolar amount of liquid bromine to the cooled, stirring solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature. Caution: Bromine is highly toxic and corrosive; this step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[23]

    • Method B (In Situ Generation): Slowly add dilute sulfuric acid dropwise to the mixture from step 2. The acid catalyzes the reaction between bromide and bromate to generate bromine, which then reacts with the alkyne.[22]

  • Reaction and Precipitation: As the reaction proceeds, the solid product, (E)-2,3-dibromobut-2-ene-1,4-diol, will precipitate from the aqueous solution.[13] After the addition is complete, allow the mixture to continue reacting for an additional 10-120 minutes while stirring.[22]

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid product with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: The primary method for purification is recrystallization. The choice of solvent depends on solubility characteristics, but water or ethanol-water mixtures are often suitable.

  • Drying: Dry the purified white crystals under vacuum to obtain the final product.

Reactivity and Synthetic Applications

The synthetic utility of (E)-2,3-dibromobut-2-ene-1,4-diol arises from the distinct reactivity of its functional groups, which can often be addressed with good chemoselectivity. It is a valuable building block in medicinal chemistry and organic synthesis.[12][24]

  • Hydroxyl Groups: The two primary alcohols can undergo standard transformations, such as esterification, etherification, oxidation to aldehydes or carboxylic acids, or conversion to better leaving groups for nucleophilic substitution.

  • Vinyl Bromides: The C(sp²)-Br bonds are key reactive sites. They are susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of aryl, alkyl, or alkynyl groups, providing a powerful method for molecular elaboration.[25][26] The bromine atoms also facilitate nucleophilic vinylic substitution under certain conditions.

  • Alkene Double Bond: While the double bond is electron-deficient due to the two bromine atoms, it can still undergo certain addition reactions. However, its primary role is to provide a rigid, stereodefined scaffold connecting the other functional groups.

G main (E)-2,3-dibromobut-2-ene-1,4-diol ester Diesters main->ester Esterification (e.g., Ac₂O, Py) ether Diethers main->ether Etherification (e.g., NaH, RX) oxid Dialdehydes / Diacids main->oxid Oxidation (e.g., PCC, PDC) suzuki Di-aryl/alkyl Product main->suzuki Suzuki Coupling (Pd cat., R-B(OH)₂) sonogashira Di-alkynyl Product main->sonogashira Sonogashira Coupling (Pd/Cu cat., R-C≡CH) heterocycle Heterocycles (e.g., Dihydrofurans) main->heterocycle Intramolecular Cyclization

Caption: Key reaction pathways for (E)-2,3-dibromobut-2-ene-1,4-diol.

Applications in Drug Development and Beyond

Halogenated organic compounds, particularly those containing bromine, play a crucial role in modern pharmaceuticals.[27][28] The inclusion of bromine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Medicinal Chemistry: (E)-2,3-dibromobut-2-ene-1,4-diol serves as a rigid scaffold to which pharmacophoric elements can be attached via its reactive handles. The vinyl bromide groups are particularly useful as bioisosteric replacements for other functional groups or as anchors for building more complex structures through cross-coupling chemistry.[25][27]

  • Agrochemicals: The compound itself has been noted for its herbicidal, fungicidal, and pesticidal properties, and it serves as an intermediate for derivatives with similar activities.[13]

  • Materials Science: It is a key reactive flame retardant intermediate.[12] When incorporated as a monomer into polymers like polyurethanes and polyesters, it imparts fire-resistant properties to the final material due to the high bromine content.[13]

Safety and Handling

(E)-2,3-dibromobut-2-ene-1,4-diol is classified as an irritant.[15] Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

(E)-2,3-dibromobut-2-ene-1,4-diol is a synthetically valuable and versatile chemical building block. Its straightforward and highly stereoselective synthesis makes it an accessible starting material for a wide range of applications. The orthogonal reactivity of its primary alcohol and vinyl bromide functionalities provides chemists with a powerful tool for the construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of this compound's properties and reactivity opens avenues for the development of novel and functional products.

References

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theoretical vs experimental properties of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Properties of trans-2,3-Dibromo-2-butene-1,4-diol

This guide provides a comprehensive analysis of this compound, a versatile halogenated compound pivotal in advanced organic synthesis. We will dissect the molecule's properties, bridging the gap between theoretical predictions and empirical, laboratory-verified data. This document is intended for researchers, chemists, and drug development professionals who utilize this intermediate and require a deep understanding of its chemical behavior.

Introduction: The Molecular Profile

This compound (CAS No: 3234-02-4) is a significant chemical intermediate with the molecular formula C₄H₆Br₂O₂.[1][2] It presents as a white to off-white crystalline solid.[3][4][5] Its strategic importance lies in the unique arrangement of its functional groups: two reactive bromine atoms positioned across a trans-configured double bond and two primary hydroxyl groups at either end of the four-carbon chain.[2][3] This configuration makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), biocides, dyes, and fire-resistant polymers.[2][6][7]

The objective of this guide is to critically evaluate the compound's properties by juxtaposing computational predictions with established experimental findings, thereby providing a robust and validated profile for laboratory applications.

Molecular Structure and Stereochemistry

The defining characteristic of this molecule is the trans or (E)-stereochemistry of the double bond, which dictates a specific spatial arrangement of the substituents. The two bromine atoms and the two hydroxymethyl groups lie on opposite sides of the double bond axis. This geometry minimizes steric hindrance and influences the molecule's crystal packing, solubility, and reactivity.

Caption: Molecular structure of this compound.

Comparative Property Analysis: Theoretical vs. Experimental

A thorough understanding of a compound is achieved by comparing its computationally predicted properties with those measured through experimentation. This section presents a side-by-side analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Theoretical values are derived from computational models, while experimental values are sourced from literature and chemical databases.

PropertyTheoretical / Predicted ValueExperimental / Observed ValueSource(s)
Molecular Formula C₄H₆Br₂O₂C₄H₆Br₂O₂[1][2]
Molar Mass 245.90 g/mol 245.90 g/mol [1][2][5]
Appearance -White or off-white crystalline powder/solid[1][3][5][8]
Melting Point -112-114 °C, 112-116 °C, 117 °C[1][2][4]
Boiling Point 318.1 ± 42.0 °C at 760 mmHgNot available (likely decomposes)[1][8]
Density 1.9671 g/cm³ (rough estimate)2.3 ± 0.1 g/cm³[1][8]
Water Solubility -1-5 g/100 mL at 21 °C[1][3][8]
pKa 11.91 ± 0.10Not available[3]
Refractive Index 1.5230 (estimate)1.630[1][8]

Analysis and Insights: The experimentally determined melting point is consistent across multiple sources, providing a reliable parameter for identity and purity assessment. The predicted boiling point should be treated with caution, as compounds with multiple functional groups, like this diol, often decompose before boiling at atmospheric pressure. The discrepancy between the estimated and measured density highlights the limitations of purely computational predictions for solid-state properties. The observed water solubility is moderate, consistent with the presence of two hydrophilic hydroxyl groups counteracting the hydrophobic halogenated backbone.[1][3][8]

Spectroscopic Properties

Spectroscopy is the cornerstone of structural elucidation. Here, we compare the expected spectral features with published data.

Spectroscopic DataTheoretical Prediction / Expected FeaturesExperimental ObservationSource(s)
¹H NMR Two signals expected: a singlet for the two equivalent -CH₂- groups and a singlet for the two -OH protons (or a broad signal, depending on solvent and concentration).A 400 MHz spectrum in DMSO-d₆ is available, confirming the expected signals.[9]
¹³C NMR Two signals expected: one for the two equivalent C-OH carbons and one for the two equivalent C-Br carbons.Spectral data is available for confirmation.[10][11]
Infrared (IR) - Broad O-H stretch (~3200-3600 cm⁻¹)- C-H stretch (~2850-3000 cm⁻¹)- C=C stretch (weak or absent due to symmetry)- C-O stretch (~1000-1200 cm⁻¹)- C-Br stretch (~500-600 cm⁻¹)IR spectra (e.g., KBr disc) are available and confirm the presence of hydroxyl groups.[10][12]
Mass Spec. (MS) Molecular ion peak (M⁺) expected at m/z ~246, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).GC-MS data is available, which would show the fragmentation pattern and isotopic distribution.[12][13]

Analysis and Insights: The high degree of symmetry in the trans isomer simplifies its predicted NMR spectra, a feature that is confirmed by experimental data.[9] This symmetry also explains why the C=C stretching in the IR spectrum is expected to be weak or absent, as there is little to no change in the dipole moment during the vibration. The isotopic signature of bromine in mass spectrometry is a definitive characteristic for identifying this compound.

Experimental Protocols: Synthesis and Characterization

The trustworthiness of any chemical analysis relies on robust and reproducible protocols. The following sections detail the synthesis and characterization of this compound.

Synthesis Workflow

The most common and efficient synthesis involves the electrophilic addition of bromine to 2-butyne-1,4-diol.[7][14] The trans product is favored due to the anti-addition mechanism of bromine across the triple bond.

G cluster_synthesis Synthesis cluster_purification Purification start 2-Butyne-1,4-diol in Aqueous Solution react Slowly add Bromine (Br₂) (-10°C to 25°C) start->react stir Continue Stirring (25-35 min post-addition) react->stir precipitate Precipitation of Crude Product stir->precipitate filter1 Filter and Wash precipitate->filter1 crude Crude Product filter1->crude dissolve Dissolve in Hot Ethanol (optional: add Na₂SO₃/Activated Carbon) crude->dissolve hot_filter Hot Filtration (if carbon used) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter2 Filter and Wash (Cold Ethanol) cool->filter2 dry Vacuum Dry (30-40°C) filter2->dry end end dry->end Pure trans-2,3-Dibromo- 2-butene-1,4-diol

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol:

  • Preparation: Prepare a 20-45% aqueous solution of 2-butyne-1,4-diol in a reaction vessel equipped with a stirrer and external cooling.[7]

  • Reaction: Cool the solution to between -10°C and 25°C (a range of 8-13°C is often optimal).[7][14]

  • Bromine Addition: Slowly add an equimolar amount of bromine (approx. 1.0-1.2 molar equivalents) to the stirred solution over 1-1.2 hours.[7][14]

    • Causality: Slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of byproducts. The aqueous medium facilitates the reaction and allows the less soluble product to precipitate.[7]

  • Precipitation: As the reaction proceeds, the solid this compound product will precipitate from the solution.[7] Continue stirring for an additional 25-35 minutes after bromine addition is complete to ensure the reaction goes to completion.[14]

  • Isolation: Recover the crude product by filtering the solid from the reaction mixture. Wash the filter cake with cold water to remove residual acids and unreacted starting material.[7]

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot absolute ethanol. For higher purity, small amounts of sodium sulfite (to remove bromine color) and activated carbon (to remove other colored impurities) can be added.[14]

    • If used, perform a hot filtration to remove the activated carbon.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Protocols
  • Melting Point: Determine using a standard calibrated melting point apparatus. The sharpness of the melting range is an indicator of purity.

  • ¹H NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.

  • FTIR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire an Attenuated Total Reflectance (ATR) spectrum.

Applications, Safety, and Handling

  • Applications: This compound is a versatile intermediate. It is used in the synthesis of corrosion inhibitors, as a brominated flame retardant, and as a key building block for pharmaceuticals and other fine chemicals.[2][3][6][7] It also has reported fungicidal and herbicidal properties.[7]

  • Safety and Handling:

    • Hazards: It is irritating to the eyes, respiratory system, and skin.[1][3] Mutation data has been reported.[3]

    • Stability: The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents.[1][4]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Conclusion

This compound is a well-characterized compound where theoretical predictions and experimental data show strong alignment, particularly in its spectroscopic features. Discrepancies in physical properties like density underscore the necessity of empirical validation. The established synthetic routes are robust and yield a high-purity product suitable for demanding applications in research and industry. This guide provides the foundational data and protocols necessary for the effective and safe utilization of this important chemical intermediate.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 - PubChem. (n.d.). PubChem. [Link]
  • US Patent 3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol. (1972).
  • CN Patent 1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol. (2007).
  • 2,3-Dibromo-2-butene-1,4-diol, (E)
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Methodological & Application

The Strategic Utility of trans-2,3-Dibromo-2-butene-1,4-diol in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile C4 Building Block for Heterocyclic Chemistry

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-2,3-Dibromo-2-butene-1,4-diol, a crystalline solid with the chemical formula C₄H₆Br₂O₂, emerges as a highly versatile and reactive C4 building block, particularly valuable in the synthesis of functionalized five-membered heterocycles.[1] Its unique structural array, featuring a trans-disubstituted double bond flanked by two bromine atoms and primary allylic alcohols, offers a rich platform for a variety of chemical transformations. The presence of these multiple reactive sites allows for its application as a precursor to furans, pyrroles, and thiophenes – core scaffolds in numerous pharmaceuticals, agrochemicals, and materials science applications.[2][3][4]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and step-by-step protocols for its conversion into key heterocyclic systems. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is crucial for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 3234-02-4[5]
Molecular Formula C₄H₆Br₂O₂[5]
Molecular Weight 245.90 g/mol [5]
Appearance White to light yellow solid[1]
Melting Point 112-116 °C[1][6]
Solubility Water soluble[7]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[6]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Application in Furan Synthesis: A Direct Oxidation Approach

One of the most direct applications of this compound is in the synthesis of 3,4-dibromofuran. This transformation leverages the allylic alcohol functionalities, which can be oxidized to form a 1,4-dicarbonyl intermediate that subsequently cyclizes to the furan ring.

Mechanistic Rationale

The synthesis of 3,4-dibromofuran from this compound proceeds via a two-step sequence within a one-pot reaction. The initial step is the oxidation of the primary allylic alcohols to their corresponding aldehydes. This is followed by an acid-catalyzed intramolecular cyclization, a variant of the Paal-Knorr furan synthesis.[2][8] The electron-withdrawing bromine atoms on the double bond influence the reactivity of the system.

furan_synthesis start This compound intermediate 2,3-Dibromo-4-oxobut-2-enal (1,4-dicarbonyl intermediate) start->intermediate Oxidation (e.g., K₂Cr₂O₇, H₂SO₄) product 3,4-Dibromofuran intermediate->product Acid-catalyzed cyclization & dehydration

Caption: Synthetic pathway for 3,4-dibromofuran.

Experimental Protocol: Synthesis of 3,4-Dibromofuran

This protocol is adapted from the work of Kraus and Wang, who demonstrated an efficient synthesis of substituted furans from butene-1,4-diols.

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Hexane

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a biphasic solvent system of hexane and water.

  • Addition of Oxidizing Agent: To the stirred suspension, slowly add a solution of potassium dichromate (K₂Cr₂O₇) and a catalytic amount of sulfuric acid (H₂SO₄) in water. The addition should be done at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Heat the reaction mixture to 85 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6 hours).

  • Work-up: Cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with hexane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3,4-dibromofuran.

Application in Pyrrole and Thiophene Synthesis: A Paal-Knorr Approach

The synthesis of pyrroles and thiophenes from this compound is predicated on its conversion to a 1,4-dicarbonyl intermediate, which can then undergo the classical Paal-Knorr synthesis.[2][9][10] This two-step strategy provides a versatile entry into variously substituted N-heterocycles.

Mechanistic Rationale: The 1,4-Dicarbonyl Intermediate

The key to accessing pyrroles and thiophenes from this compound is the initial oxidation of the diol to the corresponding 1,4-dicarbonyl compound, 2,3-dibromobutane-1,4-dial. This can be achieved using a variety of oxidizing agents that are effective for allylic alcohols.

paal_knorr_pathway start This compound intermediate 2,3-Dibromobutane-1,4-dial (1,4-dicarbonyl intermediate) start->intermediate Oxidation (e.g., PCC, MnO₂) pyrrole 3,4-Dibromo-N-substituted-pyrrole intermediate->pyrrole Paal-Knorr Pyrrole Synthesis (R-NH₂, acid catalyst) thiophene 3,4-Dibromothiophene intermediate->thiophene Paal-Knorr Thiophene Synthesis (P₄S₁₀ or Lawesson's reagent)

Caption: General scheme for pyrrole and thiophene synthesis.

Once the 1,4-dicarbonyl intermediate is formed, the Paal-Knorr synthesis proceeds via condensation with a primary amine (for pyrroles) or a sulfurating agent (for thiophenes), followed by cyclization and dehydration to yield the aromatic heterocycle.[3][8]

Experimental Protocol: Synthesis of a 1,4-Dicarbonyl Intermediate

This protocol outlines a general method for the oxidation of this compound to the corresponding 1,4-dialdehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite® or silica gel

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,3-dibromobutane-1,4-dial, which can often be used in the next step without further purification.

Experimental Protocol: Paal-Knorr Synthesis of a 3,4-Dibromopyrrole

This protocol describes the cyclization of the 1,4-dicarbonyl intermediate with a primary amine to form a substituted pyrrole.[10]

Materials:

  • 2,3-Dibromobutane-1,4-dial (from the previous step)

  • Primary amine (e.g., aniline, benzylamine)

  • Acetic acid or a Lewis acid catalyst (e.g., Sc(OTf)₃)

  • Toluene or ethanol

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-dibromobutane-1,4-dial (1.0 eq) and the primary amine (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux. If water is formed, it can be removed using a Dean-Stark trap to drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the N-substituted 3,4-dibromopyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 3,4-Dibromothiophene

This protocol details the conversion of the 1,4-dicarbonyl intermediate to 3,4-dibromothiophene using a sulfurating agent.[11]

Materials:

  • 2,3-Dibromobutane-1,4-dial

  • Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene or xylene

  • Round-bottom flask, reflux condenser, inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2,3-dibromobutane-1,4-dial (1.0 eq) in anhydrous toluene.

  • Addition of Sulfurating Agent: Add Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (0.22 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the mixture and filter to remove any solids. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 3,4-dibromothiophene.

Summary and Future Outlook

This compound has demonstrated its value as a versatile C4 synthon for the construction of important five-membered heterocyclic systems. The protocols detailed herein provide a roadmap for the synthesis of 3,4-dibromofuran, N-substituted 3,4-dibromopyrroles, and 3,4-dibromothiophene. The strategic advantage of this starting material lies in its ability to be readily converted into a common 1,4-dicarbonyl intermediate, which then serves as a divergent point for accessing a variety of heterocyclic scaffolds.

Future research in this area could explore the diastereoselective functionalization of the diol, the development of catalytic and enantioselective transformations, and the expansion of the substrate scope to include a wider range of substituted amines and other nucleophiles in the Paal-Knorr synthesis. The resulting novel heterocyclic compounds will undoubtedly find applications in the ongoing quest for new therapeutic agents and advanced functional materials.

References

  • Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767.
  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1635–1642.
  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Furan Synthesis. J. Org. Chem.1995, 60 (2), 301–307.
  • Kraus, G. A.; Wang, X. An Improved Synthesis of 3-Substituted Furans from Substituted Butene-1,4-diols. Synth. Commun.1998, 28 (6), 1093–1096.
  • Amarnath, V.; et al. Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1991, 56 (24), 6924–6927.
  • Banu, L. A.; et al. Paal–Knorr synthesis of pyrroles: a review. RSC Adv.2018, 8, 20316-20337.
  • Crich, D.; Sana, K. The Paal-Knorr Thiophene Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • O'Neil, I. A.; Cleator, E. The Paal-Knorr Thiophene Synthesis. In Modern Carbonyl Olefination; John Wiley & Sons, Ltd, 2004; pp 297–326.
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Application Notes and Protocols: trans-2,3-Dibromo-2-butene-1,4-diol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is a paramount objective. Heterocyclic compounds, in particular, form the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. trans-2,3-Dibromo-2-butene-1,4-diol, a commercially available C4 building block, has emerged as a powerful and versatile precursor for the synthesis of a variety of five- and six-membered heterocycles. Its unique structural motif, featuring two hydroxyl groups and two bromine atoms flanking a central double bond, provides a synthetically rich platform for a range of cyclization strategies.

This application note provides a comprehensive guide to the utilization of this compound in heterocyclic synthesis. We will delve into the key reaction pathways, provide detailed experimental protocols for the synthesis of furans, pyrroles, thiophenes, and pyridazines, and offer insights into the mechanistic underpinnings of these transformations.

Core Synthetic Strategy: The Paal-Knorr Approach and its Precursors

The predominant strategy for leveraging this compound in the synthesis of five-membered heterocycles is a two-step sequence. The initial step involves the conversion of the diol into a 1,4-dicarbonyl compound or a synthetic equivalent. This is typically achieved through an oxidation reaction. The resulting 1,4-dicarbonyl intermediate is then subjected to a Paal-Knorr type cyclization with an appropriate heteroatom source to furnish the desired heterocycle.

G A This compound B Oxidation A->B e.g., MnO₂, PCC C 1,4-Dicarbonyl Intermediate B->C D Paal-Knorr Cyclization C->D + Heteroatom Source (H₂O/H⁺, R-NH₂, P₄S₁₀) E Heterocyclic Products (Furans, Pyrroles, Thiophenes) D->E

Caption: General workflow for heterocycle synthesis from this compound.

I. Synthesis of Substituted Furans

The synthesis of furans from this compound proceeds via an acid-catalyzed cyclization of the corresponding 1,4-dicarbonyl intermediate. The diol is first oxidized to 2,3-dibromo-4-oxobut-2-enal or a related diketone. Subsequent treatment with a strong acid promotes an intramolecular cyclization and dehydration to yield the furan ring.

Mechanistic Insight:

The Paal-Knorr furan synthesis is initiated by the protonation of one of the carbonyl groups, which enhances its electrophilicity. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration under acidic conditions leads to the formation of the aromatic furan ring.

G cluster_0 Furan Synthesis A This compound B Oxidation A->B [O] C 2,3-Dibromo-1,4-dioxo Intermediate B->C D Acid-catalyzed Cyclization/Dehydration C->D H⁺ E 3,4-Dibromofuran Derivative D->E

Caption: Pathway for the synthesis of 3,4-dibromofuran derivatives.

Protocol 1: Synthesis of 3,4-Dibromo-2,5-bis(hydroxymethyl)furan

This protocol details the synthesis of a bifunctional furan derivative, which can serve as a versatile building block for more complex structures.

Materials:

  • This compound

  • Manganese(IV) oxide (activated)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidation: To a stirred suspension of activated manganese(IV) oxide (5.0 eq.) in anhydrous dichloromethane (10 mL/mmol of diol) at room temperature, add this compound (1.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dibromo-4-oxobut-2-enal.

  • Cyclization: Dissolve the crude aldehyde in toluene (15 mL/mmol). Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to remove water.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 3,4-dibromo-2,5-bis(hydroxymethyl)furan.

ReagentMolar RatioKey Function
This compound1.0Starting Material
Manganese(IV) oxide5.0Oxidizing Agent
p-Toluenesulfonic acid0.1Acid Catalyst

II. Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles from this compound follows a similar pathway to furan synthesis, with the key difference being the use of a primary amine in the cyclization step.

Mechanistic Insight:

In the Paal-Knorr pyrrole synthesis, the 1,4-dicarbonyl compound reacts with a primary amine to form a hemiaminal, which then cyclizes to a 2,5-dihydroxypyrrolidine derivative. Subsequent dehydration yields the aromatic pyrrole ring. The reaction is typically carried out in the presence of a weak acid.

G cluster_1 Pyrrole Synthesis A This compound B Oxidation A->B [O] C 2,3-Dibromo-1,4-dioxo Intermediate B->C D Condensation with R-NH₂ C->D R-NH₂, H⁺ (cat.) E N-Substituted 3,4-Dibromopyrrole Derivative D->E

Caption: Pathway for the synthesis of N-substituted 3,4-dibromopyrroles.

Protocol 2: Synthesis of N-Aryl-3,4-bis(hydroxymethyl)pyrroles

This protocol describes a general procedure for the synthesis of N-arylpyrroles, which are important scaffolds in medicinal chemistry.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Substituted aniline

  • Acetic acid

  • Ethanol

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Oxidation: To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (20 mL/mmol) at 0 °C, add pyridinium chlorochromate (2.2 eq.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dibromo-1,4-butanedial.

  • Cyclization: Dissolve the crude dialdehyde in ethanol (10 mL/mmol). Add the substituted aniline (1.1 eq.) and a catalytic amount of glacial acetic acid (0.2 eq.).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-aryl-3,4-bis(hydroxymethyl)pyrrole.

ReagentMolar RatioKey Function
This compound1.0Starting Material
Pyridinium chlorochromate (PCC)2.2Oxidizing Agent
Substituted aniline1.1Nitrogen Source
Acetic acid0.2Acid Catalyst

III. Synthesis of Substituted Thiophenes

The synthesis of thiophenes from the 1,4-dicarbonyl intermediate derived from this compound requires a sulfurizing agent. Lawesson's reagent is a commonly used and effective reagent for this transformation.

Mechanistic Insight:

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. Lawesson's reagent or phosphorus pentasulfide converts the carbonyl groups into thiocarbonyls, which then undergo cyclization and dehydration to form the thiophene ring.

G cluster_2 Thiophene Synthesis A This compound B Oxidation A->B [O] C 2,3-Dibromo-1,4-dioxo Intermediate B->C D Thionation and Cyclization C->D Lawesson's Reagent E 3,4-Dibromothiophene Derivative D->E G cluster_3 Pyridazine Synthesis A This compound B Oxidation A->B [O] C 2,3-Dibromo-1,4-dioxo Intermediate B->C D Condensation with Hydrazine C->D N₂H₄·H₂O E 3,4-Dibromopyridazine Derivative D->E

Application Notes: Trans-2,3-Dibromo-2-butene-1,4-diol in Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

Introduction and Overview

Trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated aliphatic diol recognized for its efficacy as a reactive flame retardant.[1][2] Its molecular structure, featuring two hydroxyl (-OH) groups and two bromine atoms, allows it to be chemically integrated into polymer backbones, such as polyurethanes, polyesters, and epoxy resins.[2] This reactive nature provides a significant advantage over additive flame retardants by ensuring permanence, preventing leaching, and minimizing impact on the polymer's physical properties.

This document provides a comprehensive guide to the application of this compound, detailing its mechanism of action, providing step-by-step protocols for its incorporation into polyurethane foams, and outlining standard methods for performance evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3234-02-4[2][3]
Molecular Formula C₄H₆Br₂O₂[3][4][5]
Molecular Weight 245.90 g/mol [3][5]
Appearance White to off-white crystalline solid/powder[3][4][6]
Melting Point 112-114 °C[6]
Solubility Soluble in water and polar organic solvents like ethanol.[3][4][6]
Structure HOCH₂C(Br)=C(Br)CH₂OH
Mechanism of Flame Retardancy

Halogenated flame retardants, particularly those containing bromine, are highly effective due to their ability to interrupt the combustion cycle in both the gas and condensed phases.[7]

  • Gas Phase Inhibition: During combustion, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective scavengers of the high-energy H• and OH• radicals that propagate the fire. This "radical trap" mechanism disrupts the exothermic chain reactions of combustion, cooling the flame and reducing its spread.[7]

  • Condensed Phase Action: In the solid polymer, the flame retardant can promote char formation. This char layer acts as an insulating barrier, slowing heat transfer to the underlying material and reducing the release of flammable volatiles that fuel the fire.[8][9] For reactive diols like this compound, being part of the polymer backbone enhances this effect, leading to a more stable and effective char layer.

Application Protocol: Synthesis of Flame-Retardant Polyurethane (PU) Foam

This protocol describes the preparation of a rigid polyurethane foam incorporating this compound as a reactive flame retardant. The diol replaces a portion of the standard polyol in the formulation, thereby becoming a permanent part of the polymer matrix.

Materials & Equipment:

  • Polyether polyol (e.g., sucrose/glycerin-based, OH value ~450 mg KOH/g)

  • This compound

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (e.g., amine-based catalyst)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water, cyclopentane)[7]

  • High-speed mechanical stirrer

  • Fume hood

  • Molds for foam expansion

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation of Polyol Premix (Component A): a. In a suitable container, combine the polyether polyol and the calculated amount of this compound. The amount of the bromo-diol can be varied (e.g., 5-15% by weight of the total polyol) to achieve the desired level of flame retardancy. b. Gently heat the mixture to approximately 60-70°C with stirring to ensure the this compound is fully dissolved and homogeneously mixed. c. Allow the mixture to cool to room temperature. d. Add the surfactant and catalyst to the polyol blend and mix thoroughly. If water is used as the blowing agent, it should be added at this stage.

  • Foam Synthesis: a. Under a fume hood, add the pMDI (Component B) to the prepared polyol premix (Component A). The ratio of isocyanate to polyol (the NCO index) is critical and should be calculated based on the hydroxyl values of both the polyol and the bromo-diol. b. Immediately begin high-speed stirring (e.g., 2000-3000 rpm) for 5-10 seconds until the components are fully mixed. c. Quickly pour the reacting mixture into a mold. d. Allow the foam to expand and cure at room temperature for at least 24 hours before demolding and post-curing.

Workflow for PU Foam Synthesis and Evaluation

G cluster_prep Component A Preparation cluster_synth Foam Synthesis cluster_eval Performance Evaluation P1 Combine Polyol and This compound P2 Heat and Mix (60-70°C) P1->P2 P3 Cool to Room Temp P2->P3 P4 Add Surfactant, Catalyst, Water P3->P4 S1 Add pMDI (Component B) to Component A P4->S1 Premix Ready S2 High-Speed Mix (5-10 sec) S1->S2 S3 Pour into Mold S2->S3 S4 Cure for 24h S3->S4 E1 Cut Specimens S4->E1 Cured Foam E2 Flammability Testing (LOI, UL-94) E1->E2 E3 Thermal Analysis (TGA) E1->E3

Caption: Workflow from premix preparation to final performance evaluation.

Protocols for Performance Evaluation
Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain candle-like combustion of a material.[10][11][12][13] A higher LOI value indicates better flame retardancy.[11][13] Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant.[10]

Procedure:

  • Prepare a test specimen of the PU foam with standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[12]

  • Clamp the specimen vertically inside a heat-resistant glass column.[11][12]

  • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.[11]

  • Ignite the top of the specimen with a pilot flame.[11]

  • Observe the burning behavior. Adjust the oxygen concentration in subsequent tests, decreasing it if the specimen burns continuously and increasing it if the flame extinguishes.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports flaming combustion.[11]

Protocol 2: UL-94 Vertical Burn Test

The UL-94 is one of the most widely used tests to assess the flammability of plastic materials.[14] This protocol describes the vertical burn test (V-0, V-1, V-2 classification).

Procedure:

  • Clamp a specimen (typically 125 x 13 mm) vertically, with a layer of dry absorbent cotton placed 300 mm below it.[15]

  • Apply a specified burner flame to the bottom edge of the specimen for 10 seconds and then remove it.[15][16][17]

  • Record the afterflame time (t1).

  • Immediately after the flame extinguishes, reapply the burner flame for another 10 seconds.[16][17]

  • Record the second afterflame time (t2) and the afterglow time (t3).

  • Note whether any flaming drips from the specimen ignite the cotton below.[16][17]

  • Classification is based on the burning times and dripping behavior as summarized in the table below.

Table 2: UL-94 Vertical Burn Classifications

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time for each specimen (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Burning drips ignite cottonNoNoYes
Burn to holding clampNoNoNo
Source: Based on information from various sources.[14][17]
Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] It is invaluable for assessing the thermal stability of the polymer and the effectiveness of the flame retardant in promoting char formation.[18][20]

Procedure:

  • Place a small, precisely weighed sample (e.g., 5-10 mg) of the PU foam into a TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 700 °C).[8][18]

  • Record the sample weight as a function of temperature.

  • Analysis: Compare the TGA curve of the flame-retardant foam to a non-retarded control. Key parameters to analyze include:

    • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins. Flame retardants may lower this temperature, indicating they activate early to protect the polymer.[8][18]

    • Temperature at Maximum Weight Loss Rate (Tmax): Indicates the point of fastest decomposition.

    • Char Yield (% Residual Mass): The percentage of the initial mass remaining at high temperatures (e.g., 600-700 °C). A higher char yield is a primary indicator of effective condensed-phase flame retardancy.[8][20]

Flame Retardancy Mechanism Diagram

G Polymer Polymer + FR (Heat) Volatiles Flammable Volatiles Polymer->Volatiles Decomposition Char Char Polymer->Char Pyrolysis GasPhase Gas Phase CondensedPhase Condensed Phase Radicals H•, OH• (Propagation) Volatiles->Radicals Combustion Cycle Radicals->Volatiles InertGas HBr, H₂O (Inert Gases) Radicals->InertGas Br_Radicals Br• Br_Radicals->Radicals Radical Scavenging FuelReduction Reduced Fuel Supply Char->FuelReduction Barrier Effect

Sources

Application Notes & Protocols: trans-2,3-Dibromo-2-butene-1,4-diol in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-2,3-Dibromo-2-butene-1,4-diol, a crystalline solid with the chemical formula C₄H₆Br₂O₂, has emerged as a highly versatile and valuable intermediate.[1][2] Its utility stems from the presence of multiple reactive centers: two hydroxyl groups and two bromine atoms attached to a trans-configured double bond. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it an ideal precursor for various active pharmaceutical ingredients (APIs).[1] Notably, this diol serves as a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral and anticancer activities.[1][3]

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group. This modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[3] The synthesis of these complex molecules often requires multi-step, stereoselective strategies, and this compound provides an efficient entry point into the requisite carbocyclic core.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the pathway toward carbocyclic nucleoside analogues. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols.

Core Synthetic Strategy: From Diol to Carbocyclic Core

The primary synthetic strategy involves the transformation of the linear C4 backbone of this compound into a functionalized cyclopentene ring. This carbocycle then serves as a versatile scaffold for the introduction of nucleobases, ultimately leading to the desired carbocyclic nucleoside analogues. A key intermediate in many of these synthetic routes is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[4][5] The Vince lactam is a powerful precursor for a variety of carbocyclic nucleosides, including the anti-HIV drug Abacavir.[4]

The overall synthetic workflow can be conceptualized as follows:

G A This compound B [4+3] Cycloaddition Precursor (e.g., Furan Adduct) A->B Reaction with a Diene C Functionalized Cyclopentene Intermediate B->C Ring Opening/ Rearrangement D Vince Lactam (or related carbocyclic amine) C->D Lactamization/ Functional Group Interconversion E Carbocyclic Nucleoside Analogue D->E Nucleobase Coupling

Caption: Synthetic workflow from the starting diol to the final product.

Key Synthetic Transformations and Protocols

Synthesis of the Cyclopentene Core: A [4+3] Cycloaddition Approach

A crucial step in leveraging this compound is its conversion to a cyclopentene derivative. While direct reductive cyclization can be challenging, a powerful strategy involves a formal [4+3] cycloaddition reaction with a suitable diene, such as furan. The reaction of the diol with furan, typically under acidic conditions, generates a bicyclic adduct that can be further elaborated.

Protocol 1: Synthesis of a Furan Adduct Precursor

This protocol describes a representative procedure for the reaction of cis-2-butene-1,4-diol with furan, which can be adapted for the trans-dibromo analogue, to form a key bicyclic intermediate. The oxidation of cis-2-butene-1,4-diol can yield furan, highlighting the close relationship of these structures.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
cis-2-Butene-1,4-diol88.1120.0 g0.227
Sodium Dichromate Dihydrate298.0030.0 g0.101
Concentrated Sulfuric Acid98.0820 g0.204
Water18.02110 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 20.0 g of cis-2-butene-1,4-diol and 40 mL of water.[6]

  • Rapidly heat the mixture to 90°C.

  • Prepare a solution of 30.0 g of sodium dichromate dihydrate in 70 mL of water and add 20 g of concentrated sulfuric acid.

  • Once the diol solution reaches 90°C, discontinue heating and add the dichromate/acid solution dropwise with vigorous stirring, maintaining the reaction temperature between 90-92°C. A mixture of furan and water will begin to distill.[6]

  • After the addition is complete (approximately 10 minutes), heat the reaction mixture to 100°C for 2-5 minutes to ensure the reaction goes to completion.

  • The distillate, containing furan, can then be used in subsequent cycloaddition reactions.

Causality and Experimental Choices:

  • Temperature Control: Maintaining the temperature at 90-92°C is critical. Lower temperatures will slow down the reaction, while higher temperatures can lead to the formation of byproducts. The immediate distillation of the furan product is necessary to prevent its degradation in the acidic and oxidizing reaction mixture.[6]

  • Reagent Stoichiometry: The molar ratios of the reagents are optimized for the efficient conversion of the diol to furan.

Elaboration to Carbocyclic Nucleosides

Once a suitable cyclopentene intermediate is obtained, the synthesis proceeds through a series of well-established steps to introduce the nucleobase and achieve the final carbocyclic nucleoside analogue. These steps often involve:

  • Functional Group Interconversion: Conversion of the hydroxyl groups to other functionalities, such as amines or azides, to facilitate nucleobase coupling.

  • Stereoselective Coupling: The stereoselective introduction of the purine or pyrimidine base to the carbocyclic scaffold. This is a critical step that determines the biological activity of the final compound.

  • Deprotection: Removal of any protecting groups used during the synthesis to yield the final API.

The synthesis of carbocyclic nucleosides is a synthetically challenging field requiring careful control of stereochemistry.[1] The choice of synthetic route often depends on the desired stereoisomer of the final product.

Safety and Handling Considerations

This compound is a halogenated organic compound and should be handled with appropriate safety precautions.[2] It is incompatible with strong oxidizing agents.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis, offering an efficient entry point for the construction of complex carbocyclic nucleoside analogues. Its bifunctional nature allows for a range of chemical transformations, enabling the synthesis of diverse molecular scaffolds. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the full potential of this versatile intermediate in the development of novel therapeutics. The careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are crucial for the successful synthesis of these important pharmaceutical compounds.

References

  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809–1828. [Link]
  • Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg, Department of Chemistry. [Link]
  • Vince lactam. (n.d.). In Wikipedia.
  • Gao, Y., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4632-4686. [Link]
  • Cristobo, C., et al. (2021). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 86(24), 18063–18077. [Link]
  • Singh, R., & Vince, R. (2012). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). The Journal of Organic Chemistry, 77(17), 7593-7600. [Link]
  • Boros, E., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Chemical Record, e202400070. [Link]
  • 2,3-Dibromo-2-butene-1,4-diol, (E)-. (n.d.). PubChem.
  • The Versatile Intermediate: Exploring this compound. (n.d.).
  • Method for preparing 2,3-dibromo-2-butene-1,4-glycol. (n.d.). Google Patents.
  • Preparation of Furan from cis-2-Butene-1,4-diol. (1961). Acta Chemica Scandinavica, 15, 1187. [Link]

Sources

The Strategic Utility of trans-2,3-Dibromo-2-butene-1,4-diol in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile C4 Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-2,3-Dibromo-2-butene-1,4-diol, a crystalline solid with the chemical formula C₄H₆Br₂O₂[1], has emerged as a highly versatile and reactive C4 building block. Its unique arrangement of functional groups—two allylic hydroxyl groups and two vinyl bromine atoms—offers a powerful platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms involving this diol, with a particular focus on its application as a stable and reliable precursor for the synthesis of medicinally relevant five-membered heterocyclic compounds, including furans, pyrroles, and thiophenes. For researchers and professionals in drug development, mastering the reactivity of this intermediate opens avenues to novel molecular scaffolds.

The diol's utility is primarily derived from its role as a stable surrogate for the often unstable or difficult-to-handle 1,4-dicarbonyl compounds, which are the direct precursors in the classical Paal-Knorr synthesis of these heterocycles. The presence of reactive bromine atoms and hydroxyl groups facilitates a range of reactions, including substitutions and eliminations, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1].

PropertyValueReference
CAS Number 3234-02-4[1]
Molecular Formula C₄H₆Br₂O₂[1]
Molecular Weight 245.90 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 112-116 °C[1]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO), sparingly soluble in water.

Synthesis of this compound: A Protocol Grounded in Stereochemistry

The most common and efficient synthesis of this compound involves the electrophilic addition of bromine to 2-butyne-1,4-diol. The stereochemistry of this addition is crucial, as the trans configuration of the final product is a direct result of the reaction mechanism.

The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the anti-face, leading to the exclusive formation of the trans-dibromoalkene. This stereospecificity is a key advantage, ensuring a homogenous starting material for subsequent reactions.

G cluster_0 Synthesis of this compound 2-butyne-1,4-diol 2-butyne-1,4-diol Bromonium Ion Intermediate Bromonium Ion Intermediate 2-butyne-1,4-diol->Bromonium Ion Intermediate Br₂ This compound This compound Bromonium Ion Intermediate->this compound Br⁻ (anti-attack)

Caption: Synthesis of the target diol via a bromonium ion intermediate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial processes and patent literature, emphasizing safety and yield.

Materials:

  • 2-Butyne-1,4-diol

  • Bromine

  • Aqueous medium (e.g., water)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in an aqueous medium to a concentration of approximately 20-45%.

  • Cool the solution to a temperature between -10 and 10 °C using an external ice bath.

  • Slowly add an equimolar amount of bromine to the stirred solution via the dropping funnel. Maintain the temperature throughout the addition.

  • After the addition is complete, continue stirring for an additional 15-30 minutes. The solid product will precipitate from the solution as it is formed.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

Self-Validation: The melting point of the product should be in the range of 112-114 °C. Spectroscopic analysis (¹H NMR, ¹³C NMR) can confirm the trans stereochemistry.

Application in Heterocyclic Synthesis: The Paal-Knorr Pathway

The cornerstone of the synthetic utility of this compound is its function as a precursor to 1,4-dicarbonyl compounds, which are the key intermediates for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. The diol can be envisioned as a masked 1,4-dialdehyde or diketone, which can be unmasked in situ or converted in a stepwise fashion.

G A This compound B 1,4-Dicarbonyl Intermediate A->B Hydrolysis / Oxidation C Furan B->C Acid catalyst (e.g., H₂SO₄) D Pyrrole B->D Primary Amine / Ammonia (e.g., R-NH₂) E Thiophene B->E Sulfur Source (e.g., Lawesson's Reagent)

Caption: General workflow for heterocyclic synthesis from the diol.

Synthesis of 2,5-Disubstituted Furans

The synthesis of furans from this compound proceeds via an acid-catalyzed cyclization and dehydration of an intermediate 1,4-dicarbonyl species. The reaction can often be performed in one pot, where the diol is treated with an acid which facilitates both the conversion to the dicarbonyl and the subsequent cyclization.

Mechanism: The reaction is initiated by the protonation of one of the hydroxyl groups, followed by elimination of water to form a carbocation. Tautomerization can lead to the formation of a 1,4-dicarbonyl compound. The acid then catalyzes the Paal-Knorr cyclization of this intermediate. One carbonyl oxygen attacks the other protonated carbonyl, forming a cyclic hemiacetal, which then dehydrates to the aromatic furan.

Protocol 2: Synthesis of a 2,5-Disubstituted Furan (General Procedure)

Materials:

  • This compound

  • A suitable solvent (e.g., glacial acetic acid, toluene)

  • A strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the strong acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of 3,4-Disubstituted Pyrroles

The synthesis of pyrroles follows a similar strategy, but instead of an acid catalyst, a primary amine or ammonia is used as the nucleophile for the cyclization of the 1,4-dicarbonyl intermediate. This reaction provides a straightforward route to N-substituted and N-unsubstituted pyrroles.

Mechanism: The primary amine reacts with both carbonyl groups of the 1,4-dicarbonyl intermediate to form a bis-imine. Subsequent intramolecular cyclization and elimination of water leads to the formation of the aromatic pyrrole ring.

Protocol 3: Synthesis of a 3,4-Disubstituted Pyrrole (General Procedure)

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine) or a source of ammonia (e.g., ammonium acetate)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the primary amine or ammonia source to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of 3,4-Disubstituted Thiophenes

For the synthesis of thiophenes, a sulfurizing agent is required to incorporate the sulfur heteroatom into the ring. Lawesson's reagent or phosphorus pentasulfide are commonly used for this transformation from a 1,4-dicarbonyl compound.

Mechanism: The 1,4-dicarbonyl intermediate, formed in situ from the diol, reacts with the sulfurizing agent, which replaces the oxygen atoms of the carbonyl groups with sulfur to form thiocarbonyls. The resulting 1,4-dithiocarbonyl compound then undergoes a rapid intramolecular cyclization to form the stable aromatic thiophene ring[2].

Protocol 4: Synthesis of a 3,4-Disubstituted Thiophene (General Procedure)

Materials:

  • This compound

  • Lawesson's reagent or phosphorus pentasulfide

  • Anhydrous toluene or other high-boiling inert solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound and the sulfurizing agent (typically 0.5 equivalents of Lawesson's reagent for each equivalent of the dicarbonyl precursor) in the anhydrous solvent.

  • Heat the mixture to reflux (typically 80-110 °C for toluene) and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Other Synthetic Applications

Beyond its use in the synthesis of five-membered heterocycles, this compound can participate in a variety of other transformations. The presence of two primary allylic hydroxyl groups and two vinylic bromine atoms allows for a range of nucleophilic substitution and cross-coupling reactions. For instance, it can be used as a precursor for the synthesis of fire-resistant polyester and polyurethane foams through reactions with dibasic acids or diisocyanates.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its ability to serve as a stable and accessible precursor to 1,4-dicarbonyl intermediates makes it an invaluable tool for the construction of a wide array of furans, pyrroles, and thiophenes, which are core structures in many pharmaceutical agents. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this important chemical intermediate. The straightforward synthesis of the diol, coupled with its predictable reactivity, ensures its continued importance in the pursuit of novel and complex molecular targets.

References

  • The Versatile Intermediate: Exploring this compound. (URL: )
  • Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. PubMed Central (PMC), National Institutes of Health (NIH). (URL: [Link])
  • Furan synthesis. Organic Chemistry Portal. (URL: [Link])
  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. (URL: [Link])
  • Thiophene formation - Lawesson's reagent. ChemTube3D. (URL: [Link])
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. (URL: [Link])
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PubMed Central (PMC), National Institutes of Health (NIH). (URL: [Link])
  • Thiophene formation - Lawesson's reagent. ChemTube3D. (URL: [Link])

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Application Note: trans-2,3-Dibromo-2-butene-1,4-diol as a Versatile Brominated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2,3-Dibromo-2-butene-1,4-diol is a multifunctional chemical compound recognized for its significant utility as a pharmaceutical intermediate and a versatile building block in organic synthesis[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on its properties, safe handling, and synthetic applications. While not a typical brominating agent for electrophilic addition, its rich functionality, including reactive C-Br bonds and hydroxyl groups, allows for a wide array of transformations such as substitutions and esterifications[1][2]. This note details the causality behind experimental choices, provides a robust protocol for a representative reaction, and outlines the mechanistic principles governing its reactivity.

Introduction and Physicochemical Properties

This compound (CAS No. 3234-02-4) is a halogenated diol that presents as a stable, white to light yellow crystalline solid[1][3]. Its structure is notable for a trans-configured carbon-carbon double bond flanked by two bromine atoms, with primary alcohol functionalities at either end of the four-carbon chain[4]. This unique arrangement of functional groups makes it an attractive intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), flame retardants, and corrosion inhibitors[1].

The handling of molecular bromine, a hazardous and volatile liquid, presents significant safety challenges in the laboratory. Consequently, the development of solid, stable bromine carriers and brominated building blocks like this compound is of great importance in synthetic chemistry[5][6]. This compound effectively "stores" bromine in a less hazardous solid form, ready to be incorporated into target structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 3234-02-4
Molecular Formula C₄H₆Br₂O₂[]
Molecular Weight 245.90 g/mol []
Appearance White to light yellow crystalline powder/solid[1][3][]
Melting Point 112-116 °C[1][3]
IUPAC Name (E)-2,3-dibromobut-2-ene-1,4-diol[]
Solubility Water soluble; Soluble in polar organic solvents (e.g., ethanol, DMSO)[2][4]
Stability Stable under ordinary conditions.[3]

Synthetic Utility and Key Reaction Pathways

The synthetic versatility of this compound stems from its multiple reactive sites. The primary modes of reactivity involve the hydroxyl groups and the carbon-bromine bonds.

  • Reactions at the Hydroxyl Groups: The two primary alcohol groups can readily undergo common alcohol reactions. A key application is esterification, where the diol reacts with carboxylic acids or their derivatives to form polyesters. This pathway is exploited in the synthesis of flame-retardant polymers and specialized corrosion inhibitors[2].

  • Reactions at the Carbon-Bromine Bonds: The vinylic bromine atoms are less reactive than alkyl bromides in traditional SN2 reactions. However, they can participate in nucleophilic substitution reactions under specific conditions and are crucial for the synthesis of heterocyclic compounds and other complex architectures[4][8]. The bromine atoms serve as excellent leaving groups in various cross-coupling reactions.

  • Combined Reactivity: The true synthetic power of this molecule is realized when both functionalities are used in sequential or one-pot transformations, allowing for the rapid construction of complex molecular frameworks.

Below is a diagram illustrating the key reactive sites on the molecule.

G Diagram 1: Reactive Sites of this compound cluster_0 This compound cluster_1 HO-CH2 HO-CH2 C1 C1 HO-CH2->C1 n1 Hydroxyl Groups: - Esterification - Etherification - Oxidation HO-CH2->n1 C2 C C1->C2 = Br1 C1->Br1 Br CH2-OH CH2-OH C2->CH2-OH Br2 C2->Br2 Br CH2-OH->n1 n2 Vinylic C-Br Bonds: - Nucleophilic Substitution - Cross-Coupling Reactions Br1->n2 Br2->n2

Caption: Key reactive centers for synthetic transformations.

Detailed Experimental Protocol: Synthesis of a Bis-Aryl Ether

This protocol provides a representative example of using this compound as a C4 building block via a substitution reaction at the hydroxyl groups (a Williamson-type ether synthesis). This procedure is designed as a self-validating system, including steps for purification and suggestions for characterization.

Objective: To synthesize (E)-2,3-dibromo-1,4-bis(phenoxy)but-2-ene from this compound and phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (2.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Thermometer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Rationale: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is critical to prevent quenching of the reagent and ensure safety.

    • Assemble a dry three-neck flask with a stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

    • Add NaH (2.5 eq) to the flask. Wash the dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.

    • Add anhydrous DMF to the flask to create a slurry.

  • Formation of Sodium Phenoxide:

    • Rationale: The hydroxyl proton of phenol is not acidic enough to react directly with the diol. Deprotonation with a strong base (NaH) generates the much more nucleophilic phenoxide anion.

    • Dissolve phenol (2.2 eq) in a minimal amount of anhydrous DMF in a separate flask.

    • Transfer the phenol solution to the addition funnel and add it dropwise to the NaH slurry at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Nucleophilic Substitution Reaction:

    • Rationale: The newly formed phenoxide attacks the primary carbons of the diol, displacing the hydroxyl groups (which are converted to better leaving groups in situ or via an SN2 mechanism on a tosylated intermediate if needed, though direct substitution under basic conditions is plausible). For this protocol, we assume direct substitution.

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the diol solution dropwise to the sodium phenoxide mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-8 hours).

  • Workup and Extraction:

    • Rationale: This sequence neutralizes the excess base, removes the DMF solvent, and isolates the crude organic product from inorganic salts.

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Rationale: The crude product will contain impurities and unreacted starting material. Column chromatography is a standard method for purification.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo.

    • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Sources

Application Notes and Protocols for trans-2,3-Dibromo-2-butene-1,4-diol as a Biocide in Water Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Diol for Microbial Control

trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated aliphatic diol with the chemical formula C₄H₆Br₂O₂.[1] It presents as a white to light yellow crystalline solid and is recognized for its utility as a biocide in water treatment applications.[2] The presence of both bromine atoms and hydroxyl functional groups on a butene backbone imparts this molecule with a potent ability to inhibit the growth of a broad spectrum of microorganisms, making it an effective agent against biofouling in industrial water systems.[2][3]

The primary mechanism of its biocidal activity is believed to stem from the oxidative properties of the bromine atoms, which can interact with and disrupt essential biological macromolecules within microorganisms, such as proteins and enzymes.[3] This interaction can lead to the inhibition of critical metabolic pathways and ultimately, cell death.

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective and safe use of this compound as a biocide in water treatment applications. It covers the compound's chemical and physical properties, detailed application protocols, methods for efficacy evaluation, material compatibility, safety and handling procedures, and environmental considerations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper application and handling.

PropertyValueReference
Chemical Formula C₄H₆Br₂O₂[1]
Molecular Weight 245.90 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 112-116 °C[1]
Solubility in Water Soluble[4][5]
Stability Stable under normal temperatures and pressures.[6][7]
Incompatibilities Strong oxidizing agents, strong reducing agents, alkali metals, nitrides.[5][6][7][8]

Proposed Mechanism of Biocidal Action

The biocidal efficacy of this compound is attributed to the electrophilic nature of the bromine atoms attached to the double bond. This facilitates reactions with nucleophilic functional groups present in biological macromolecules. The proposed mechanism involves the following key steps:

  • Cellular Uptake: The molecule is transported across the microbial cell membrane.

  • Reaction with Thiol Groups: The bromine atoms react with sulfhydryl (-SH) groups in cysteine residues of enzymes and other proteins. This covalent modification can lead to a conformational change in the protein, inactivating it.

  • Oxidative Stress: The interaction of the biocide with cellular components can generate reactive oxygen species (ROS), leading to oxidative stress and damage to lipids, proteins, and nucleic acids.

  • Disruption of Metabolic Pathways: Inactivation of key enzymes disrupts essential metabolic pathways, such as glycolysis and cellular respiration, leading to the inhibition of growth and eventual cell death.

Caption: Proposed mechanism of biocidal action.

Application Protocols

The effective use of this compound as a biocide requires careful consideration of the specific water system and the target microorganisms. The following protocols provide a general framework for its application.

Protocol 1: General Dosing for Recirculating Cooling Water Systems

Objective: To control microbial growth and prevent biofouling in open and closed-loop cooling water systems.

Materials:

  • This compound (as a concentrated stock solution)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Dosing pump and injection system

  • Water quality test kits (for pH, total dissolved solids, etc.)

  • Microbiological test kits (e.g., dip slides, ATP meter)

Procedure:

  • System Assessment: Before dosing, assess the cooling water system's volume, flow rate, temperature, and pH. Determine the level of microbial contamination.

  • Initial "Shock" Dose: For heavily fouled systems, an initial shock dose of 50-100 ppm of this compound is recommended. This high concentration helps to quickly reduce the microbial load.

  • Maintenance Dosing: Following the initial shock dose, a continuous or intermittent maintenance dose should be applied.

    • Continuous Dosing: Maintain a residual concentration of 5-15 ppm.

    • Intermittent Dosing: Apply a dose of 25-50 ppm for 4-6 hours, once or twice a week.

  • Dosing Location: Inject the biocide at a point in the system where it will be rapidly and evenly distributed, such as in the cooling tower basin or into the main circulation line.

  • Monitoring: Regularly monitor the microbial population using dip slides or an ATP meter to ensure the treatment is effective. Adjust the dosing regimen as needed based on the monitoring results.

Protocol 2: Treatment of Process Water and Industrial Fluids

Objective: To prevent microbial contamination and spoilage of industrial process water, metalworking fluids, and other aqueous-based products.

Materials:

  • This compound

  • PPE (as above)

  • Mixing vessel

  • Stirrer or agitator

Procedure:

  • Determine Target Concentration: The required concentration will vary depending on the specific application and the susceptibility of the potential microbial contaminants. A typical starting range is 25-200 ppm.

  • Preparation of Stock Solution: If using a solid form of the biocide, prepare a concentrated stock solution in a compatible solvent (e.g., water or a water/glycol mixture) to facilitate accurate dosing.

  • Addition to the System: Add the calculated amount of biocide to the process water or fluid during its preparation or in a holding tank. Ensure thorough mixing to achieve a homogeneous distribution.

  • Compatibility Testing: Before full-scale application, it is crucial to perform compatibility tests to ensure that the biocide does not adversely affect the physical or chemical properties of the final product.

  • Efficacy Testing: Regularly sample the treated fluid and perform microbiological analysis to confirm that the biocide is providing adequate protection.

Efficacy Evaluation Protocols

To validate the effectiveness of this compound, standardized efficacy testing should be performed. The following protocols are based on established methods and can be adapted as needed.

Protocol 3: Suspension Test for Bactericidal Activity (Modified from EN 1276)

Objective: To determine the bactericidal activity of this compound in a liquid suspension.

Materials:

  • This compound

  • Test microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Sterile hard water or other specified diluent

  • Neutralizer solution (to stop the biocidal action)

  • Culture media (e.g., Tryptone Soya Agar)

  • Sterile test tubes and pipettes

  • Incubator

Procedure:

  • Prepare Test Solutions: Prepare a series of dilutions of this compound in the chosen diluent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Exposure: Add a known volume of the microbial suspension to each biocide dilution.

  • Contact Time: Allow the biocide to act for a specified contact time (e.g., 5, 15, 30 minutes).

  • Neutralization: After the contact time, add a specific volume of a validated neutralizer to stop the biocidal activity.

  • Plating and Incubation: Plate out serial dilutions of the neutralized samples onto agar plates. Incubate the plates under appropriate conditions.

  • Enumeration and Calculation: Count the number of colony-forming units (CFU) on the plates and calculate the log reduction in viable organisms for each biocide concentration and contact time. A log 3 (99.9%) reduction is typically required to demonstrate bactericidal efficacy.

Caption: Workflow for biocide efficacy testing.

Material Compatibility

Ensuring the compatibility of this compound with materials used in water treatment systems is crucial to prevent equipment degradation and maintain system integrity.

Material ClassCompatibilityNotes
Metals
Stainless Steel (304, 316)ExcellentRecommended for storage tanks and piping.
Carbon SteelPoorSusceptible to corrosion.
Copper and its alloysFairSome corrosion may occur over time.
AluminumPoorProne to pitting corrosion.
Plastics
High-Density Polyethylene (HDPE)ExcellentSuitable for storage containers.[9]
Polypropylene (PP)ExcellentGood resistance.
Polyvinyl Chloride (PVC)GoodGenerally compatible, but testing is recommended for specific formulations.
Elastomers
Viton™ (FKM)ExcellentRecommended for seals and gaskets.
EPDMFairMay experience some swelling.
Buna-N (Nitrile)PoorNot recommended for long-term exposure.

Safety and Handling

This compound may cause skin and eye irritation.[9] The toxicological properties of this substance have not been fully investigated.[9] Therefore, appropriate safety precautions must be taken during handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat or protective overalls when handling the product.[9]

  • Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[6][7]

  • Spill Response: In case of a spill, contain the material and absorb it with an inert material. Collect the spilled material into a suitable container for disposal. Avoid generating dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Environmental Considerations

The environmental fate and ecotoxicity of this compound are important considerations for its responsible use.

  • Biodegradation: Information on the biodegradation of this compound is limited. However, halogenated organic compounds can be subject to microbial degradation in the environment.[6][10] The degradation pathways may involve dehalogenation and subsequent mineralization.

  • Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. Do not discharge directly into waterways.

Conclusion

This compound is an effective biocide for controlling microbial growth in a variety of water treatment applications. Its broad-spectrum activity and compatibility with certain materials make it a valuable tool for maintaining the performance and longevity of industrial water systems. However, as with any biocide, its use requires a thorough understanding of its properties, proper application protocols, and a commitment to safe handling and environmental stewardship. The protocols and information provided in this guide are intended to serve as a starting point for the development of a comprehensive and effective microbial control program. It is always recommended to conduct site-specific testing to optimize treatment regimens and ensure compliance with all applicable regulations.

References

  • Phaswana, S. P., & Fonge, B. A. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 856-871.
  • PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-.
  • The Versatile Intermediate: Exploring this compound. (n.d.).
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol.
  • U.S. National Library of Medicine. (n.d.). 2,3-Dibromo-2-butene-1,4-diol (3234-02-4). Chemical Effects in Biological Systems.
  • Environmental Protection Agency. (n.d.). Acute Data.
  • Environment Canada. (2023). Biological test method: acute lethality of effluents to daphnia magna.

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Application Notes & Protocols: The Strategic Use of trans-2,3-Dibromo-2-butene-1,4-diol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, polymer chemists, and material scientists on the applications of trans-2,3-Dibromo-2-butene-1,4-diol (DBBD) in polymer chemistry. DBBD is a versatile bifunctional monomer distinguished by its unique combination of reactive primary hydroxyl groups, a rigid trans-alkene backbone, and a high bromine content. These features make it a strategic component for synthesizing advanced polymers with inherent flame retardancy, enhanced thermal stability, and tailored mechanical properties. This guide explores its primary roles as a reactive flame retardant, a chain extender in polyurethanes, and a monomer in specialty polyesters, complete with detailed experimental protocols and the scientific rationale behind methodological choices.

Compound Profile and Strategic Value

This compound (CAS No: 3234-02-4) is a white crystalline solid with a melting point of 112-114 °C.[1] Its molecular structure is the key to its utility in polymer science.

  • Diol Functionality: The two primary hydroxyl (-OH) groups are readily available for standard step-growth polymerization reactions, such as esterification with dicarboxylic acids to form polyesters or reaction with diisocyanates to form polyurethanes.[1][2]

  • High Bromine Content: With a molecular weight of 245.90 g/mol , bromine constitutes approximately 65% of its mass. This high halogen content is exceptionally effective for imparting flame retardant characteristics to the final polymer.

  • Reactive Integration: Unlike additive flame retardants which are merely blended into a polymer matrix, DBBD is a reactive flame retardant. It becomes an integral part of the polymer backbone through covalent bonds. This prevents leaching over time, ensuring permanent flame retardancy and avoiding the environmental and health concerns associated with migrating additives.[3][4]

  • Structural Rigidity: The central carbon-carbon double bond introduces rigidity into the polymer chain, which can enhance thermal stability (e.g., raise the glass transition temperature, Tg) and modify the mechanical properties of the resulting material.

Physicochemical Properties Summary
PropertyValueSource(s)
Chemical Name This compound
CAS Number 3234-02-4[1][5]
Molecular Formula C₄H₆Br₂O₂[6]
Molecular Weight 245.90 g/mol [7]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 112-114 °C[1]
Key Reactive Groups 2x Primary Hydroxyl (-OH), 1x Alkene (C=C)[2][7]
Primary Application Reactive Flame Retardant, Polymer Monomer[3][4]

Core Application: Reactive Flame Retardant in Polyurethanes

One of the most valuable applications of DBBD is as a chain extender in the synthesis of flame-retardant polyurethanes (PUs). Segmented polyurethanes are block copolymers composed of alternating soft and hard segments.[8] DBBD is incorporated into the hard segments, which are formed by the reaction of a diisocyanate with a short-chain diol (the chain extender).[9][10]

Mechanism of Action

When DBBD reacts with a diisocyanate like 4,4'-Methylene diphenyl diisocyanate (MDI), it forms urethane linkages, embedding the bromine-rich unit directly into the polymer backbone.

  • Causality of Flame Retardancy: During combustion, the heat causes the C-Br bonds to break. The released bromine radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion. This "quenching" effect extinguishes the flame and promotes the formation of char on the polymer surface, which acts as an insulating barrier against heat and fuel.

Visualization of Polyurethane Formation

The following diagram illustrates the fundamental reaction between DBBD and a diisocyanate to form a rigid, bromine-containing hard segment within a polyurethane chain.

polyurethane_synthesis DBBD This compound HO-CH₂-C(Br)=C(Br)-CH₂-OH Plus + DBBD->Plus MDI Diisocyanate (e.g., MDI) OCN-R-NCO PU_Segment Polyurethane Hard Segment -[O-CH₂-C(Br)=C(Br)-CH₂-O-C(O)-NH-R-NH-C(O)]n- MDI->PU_Segment Polyaddition Reaction Plus->MDI

Caption: Polyaddition reaction of DBBD and a diisocyanate.

Protocol: Synthesis of a Flame-Retardant Polyurethane Elastomer

This protocol details the synthesis of a segmented polyurethane using a two-step prepolymer method, incorporating DBBD as a flame-retardant chain extender.

Materials & Equipment
  • Monomers/Reagents:

    • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

    • 4,4'-Methylene diphenyl diisocyanate (MDI)

    • This compound (DBBD)

    • 1,4-Butanediol (BDO)

    • Dibutyltin dilaurate (DBTDL) catalyst

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer, heating mantle with temperature controller

    • Nitrogen inlet/outlet, dropping funnel

    • Vacuum oven

Experimental Workflow Diagram

workflow A Step 1: Reagent Drying - Dry PTMEG and DBBD/BDO - Vacuum oven, 80°C, 4h B Step 2: Prepolymer Synthesis - Charge flask with PTMEG & MDI - Heat to 75°C under N₂ - React for 2h A->B  Load Reactor C Step 3: Chain Extension - Cool to 60°C - Add DBBD/BDO solution in DMF - Add DBTDL catalyst B->C  Prepare for Chain Extension D Step 4: Polymerization & Casting - Stir vigorously until viscosity increases - Pour into mold C->D  Initiate Final Polymerization E Step 5: Curing - Place mold in oven - Cure at 100°C for 24h D->E  Shape and Solidify F Step 6: Characterization - FTIR, TGA, UL-94 Flame Test E->F  Analyze Properties

Caption: Workflow for two-step polyurethane synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation and Drying (Critical Step)

  • Dry the PTMEG, DBBD, and BDO in a vacuum oven at 80°C for at least 4 hours to remove residual moisture.

    • Causality: Isocyanate (-NCO) groups are extremely reactive towards water. Water contamination leads to the formation of an unstable carbamic acid, which decomposes to an amine and CO₂ gas. This side reaction disrupts stoichiometry, lowers the final molecular weight, and creates bubbles/foam in the casted polymer.[2]

Step 2: NCO-Terminated Prepolymer Synthesis

  • Set up a flame-dried three-neck flask with a mechanical stirrer and a nitrogen inlet.

  • Charge the flask with the dried PTMEG (e.g., 50g, 25 mmol).

  • Begin stirring and add molten MDI (e.g., 25g, 100 mmol) to the flask. The molar ratio of NCO to OH groups should be 2:1.

  • Heat the reaction mixture to 75-80°C under a gentle nitrogen stream and maintain for 2 hours.

    • Causality: This step forms an "NCO-terminated prepolymer." Reacting the long-chain diol (PTMEG) with an excess of diisocyanate ensures that the resulting oligomer chains are capped with reactive isocyanate groups, ready for the next stage. The nitrogen atmosphere prevents side reactions with atmospheric moisture.

Step 3: Chain Extension

  • In a separate beaker, prepare the chain extender solution by dissolving the dried DBBD and BDO in anhydrous DMF. A molar ratio of 1:1 for DBBD:BDO can be a starting point for balancing flame retardancy and mechanical properties. The total moles of the chain extender diols should be slightly less than the molar excess of isocyanate in the prepolymer step to ensure complete reaction.

  • Cool the prepolymer mixture in the flask to ~60°C.

    • Causality: Lowering the temperature helps to control the exothermicity of the chain extension reaction, which is typically faster and more vigorous than the prepolymer formation.

  • Add the chain extender solution dropwise to the stirring prepolymer over 10-15 minutes.

  • After the addition is complete, add 2-3 drops of DBTDL catalyst.

    • Causality: DBTDL is a potent catalyst for the isocyanate-hydroxyl reaction. It is added last to ensure the chain extenders are well-mixed before the final, rapid polymerization and viscosity build-up begins.

Step 4: Casting and Curing

  • Continue vigorous stirring. The viscosity of the mixture will increase significantly.

  • Once the mixture is too viscous to stir effectively (typically within 5-10 minutes after catalyst addition), pour it into a pre-heated, release-agent-coated mold.

  • Cure the polymer in an oven at 100°C for 24 hours.

    • Causality: Curing at an elevated temperature ensures the reaction goes to completion and allows for the development of the final microphase-separated morphology, which is crucial for achieving the desired elastomeric properties.

Step 5: Characterization

  • After curing and cooling, the polymer can be demolded.

  • Characterize the material using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks.

  • Use Thermogravimetric Analysis (TGA) to assess thermal stability and char yield.

  • Perform flammability tests (e.g., UL-94) to quantify the improvement in fire resistance.

Other Key Applications

Monomer for Fire-Resistant Polyesters

DBBD can be used in direct polycondensation reactions with dicarboxylic acids or their acyl chloride derivatives to produce fire-resistant polyesters.[3]

  • Reaction: DBBD is reacted with diacids such as adipic acid or terephthalic acid at high temperatures (180-220°C) with a suitable catalyst (e.g., titanium-based or tin-based).[11]

  • Properties: The resulting polyesters incorporate the rigid, brominated DBBD unit, which enhances their Tg and provides inherent flame retardancy.[3] The properties can be tuned by creating copolyesters with other diols like 1,4-butanediol.[12]

Intermediate in Organic Synthesis

The multiple reactive sites on the DBBD molecule make it a useful intermediate for creating more complex polymer additives and monomers.[5][7] The hydroxyl groups can be functionalized, and the bromine atoms can be replaced via nucleophilic substitution reactions, opening pathways to a variety of specialized chemical structures.[4]

Safety and Handling

  • This compound is classified as a skin sensitizer (H317) and may cause an allergic skin reaction. It is also suspected of causing genetic defects.[13]

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from strong oxidizing agents.[1][2]

References

  • This compound 97% - Sigma-Aldrich.
  • This compound 3234-02-4 wiki - Guidechem.
  • The Versatile Intermediate: Exploring this compound.
  • This compound | 3234-02-4 - ChemicalBook.
  • US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google P
  • This compound | 21285-46-1 - TCI Chemicals.
  • This compound | 3234-02-4 | Benchchem.
  • Synthesis of Polyurethanes and Study of Their Surface Morphology - Banaras Hindu University.
  • This compound | CAMEO Chemicals | NOAA.
  • This compound | CAS 21285-46-1 | SCBT.
  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer - MDPI.
  • Aliphatic Polyesters of Butyne‐1,4‐Diol - ResearchG
  • Polybutadiene-based polyurethanes with controlled properties: Preparation and characterization | Request PDF - ResearchG
  • The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters - ResearchG

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Application Notes and Protocols for Reactions with trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 3234-02-4) is a crystalline solid with a unique molecular architecture that makes it a highly valuable intermediate in organic synthesis.[1] Its structure features a trans-configured double bond flanked by two bromine atoms, with primary hydroxyl groups at either end of the four-carbon chain. This combination of reactive sites—two allylic hydroxyl groups and two vinylic bromine atoms—renders it a versatile precursor for a wide array of chemical transformations, including substitution, elimination, and cyclization reactions.[1] This bifunctionality has led to its application in the synthesis of pharmaceuticals and other complex organic molecules.[1] These application notes provide a comprehensive guide to the experimental setup for reactions involving this diol, with a focus on safety, procedural integrity, and reaction monitoring.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₄H₆Br₂O₂[1]
Molecular Weight 245.90 g/mol [1]
Appearance White to light yellow solid[1][]
Melting Point 112-116 °C[1]
Solubility Soluble in polar organic solvents like ethanol and DMSO; limited solubility in water.[3]
Purity Typically ≥97%[1][]

Safety and Handling Precautions:

  • General Handling: this compound is a combustible solid and should be handled with care.[4] It is incompatible with strong oxidizing agents.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill and Waste Disposal: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like alcohol and transfer it to a sealed container for hazardous waste disposal.[5] Follow all local and institutional regulations for chemical waste disposal.

Experimental Workflow: A Representative Nucleophilic Substitution Reaction

The following protocol details a general procedure for a nucleophilic substitution reaction, a common transformation utilizing the reactivity of the bromine atoms. This protocol is adapted from established procedures for similar dibrominated diols and serves as a robust starting point for various nucleophiles.

Diagram of the Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup 1. Dissolve reactants reaction Reaction reaction_setup->reaction 2. Combine & Heat workup Aqueous Workup reaction->workup 3. Quench & Dilute extraction Extraction workup->extraction 4. Extract with organic solvent drying Drying extraction->drying 5. Dry organic phase purification Purification drying->purification 6. Isolate product analysis Analysis purification->analysis 7. Characterize product

Caption: A generalized workflow for nucleophilic substitution reactions.

Protocol: Synthesis of a Diamine Derivative via Nucleophilic Substitution

This protocol outlines the reaction of this compound with a primary or secondary amine as the nucleophile. The reaction is expected to proceed via an SN2-type mechanism.

Materials and Reagents:

  • This compound

  • Selected amine (e.g., benzylamine, morpholine) (2.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Sodium bicarbonate or other suitable base (2.5 equivalents)

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine (2.2 eq) followed by the base (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir vigorously. The optimal temperature and reaction time will depend on the specific amine used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate alongside the starting material. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined beforehand. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure diamine derivative.

Rationale for Procedural Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile and Base: Using a slight excess of the amine and base ensures the complete conversion of the starting diol.

  • Aqueous Work-up and Extraction: This standard procedure is used to separate the organic product from the water-soluble byproducts and unreacted reagents.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.

Conclusion

This compound is a versatile and reactive building block. The experimental setup and protocols described herein provide a solid foundation for researchers to safely and effectively utilize this compound in the synthesis of a variety of target molecules. Careful attention to safety precautions, reaction monitoring, and product characterization are essential for successful and reproducible results.

References

  • The Versatile Intermediate: Exploring this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Notes and Protocols for the Synthesis of Antiviral Agents Using trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the relentless pursuit of novel antiviral therapeutics, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activity. trans-2,3-Dibromo-2-butene-1,4-diol, a commercially available and versatile C4 building block, offers a unique combination of functionalities that make it an attractive precursor for the synthesis of various classes of antiviral agents. Its symmetrically disposed hydroxyl groups and vicinal bromine atoms on a rigid trans-alkene scaffold provide multiple reaction sites for strategic chemical modifications. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of potent antiviral compounds, with a focus on acyclic and carbocyclic nucleoside analogues. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data that underscore the potential of this versatile intermediate in antiviral drug discovery.

Core Principle: Mimicking Nature's Antivirals

Many successful antiviral drugs are nucleoside analogues, which mimic the natural building blocks of DNA and RNA.[1][2][3] These synthetic molecules integrate into the viral replication machinery, ultimately terminating the process. The core concept behind using this compound is to leverage its C4 backbone to construct either the acyclic side chain or the carbocyclic ring that replaces the furanose sugar of natural nucleosides. The presence of the double bond introduces conformational rigidity, which can be crucial for effective binding to viral enzymes.[1]

Synthetic Strategy I: Acyclic Nucleoside Analogues - The Case of Cytallene

Acyclic nucleoside analogues are a class of antiviral agents where the carbohydrate moiety is replaced by an open-chain structure.[4] A notable example with demonstrated anti-HIV activity is Cytallene [1-(4'-hydroxy-1',2'-butadienyl)cytosine].[4][5] While the original synthesis may utilize a slightly different starting material, the principles are directly applicable to a synthetic route starting from this compound. The key transformation involves the reaction of the C4 backbone with the nucleobase, followed by functional group manipulations.

The rationale for this synthetic approach is the direct installation of the essential four-carbon chain onto the nucleobase. The bromine atoms in this compound serve as excellent leaving groups for nucleophilic substitution by the nitrogen atom of the cytosine ring. The hydroxyl groups can be protected and later deprotected to yield the final active compound.

Visualizing the Workflow: Synthesis of an Acyclic Nucleoside Analogue

Acyclic Nucleoside Analogue Synthesis start This compound intermediate1 Protection of Hydroxyl Groups start->intermediate1 Protecting Agent (e.g., TBDMSCl) intermediate2 Alkylation of Cytosine intermediate1->intermediate2 Protected Diol intermediate3 Isomerization/Elimination intermediate2->intermediate3 Alkylated Cytosine Intermediate intermediate4 Deprotection intermediate3->intermediate4 Allenic Intermediate product Acyclic Nucleoside Analogue (e.g., Cytallene) intermediate4->product Deprotecting Agent (e.g., TBAF)

Caption: Synthetic workflow for an acyclic nucleoside analogue.

Experimental Protocol: Synthesis of a Cytallene Analogue

This protocol is a representative procedure adapted from literature for the synthesis of an acyclic nucleoside analogue related to Cytallene, starting from this compound.

PART 1: Protection of Hydroxyl Groups

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dichloromethane (DCM).

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add imidazole (2.5 eq) and stir until dissolved. c. Add TBDMSCl (2.2 eq) portion-wise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. g. Extract the product with DCM (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the di-TBDMS protected intermediate.

PART 2: Alkylation of Cytosine

  • Materials: Di-TBDMS protected this compound, Cytosine, Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a suspension of cytosine (1.2 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add the di-TBDMS protected intermediate (1.0 eq). b. Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. c. Monitor the reaction by TLC. d. After cooling to room temperature, filter the reaction mixture to remove inorganic salts. e. Remove the DMF under high vacuum. f. Purify the residue by column chromatography to isolate the alkylated cytosine product.

PART 3: Deprotection to Yield the Final Product

  • Materials: Purified alkylated cytosine product, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).

  • Procedure: a. Dissolve the purified product from Part 2 in THF. b. Add TBAF solution (2.5 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the deprotection by TLC. e. Once complete, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to obtain the final acyclic nucleoside analogue.

Antiviral Activity Data

The antiviral activity of nucleoside analogues is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). For Cytallene, the (R)-enantiomer has been reported to be the active form against HIV-1.

CompoundVirusEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
(R)-(-)-CytalleneHIV-10.4>100>250
(S)-(+)-CytalleneHIV-1Inactive>100-
(±)-CytalleneHIV-10.8>100>125

Data adapted from relevant literature.[5]

Synthetic Strategy II: Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose moiety, are another important class of antiviral agents.[3] They often exhibit enhanced stability against enzymatic degradation. This compound can serve as a precursor to a diene, which can then undergo a Diels-Alder reaction to form the carbocyclic core. Alternatively, intramolecular cyclization strategies can be employed.

A key example of a carbocyclic nucleoside with antiviral activity is 6'β-hydroxyaristeromycin, which has shown activity against murine leukemia viruses.[6] The synthesis of such compounds highlights the versatility of butene-diol derivatives in constructing complex cyclic systems.

Visualizing the Workflow: Synthesis of a Carbocyclic Nucleoside Analogue

Carbocyclic_Nucleoside_Synthesis start This compound step1 Conversion to Diene start->step1 Elimination Reaction step2 Diels-Alder Reaction step1->step2 Diene step3 Functional Group Interconversion step2->step3 Cycloadduct step4 Nucleobase Installation step3->step4 Functionalized Carbocycle product Carbocyclic Nucleoside Analogue step4->product Coupling Reaction

Caption: General workflow for carbocyclic nucleoside synthesis.

Conceptual Protocol: Towards a Carbocyclic Nucleoside

The synthesis of carbocyclic nucleosides is a multi-step process that requires careful control of stereochemistry. The following outlines the key conceptual steps:

  • Formation of a Reactive Diene: The diol can be converted into a more reactive species, such as a dihalide or dimesylate, to facilitate elimination and form a diene.

  • Cycloaddition: The generated diene can undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to construct the six-membered ring of the carbocyclic core.

  • Ring Scaffolding and Functionalization: The resulting cycloadduct is then subjected to a series of reactions to introduce the necessary functional groups (e.g., hydroxyls, amino groups) with the correct stereochemistry. This may involve epoxidation, dihydroxylation, and other stereoselective transformations.

  • Nucleobase Installation: The final key step is the coupling of the functionalized carbocyclic core with the desired nucleobase (e.g., adenine, guanine, cytosine, or thymine). This is often achieved via a Mitsunobu reaction or by displacement of a suitable leaving group on the carbocycle.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. To ensure the integrity of the synthesis, the following analytical techniques are crucial at each step:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound and for chiral separations if a racemic mixture is obtained.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of promising antiviral agents. Its bifunctional nature allows for the construction of both acyclic and carbocyclic nucleoside analogues. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel antiviral candidates. Further derivatization of the synthesized analogues, such as the introduction of fluorine atoms or the preparation of prodrugs, could lead to compounds with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of antiviral activity.

References

  • Zemlicka, J., & Holý, A. (1990). Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity. Journal of Medicinal Chemistry, 33(8), 2146-2154.
  • Zemlicka, J., Daluge, S., & Kerremans, L. (1995). Synthesis, absolute configuration, and enantioselectivity of antiretroviral effect of (R)-(-)- and (S)-(+)-cytallene. Lipase-catalyzed enantioselective acylations of (+/-)-N4-acylcytallenes. Journal of Medicinal Chemistry, 38(8), 1362-1371.
  • Zemlicka, J. (1989). Unsaturated and carbocyclic nucleoside analogs: synthesis, antitumor and antiviral activity.
  • Choi, J. Y., & Chun, M. W. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 17(12), 14615-14625.
  • Wang, J., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Wang, J., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Schneller, S. W., & Otálvaro, F. (2018). 5′-Hydroxy-5′-homoaristeromycin: Synthesis and antiviral properties. Bioorganic & Medicinal Chemistry Letters, 28(9), 1456-1458.
  • Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-1828.
  • Hayashi, S., et al. (1989). Adenallene and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro. Antimicrobial Agents and Chemotherapy, 33(5), 679-684.

Sources

Application Notes and Protocols: Synthesis of Novel Bis-Quaternary Ammonium Salt Corrosion Inhibitors from trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion represents a significant global challenge, impacting the longevity and safety of critical infrastructure across industries such as oil and gas, chemical processing, and transportation. The development of effective corrosion inhibitors is paramount to mitigating these risks. Organic corrosion inhibitors, particularly those that can form a persistent protective film on metal surfaces, are a cornerstone of corrosion management strategies. Among these, quaternary ammonium salts have demonstrated exceptional efficacy, largely due to their cationic nature which promotes strong adsorption onto metallic surfaces.

This application note details the synthesis and evaluation of a novel series of bis-quaternary ammonium salt corrosion inhibitors derived from the versatile chemical intermediate, trans-2,3-dibromo-2-butene-1,4-diol. The presence of two reactive bromine atoms in this starting material allows for the straightforward synthesis of "bis-quats," which possess two cationic centers. This structural feature is hypothesized to enhance their adsorption and protective capabilities on metal surfaces. Furthermore, the central double bond and hydroxyl groups in the parent diol can contribute to the overall electronic properties and solubility of the final inhibitor molecule, potentially leading to improved performance. We present a detailed synthetic protocol, explore the underlying mechanism of action, and provide comprehensive methodologies for performance evaluation.

Synthesis of Bis-Quaternary Ammonium Salt Corrosion Inhibitors

The synthesis of bis-quaternary ammonium salts from this compound proceeds via a nucleophilic substitution reaction with a suitable tertiary amine. The two bromine atoms on the butene backbone serve as electrophilic sites for the lone pair of electrons on the nitrogen atom of the tertiary amine, leading to the formation of two quaternary ammonium centers.

Causality in Experimental Design

The choice of the tertiary amine is a critical determinant of the final inhibitor's properties. Long alkyl chains on the tertiary amine, for instance, enhance the hydrophobicity of the inhibitor, which can improve its ability to form a stable, water-repelling film on the metal surface. In this protocol, we utilize N,N,N',N'-tetramethyl-1,6-hexanediamine, a tertiary diamine, to create a polymeric or oligomeric structure, which can offer enhanced surface coverage. The choice of solvent is also crucial; a polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to facilitate the dissolution of the reactants and to stabilize the charged transition state of the quaternization reaction. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions or decomposition of the reactants or products.

Visualizing the Synthetic Workflow

The synthesis of the bis-quaternary ammonium salt corrosion inhibitor is a straightforward process, as illustrated in the following workflow diagram.

SynthesisWorkflow Reactants This compound + N,N,N',N'-Tetramethyl-1,6-hexanediamine + DMF (Solvent) Reaction Reaction Vessel (Stirring, 80°C, 24h) Reactants->Reaction 1. Combine and Heat Precipitation Precipitation with Acetone Reaction->Precipitation 2. Cool and Add Anti-solvent Filtration Vacuum Filtration Precipitation->Filtration 3. Isolate Product Washing Washing with Acetone Filtration->Washing 4. Purify Drying Drying under Vacuum Washing->Drying 5. Remove Solvent Product Final Bis-Quaternary Ammonium Salt Corrosion Inhibitor Drying->Product

Caption: Synthetic workflow for the bis-quaternary ammonium salt corrosion inhibitor.

Detailed Synthesis Protocol

Materials:

  • This compound (97%)

  • N,N,N',N'-tetramethyl-1,6-hexanediamine (99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone, ACS grade

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (40.7 mmol) of this compound in 100 mL of anhydrous DMF with stirring.

  • Addition of Amine: To the stirred solution, add 7.0 g (40.7 mmol) of N,N,N',N'-tetramethyl-1,6-hexanediamine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 24 hours under a reflux condenser.

  • Product Precipitation: After 24 hours, allow the reaction mixture to cool to room temperature. Slowly add 200 mL of acetone to the stirred solution to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid cake with 3 x 50 mL portions of acetone to remove any unreacted starting materials and residual DMF.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours to yield the final bis-quaternary ammonium salt corrosion inhibitor.

  • Characterization: The structure of the synthesized inhibitor should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

Mechanism of Corrosion Inhibition

The synthesized bis-quaternary ammonium salt functions as a mixed-type corrosion inhibitor. Its primary mechanism of action involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Key Mechanistic Steps:

  • Adsorption: The positively charged quaternary ammonium centers are attracted to the negatively charged metal surface (in acidic media), leading to strong electrostatic adsorption (physisorption).

  • Film Formation: The long alkyl chains and the polymeric nature of the inhibitor contribute to the formation of a dense, hydrophobic film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface.

  • Active Site Blocking: The adsorbed inhibitor molecules block the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby reducing the overall corrosion rate.

  • Chemisorption (Potential Contribution): The presence of the double bond and hydroxyl groups in the inhibitor's backbone may allow for chemical interactions (chemisorption) with the d-orbitals of the metal, further strengthening the bond between the inhibitor and the metal surface.[1]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of corrosion inhibition by the synthesized bis-quaternary ammonium salt on a steel surface in an acidic environment.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface H_plus H⁺ Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic_Site Inhibited Cl_minus Cl⁻ Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic_Site Inhibited Inhibitor Bis-Quat Inhibitor (Cationic) Inhibitor->Anodic_Site Adsorption & Blocking Inhibitor->Cathodic_Site Adsorption & Blocking

Caption: Proposed mechanism of corrosion inhibition by the bis-quaternary ammonium salt.

Performance Evaluation Protocols

To ascertain the efficacy of the synthesized corrosion inhibitor, a series of standardized tests should be conducted. The following protocols are based on widely accepted methodologies in the field of corrosion science.

Weight Loss Method (Gravimetric Analysis)

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.[2][3]

Materials and Equipment:

  • Mild steel coupons (e.g., C1018) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized corrosion inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Polishing paper (various grits)

  • Acetone and distilled water for cleaning

Protocol:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the synthesized inhibitor.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard practice to remove corrosion products.[4] This typically involves scrubbing with a soft brush in a solution containing inhibited acid, followed by rinsing with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 x 10⁴ x ΔW) / (A x T x D) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the steel (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[5][6]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel coupon; counter electrode: platinum; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)

  • Corrosive solution with and without the inhibitor

Protocol:

  • Cell Setup: Assemble the three-electrode cell with the prepared steel coupon as the working electrode.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[7][8]

Equipment:

  • Same as for potentiodynamic polarization, with the addition of a frequency response analyzer.

Protocol:

  • Cell Setup and Stabilization: Prepare the electrochemical cell and allow the OCP to stabilize as described for potentiodynamic polarization.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Data Presentation

The quantitative data obtained from the performance evaluation tests should be summarized in a clear and concise manner for easy comparison.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa)Cathodic Tafel Slope (βc)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Conc. (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel bis-quaternary ammonium salt corrosion inhibitors. The straightforward synthetic route and the potential for tailoring the inhibitor's properties through the choice of tertiary amine make this an attractive approach for developing high-performance corrosion protection solutions. The detailed protocols provided herein for synthesis and performance evaluation offer a robust framework for researchers and scientists in the field of corrosion science and materials protection to explore and optimize this promising class of corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]
  • Corrosion Inhibition of N80 Steel Using Novel Diquaternary Ammonium Salts in 15% Hydrochloric Acid. (n.d.).
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI. [Link]
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]
  • Synthesis of some new bisquaternary ammonium salts as acid corrosion inhibitors for carbon steel. (2003). Emerald Publishing. [Link]
  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024).
  • D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015).
  • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (n.d.). TCR Engineering. [Link]
  • Novel class of bisquaternary ammonium salts in inhibition of mild steel corrosion in HCl and H2SO4. (2025).
  • Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. (2024). PubMed. [Link]
  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023).
  • Investigation of Corrosion Inhibition of Quaternary Ammonium Salt on N80 Steel in 5M HCl Solution. (2017). SciSpace. [Link]
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.).
  • Potentiodynamic polarization methods for corrosion measurement. (n.d.).
  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2025).
  • A New Method of Evaluating Corrosion-inhibiting Admixtures. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Purification of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-2,3-Dibromo-2-butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on scientific principles and field-proven insights.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low Recovery of a White Crystalline Product After Recrystallization

Question: I'm performing a recrystallization of crude this compound, but my final yield of white crystals is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue that can stem from several factors, primarily related to solvent choice and handling procedures. This compound is a white crystalline powder, and successful recrystallization depends on selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

Potential Causes and Solutions:

  • Inappropriate Solvent Selection: The most critical factor is the solvent. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor upon cooling, leading to low recovery. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, which also results in product loss.

    • Solution: Based on documented procedures, water and industrial alcohol are effective recrystallization solvents for this compound.[2] A patent suggests that recrystallization from ethylene dichloride can also yield a high-purity product.[3] It is advisable to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) to determine the optimal one for your specific crude product.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep more of the desired compound in solution even after cooling, thus reducing the yield of precipitated crystals.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary, a state of saturation that maximizes crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with a small amount of hot, clean solvent. Using a fluted filter paper can also speed up the filtration process, minimizing cooling time.

  • Insufficient Cooling: For maximum crystal recovery, the solution should be cooled thoroughly.

    • Solution: After allowing the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals, place the flask in an ice-water bath for at least 15-30 minutes to maximize precipitation.[4]

  • Product Degradation: Although this compound is generally stable under normal conditions, prolonged heating during recrystallization could potentially lead to decomposition.[5]

    • Solution: Avoid unnecessarily long heating times. Once the solid is dissolved, proceed to the next step without delay.

Workflow for Optimizing Recrystallization:

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Solutions cluster_end Outcome start Low Recovery Observed cause1 Inappropriate Solvent? start->cause1 cause2 Excessive Solvent? start->cause2 cause3 Premature Crystallization? start->cause3 cause4 Insufficient Cooling? start->cause4 sol1 Perform Solvent Screen (Water, Ethanol, Ethylene Dichloride) cause1->sol1 sol2 Add Hot Solvent Portion-wise cause2->sol2 sol3 Preheat Filtration Apparatus cause3->sol3 sol4 Use Ice-Water Bath cause4->sol4 end Improved Yield sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low recrystallization yield.

Issue 2: Product Appears as an Oil or Gummy Solid Instead of Crystals

Question: I've followed the recrystallization procedure, but my product is "oiling out" or forming a gummy precipitate instead of fine crystals. What is happening, and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Instead of crystallizing, it separates as a liquid phase. The melting point of this compound is reported to be in the range of 112-116°C.[2] If the boiling point of your recrystallization solvent is higher than this, oiling out is a significant risk.

Potential Causes and Solutions:

  • High Solvent Boiling Point: The solvent's boiling point exceeds the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point. For instance, if you are using a high-boiling solvent, switch to one like ethanol or an ethanol/water mixture.

  • Presence of Impurities: Impurities can depress the melting point of the eutectic mixture, making it more prone to oiling out.

    • Solution:

      • Re-dissolve and Cool Slowly: Heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Seeding the solution with a previously obtained pure crystal can help induce proper crystallization.

      • Charcoal Treatment: Some impurities can be removed by treating the hot solution with activated charcoal before filtration. A patent mentions the use of activated carbon during recrystallization with absolute ethanol.[6] Add a small amount of charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Solution Cooled Too Rapidly: Rapid cooling can sometimes favor oil formation over crystal lattice formation.

    • Solution: Insulate the flask to ensure slow cooling to room temperature before moving it to an ice bath.

Issue 3: Persistent Colored Impurities in the Final Product

Question: My final product has a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities often arise from residual bromine or side products from the synthesis, which involves the bromination of 2-butyne-1,4-diol.[3]

Potential Causes and Solutions:

  • Residual Bromine: Elemental bromine, if not fully consumed or quenched, can impart a color to the product.

    • Solution: During the workup of the reaction mixture, before the initial isolation of the crude product, wash the reaction mixture with a reducing agent solution like 10% sodium thiosulfate (Na₂S₂O₃).[7] This will quench any unreacted bromine. A Chinese patent also describes the use of sodium sulfite in the recrystallization step with absolute ethanol to decolorize the product.[6]

  • Adsorbed Impurities: Some colored impurities may be strongly adsorbed onto the crystal surface.

    • Solution:

      • Activated Charcoal: As mentioned previously, treating the hot recrystallization solution with activated charcoal is a very effective method for removing colored impurities.

      • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography can be employed for a higher degree of purification. A reverse-phase HPLC method has been described for the analysis of (2E)-2,3-Dibromo-2-butene-1,4-diol, which suggests that chromatographic separation is a viable purification strategy.[8] A suitable stationary phase would be silica gel, with an eluent system of increasing polarity, such as a hexane/ethyl acetate gradient.

Decision Tree for Purification Method Selection:

G start Crude Product Obtained q1 Is the product highly colored? start->q1 recrystallization Recrystallization with activated charcoal q1->recrystallization Yes recrystallization_no_charcoal Recrystallization q1->recrystallization_no_charcoal No q2 Is the product still impure after recrystallization? recrystallization->q2 chromatography Column Chromatography (Silica Gel) q2->chromatography Yes end Pure Product q2->end No chromatography->end recrystallization_no_charcoal->q2

Caption: Decision tree for selecting the appropriate purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single recrystallization?

A1: A single, well-executed recrystallization can significantly improve purity. Yields of the desired product in excess of 80% and as high as 85-90% have been reported from the synthesis process, and conventional recrystallization can recover products of high purity.[3] Purity levels of 97% to over 99% are commercially available, suggesting that high purity is achievable.[9] However, the final purity will depend on the nature and amount of impurities in your crude material. For exacting applications, a second recrystallization or chromatographic purification may be necessary.

Q2: How can I confirm the identity and purity of my purified product?

A2: Standard analytical techniques should be used:

  • Melting Point: Compare the experimental melting point to the literature value (112-116°C).[2] A sharp melting point range close to the literature value is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum should show signals corresponding to the hydroxyl (-OH) and methylene (-CH₂) protons.

  • HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent method to assess purity quantitatively. A reverse-phase method using an acetonitrile/water mobile phase has been reported.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (245.90 g/mol ).[10][]

Q3: What are the main safety precautions when handling this compound?

A3: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[10][12] It is also irritating to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[1][5]

  • Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1][5]

Q4: Can this compound isomerize between cis and trans forms during purification?

A4: The trans isomer is generally more stable. While isomerization of the parent compound, 2-butene-1,4-diol, is known, the conditions for isomerization of the dibrominated derivative during standard purification procedures (like recrystallization from neutral solvents) are not commonly reported. However, exposure to strong acids, bases, or high temperatures for extended periods could potentially facilitate isomerization. It is good practice to use mild conditions where possible.

Q5: My crude product is a solid chunk. How should I prepare it for purification?

A5: If your crude product is a hard solid, it should be broken up and ground into a powder using a mortar and pestle before attempting recrystallization. This increases the surface area, allowing it to dissolve more readily and efficiently in the hot solvent.

References

  • US Patent 3,671,594A - Preparation of 2,3-dibromo-2-butene-1,4-diol. Google Patents.
  • (2E)-2,3-Dibromo-2-butene-1,4-diol | SIELC Technologies.
  • 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem.
  • CN102020614A - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol. Google Patents.
  • undergraduate bromination lab troubleshooting : r/chemhelp - Reddit.
  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester.
  • CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol. Google Patents.
  • JPH075492B2 - Method for purifying cis-2-butene-1,4-diol. Google Patents.
  • 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 - PubChem.
  • Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol - Union College Schaffer Library.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC - Journal of Zhejiang University.
  • This compound 99.0+%, TCI America™ | Fisher Scientific.
  • Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol - Chemos GmbH&Co.KG.
  • CN101037385A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product. Google Patents.

Sources

Technical Support Center: Synthesis of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2,3-Dibromo-2-butene-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this versatile building block. Our focus is on providing practical, experience-driven insights to ensure the success and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and stereoselective method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to 2-butyne-1,4-diol.[1][2] This reaction is typically performed in a suitable solvent and at controlled temperatures to favor the formation of the trans isomer. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the desired trans configuration.[2][3]

The general reaction scheme is as follows:

HOCH₂-C≡C-CH₂OH + Br₂ → HOCH₂-C(Br)=C(Br)-CH₂OH

A key advantage of this method is its high stereoselectivity for the trans product when appropriate conditions are maintained.[2]

Q2: I obtained a low yield of the desired product. What are the potential causes?

Low yields can be attributed to several factors. Here's a breakdown of common causes and their remedies:

  • Incomplete Reaction: Insufficient bromine or a short reaction time can leave a significant amount of the starting material, 2-butyne-1,4-diol, unreacted. It's advisable to use a slight molar excess of bromine (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion.[1][4]

  • Suboptimal Temperature: The reaction is exothermic. If the temperature is too high, it can lead to the formation of undesired side products and potentially the decomposition of the desired product. Maintaining a low temperature, typically between 0 and 15°C, is crucial for a clean reaction.[1][4]

  • Poor Quality Reagents: The purity of both 2-butyne-1,4-diol and bromine is important. Impurities in the starting material can lead to a variety of side reactions.

  • Losses during Work-up and Purification: The product can be lost during filtration and recrystallization steps. Ensure efficient transfer of solids and optimize the recrystallization procedure to minimize losses.

Q3: My final product is an oil or a low-melting solid, not the expected white crystalline powder. What could be the issue?

The expected product, this compound, is a white crystalline solid with a melting point of approximately 112-114 °C.[5][6][7] An oily or low-melting product strongly suggests the presence of significant impurities. The most common culprits are:

  • Over-brominated Product: The addition of a second equivalent of bromine to the double bond of the product can occur, leading to the formation of 2,2,3,3-tetrabromobutane-1,4-diol.[2] This is particularly problematic if an excess of bromine is used.

  • Bromohydrin Formation: If the reaction is carried out in an aqueous medium or if there is significant water contamination in the solvent, the intermediate bromonium ion can be trapped by a water molecule instead of a bromide ion. This leads to the formation of a bromohydrin side product.[8]

  • Presence of the cis-isomer: While the trans-isomer is thermodynamically favored, suboptimal reaction conditions can lead to the formation of the cis-isomer, which may have a different melting point and could form a eutectic mixture with the trans-isomer, depressing the overall melting point.

A visual troubleshooting guide for this issue is presented below:

Caption: Troubleshooting flowchart for an oily or low-melting product.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into the specific side products that can arise during the synthesis of this compound, their mechanisms of formation, and strategies to prevent them.

Over-bromination: Formation of 2,2,3,3-Tetrabromobutane-1,4-diol
  • Issue: The presence of a significant amount of a higher molecular weight impurity, often leading to a sticky or oily product.

  • Mechanism: The double bond in the desired product, this compound, can react with a second molecule of bromine in another electrophilic addition reaction. This is especially likely if a large excess of bromine is used.[2]

    G 2-butyne-1,4-diol 2-butyne-1,4-diol This compound This compound 2-butyne-1,4-diol->this compound + Br₂ (1 eq) 2,2,3,3-Tetrabromobutane-1,4-diol 2,2,3,3-Tetrabromobutane-1,4-diol This compound->2,2,3,3-Tetrabromobutane-1,4-diol + Br₂ (excess)

    Caption: Reaction pathway showing the formation of the over-brominated side product.

  • Prevention and Mitigation:

    • Stoichiometric Control: Carefully control the stoichiometry of bromine. A slight excess (e.g., 1.05 equivalents) is often sufficient. Avoid large excesses.

    • Slow Addition: Add the bromine solution dropwise to the solution of 2-butyne-1,4-diol.[4] This maintains a low concentration of free bromine in the reaction mixture at any given time, disfavoring the second addition.

    • Purification: If the tetrabrominated product does form, it can often be removed by careful recrystallization, as its solubility properties differ from the desired product.

Bromohydrin Formation
  • Issue: An impurity containing only one bromine atom and a hydroxyl group is detected, often leading to difficulties in crystallization.

  • Mechanism: When water is present, it can act as a nucleophile and attack the intermediate bromonium ion. This competes with the desired attack by the bromide ion.[8]

    G cluster_0 Reaction Pathway 2-butyne-1,4-diol 2-butyne-1,4-diol Bromonium Ion Intermediate Bromonium Ion Intermediate 2-butyne-1,4-diol->Bromonium Ion Intermediate + Br₂ This compound This compound Bromonium Ion Intermediate->this compound + Br⁻ (desired) Bromohydrin Bromohydrin Bromonium Ion Intermediate->Bromohydrin + H₂O (side reaction)

    Caption: Competing reaction pathways leading to the desired product and the bromohydrin side product.

  • Prevention and Mitigation:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, chloroform) and ensure all glassware is thoroughly dried before use.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Formation of the cis-Isomer
  • Issue: The isolated product shows a broadened melting point range or unexpected signals in the NMR spectrum, suggesting a mixture of diastereomers.

  • Mechanism: While the anti-addition of bromine across the triple bond strongly favors the trans-isomer, some conditions can lead to the formation of the cis-isomer. This can be influenced by the solvent and temperature.[9]

  • Prevention and Mitigation:

    • Low Temperature: Maintaining a low reaction temperature generally increases the stereoselectivity of the reaction.

    • Solvent Choice: Non-polar solvents often give higher selectivity for the trans-product.

    • Purification: The cis and trans isomers have different physical properties and can often be separated by chromatography or careful fractional crystallization. HPLC methods have been developed for the separation of these isomers.[10]

Side ProductKey IdentifierMitigation Strategy
2,2,3,3-Tetrabromobutane-1,4-diolHigh molecular weight, oily consistencyPrecise control of bromine stoichiometry (slight excess only)
BromohydrinPresence of only one bromine atom per moleculeUse of anhydrous solvents and dry glassware
cis-2,3-Dibromo-2-butene-1,4-diolBroadened melting point, complex NMRMaintain low reaction temperature, appropriate solvent choice
Unreacted 2-butyne-1,4-diolPresence of starting material signals in NMRUse a slight excess of bromine, ensure sufficient reaction time

III. Experimental Protocols

Synthesis of this compound[1][4]
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butyne-1,4-diol (1.0 eq) in a suitable solvent (e.g., water or an organic solvent like dichloromethane).

  • Cooling: Cool the solution to 8-13 °C using an ice bath.[1]

  • Bromine Addition: Slowly add a solution of bromine (1.05-1.1 eq) in the same solvent dropwise via the dropping funnel over a period of 1-1.5 hours, ensuring the temperature does not exceed 15 °C.[1][4]

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 30-60 minutes.[1]

  • Isolation: The product will often precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold solvent to remove any residual bromine.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization[1]
  • Dissolution: Dissolve the crude product in a minimal amount of hot absolute ethanol. A small amount of sodium sulfite can be added to quench any remaining bromine.[1]

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

IV. References

  • US3746726A - Brominating butyne-(2)-diol-(1,4) - Google Patents. (URL: )

  • CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google Patents. (URL: )

  • 2-Butyne-1,4-diol - analysis - Analytice. (URL: [Link])

  • US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents. (URL: )

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. (URL: [Link])

  • 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem. (URL: [Link])

  • Terminal Alkyne Bromination : r/OrganicChemistry - Reddit. (URL: [Link])

  • 2,2,3,3-Tetrabromobutane-1,4-diol | C4H6Br4O2 - PubChem. (URL: [Link])

  • Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. (URL: [Link])

  • A DFT investigation of alkyne bromination reactions - PubMed. (URL: [Link])

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. (URL: [Link])

  • The Versatile Intermediate: Exploring this compound. (URL: [Link])

  • 9.3: Reactions of Alkynes - Addition of HX and X₂ - Chemistry LibreTexts. (URL: [Link])

  • compared using 13C nmr spectroscopy. (URL: [Link])

  • Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol | Request PDF. (URL: [Link])

  • (PDF) Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - ResearchGate. (URL: [Link])

  • 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 - PubChem. (URL: [Link])

  • 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed. (URL: [Link])

  • 2,3-Dibromo-2-butene-1,4-diol (3234-02-4) | Chemical Effects in Biological Systems. (URL: [Link])

  • Showing metabocard for 2-Butyne-1,4-diol (HMDB0245045) - Human Metabolome Database. (URL: [Link])

  • Synthesis and characterization of 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, a potential affinity label for enzymes that bind sugar bisphosphates - PubMed. (URL: [Link])

  • 2-BUTYNE-1,4-DIOL | - atamankimya.com. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers | Journal of the American Chemical Society. (URL: [Link])

  • 1,4-Butynediol - Wikipedia. (URL: [Link])

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed. (URL: [Link])

  • 2-Bromo-2-butene-1,4-diol | C4H7BrO2 | CID 85746797 - PubChem. (URL: [Link])

  • The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - ResearchGate. (URL: [Link])

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Technical Support Center: Optimizing Reaction Conditions for trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2,3-Dibromo-2-butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs).[1] Its synthesis, primarily through the electrophilic addition of bromine to 2-butyne-1,4-diol, is a classic example of alkyne halogenation. While seemingly straightforward, achieving high yield and stereoselectivity for the desired trans isomer requires careful control of reaction parameters. This guide will address common challenges and provide robust solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing plausible causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

You've completed the reaction, but after workup and purification, the isolated yield of this compound is significantly lower than expected (e.g., <70%).

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the bromine is added slowly and steadily to the solution of 2-butyne-1,4-diol.[2][3] A slow addition rate maintains a transient low concentration of bromine, which favors the mono-addition product. After the addition is complete, allow the reaction to stir for an additional 30-60 minutes to ensure all the starting material has reacted.[3]

  • Sub-optimal Temperature Control: The reaction temperature may have been too high or too low.

    • Solution: Maintain a consistent low temperature, ideally between -5°C and 10°C.[2][4] Use an external cooling bath (e.g., ice-salt or a cryocooler) to manage the exothermic nature of the bromination. Higher temperatures can lead to side reactions, including the formation of the tetra-brominated alkane.

  • Over-bromination: Formation of 2,2,3,3-tetrabromobutane-1,4-diol can be a significant side reaction if an excess of bromine is used or if local concentrations of bromine are too high.[5][6]

    • Solution: Use a precise 1:1 molar ratio of 2-butyne-1,4-diol to bromine.[2][4] Adding the bromine dropwise to a vigorously stirred solution of the diol is critical to prevent localized areas of high bromine concentration.[2]

  • Loss During Workup/Purification: The product may be lost during filtration or recrystallization.

    • Solution: this compound has limited solubility in cold water.[7] When filtering the crude product, ensure the reaction mixture is sufficiently cold to maximize precipitation. During recrystallization, avoid using an excessive volume of solvent and cool the solution thoroughly before filtering the purified crystals.

Problem 2: Contamination with cis-Isomer or Starting Material

Your characterization data (e.g., NMR, melting point) suggests the presence of the cis-2,3-dibromo-2-butene-1,4-diol isomer or unreacted 2-butyne-1,4-diol.

Potential Causes & Solutions:

  • Mechanism Favoring cis-Addition: While the reaction mechanism through a cyclic bromonium ion intermediate predominantly yields the trans product via anti-addition, deviations can occur.[5][6][8]

    • Solution: The choice of solvent can influence stereoselectivity. Non-polar, aprotic solvents generally favor the formation of the cyclic bromonium ion and subsequent anti-addition. Conducting the reaction in an aqueous medium, as described in several patents, has been shown to effectively yield the trans isomer.[2]

  • Inefficient Purification: The recrystallization step may not be effectively removing impurities.

    • Solution: A careful recrystallization is key to achieving high purity. Water or organic solvents like ethylene dichloride or absolute ethanol can be effective.[2][3][9] For stubborn impurities, a second recrystallization may be necessary. Adding a small amount of activated carbon during recrystallization can help remove colored impurities.[3][9]

Problem 3: Product is Colored (Yellow/Brown)

The final crystalline product is not the expected white or off-white solid but has a distinct yellow or brown tint.[1][]

Potential Causes & Solutions:

  • Residual Bromine: Traces of unreacted bromine can impart color to the product.

    • Solution: After filtration, wash the crude product thoroughly with cold water to remove any adsorbed bromine. During recrystallization from ethanol, adding a small amount of a reducing agent like sodium sulfite can help to quench residual bromine.[3]

  • Degradation: The product may be degrading due to heat or exposure to light.

    • Solution: Dry the final product under vacuum at a low temperature (e.g., 25-40°C).[3][4] Store the purified this compound in a cool, dark place away from strong oxidizing agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction and why is the trans-isomer favored?

The reaction is an electrophilic addition of bromine (Br₂) to the alkyne (2-butyne-1,4-diol). The π-electrons of the triple bond attack one of the bromine atoms, displacing a bromide ion (Br⁻). This forms a cyclic "bromonium ion" intermediate.[5][6][8] The second step involves a nucleophilic attack by the bromide ion on one of the carbons of the bromonium ion ring. This attack occurs from the side opposite to the bromine bridge (a backside attack, analogous to an Sₙ2 reaction), forcing the ring to open.[5][6][11] This anti-addition mechanism results in the two bromine atoms being on opposite sides of the newly formed double bond, leading to the trans-isomer as the major product.[5][6][8]

Reaction Mechanism Visualization

Caption: Mechanism of electrophilic addition of bromine to 2-butyne-1,4-diol.

Q2: What are the optimal reaction conditions for this synthesis?

Based on established protocols, the following conditions are recommended for high yield and purity.[2][3][4]

ParameterRecommended ConditionRationale
Reactant Ratio ~1:1 molar ratio (diol:bromine)Minimizes over-bromination to the tetrahalide.[2]
Concentration 20-45% 2-butyne-1,4-diol in waterHigher concentration allows the product to precipitate as it forms, driving the reaction forward.[2]
Temperature -5°C to 10°CControls exothermicity and reduces side reactions.[2][4]
Solvent Aqueous mediumEconomical, safe, and facilitates product precipitation.[2]
Addition Rate Slow, dropwise addition of brominePrevents localized high concentrations of bromine, reducing side products.[2][3]
Stirring Vigorous mechanical or magnetic stirringEnsures homogeneity and efficient heat transfer.

Q3: How should I handle bromine safely?

Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety precautions.[12][13][14][15][16]

  • Engineering Controls: Always handle liquid bromine and its solutions inside a certified chemical fume hood with the sash positioned as low as possible.[13][14]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene are recommended for aqueous solutions).[13][15][16]

  • Spill Response: Keep a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to treat any spills.[15]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][16] For inhalation, move the individual to fresh air and seek immediate medical help.[12][14]

Experimental Workflow Visualization

Experimental_Workflow Start Prepare aqueous solution of 2-butyne-1,4-diol Cool Cool solution to 0-5°C in an ice bath Start->Cool Add_Br2 Slowly add 1 molar equivalent of Bromine with vigorous stirring Cool->Add_Br2 React Maintain temperature and stir for 30-60 min post-addition Add_Br2->React Filter Filter the precipitated solid (crude product) React->Filter Wash Wash solid with cold water Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) Wash->Recrystallize Dry Dry the purified crystals under vacuum Recrystallize->Dry End Characterize product (NMR, MP, etc.) Dry->End

Sources

Technical Support Center: Degradation Pathways of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-2,3-Dibromo-2-butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. This document offers insights into its stability, degradation pathways, and best practices for handling and analysis, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is the general stability of this compound and what are the optimal storage conditions?

A1: this compound is a stable white crystalline powder under standard conditions.[1] However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area, ideally at temperatures below 25°C.[2] The compound should be kept in tightly sealed, light-resistant containers to prevent potential photodegradation.[2] It is crucial to store it away from incompatible materials such as strong oxidizing agents, strong bases, reducing agents, and nucleophiles.[2][3]

Q2: What are the primary known degradation pathways for this compound?

A2: While specific degradation pathway studies on this compound are not extensively documented in publicly available literature, based on its chemical structure—a halogenated alkene with primary alcohol groups—several degradation pathways can be anticipated:

  • Hydrolysis: The presence of allylic bromine atoms suggests a susceptibility to hydrolysis, particularly under neutral or basic conditions, which could lead to the substitution of bromine with hydroxyl groups.

  • Oxidation: The primary alcohol functional groups can be oxidized to aldehydes or carboxylic acids in the presence of oxidizing agents.[4] The double bond is also susceptible to oxidative cleavage.

  • Photodegradation: Halogenated organic compounds can undergo degradation when exposed to light, which may involve the cleavage of the carbon-bromine bond.[5]

  • Microbial Degradation: While not specifically documented for this compound, microorganisms are known to degrade other brominated organic compounds, suggesting this as a potential degradation pathway in certain environments.[6][7]

Q3: What are the likely products of thermal decomposition?

A3: When heated to decomposition, this compound is expected to emit toxic vapors of bromide.[2]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimentation with this compound.

Problem Possible Cause Recommended Solution
Unexpected appearance of new peaks in HPLC/MS analysis during a reaction. The compound may be degrading under the experimental conditions.Review your reaction conditions. The compound is incompatible with strong oxidizing agents, strong bases, reducing agents, and nucleophiles.[2][4] Ensure your reaction medium is not exposing the compound to these conditions unintentionally. Consider performing a stability study of the compound under your specific reaction conditions (solvent, temperature, pH) without other reactants.
Loss of starting material without the formation of the desired product. This could be due to non-specific degradation or polymerization.Alcohols can initiate the polymerization of isocyanates and epoxides.[4] If these functional groups are present in your reaction, this might be the cause. Also, consider the possibility of photodegradation if the reaction is exposed to light.[5] Running the reaction in the dark or using amber glassware can mitigate this.
Difficulty in separating this compound from its cis isomer or other impurities. The isomers can be challenging to separate on standard chromatography columns.Specialized chiral columns are effective for separating cis and trans isomers of 2-butene-1,4-diol derivatives.[8][9] An HPLC-MS method using a (S,S)-Whelk-O 1 column with a mobile phase of hexane-ethanol has been shown to be effective.[8][9]
Inconsistent reaction yields or product profiles. The purity and stability of the starting material may be compromised.Always use a fresh, properly stored sample of this compound. Verify the purity of your starting material using a suitable analytical method like HPLC-MS before starting your experiment.[8][9]

Anticipated Degradation Pathways and Experimental Protocols

As a senior application scientist, understanding the underlying mechanisms is critical. Below are the hypothesized degradation pathways and suggested protocols for their investigation.

Hydrolytic Degradation

The allylic nature of the carbon-bromine bonds makes them susceptible to nucleophilic substitution by water, especially with heat or under non-acidic conditions.

A This compound B But-2-ene-1,2,3,4-tetraol A->B Hydrolysis (H₂O, Δ)

Caption: Proposed Hydrolytic Degradation Pathway.

Experimental Protocol for Investigating Hydrolysis:

  • Sample Preparation: Prepare a solution of this compound in a buffered aqueous solution (e.g., phosphate buffers at pH 5, 7, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the aliquots by HPLC-MS to monitor the disappearance of the parent compound and the appearance of potential degradation products.[8][9]

Oxidative Degradation

The primary alcohol groups are prone to oxidation.

A This compound B 2,3-Dibromo-4-hydroxy-2-butenal A->B Mild Oxidation C 2,3-Dibromo-2-butenedial B->C Further Oxidation D 2,3-Dibromo-4-hydroxy-2-butenoic acid B->D Oxidation

Caption: Potential Oxidative Degradation Pathways.

Experimental Protocol for Investigating Oxidation:

  • Reaction Setup: Dissolve this compound in a suitable solvent and add a mild oxidizing agent (e.g., manganese dioxide).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Product Identification: Upon completion, isolate the products and characterize them using techniques such as NMR and mass spectrometry to identify the resulting aldehydes or carboxylic acids.

Photodegradation

Exposure to UV or visible light can induce cleavage of the C-Br bond.

A This compound B Radical Intermediates A->B Light (hν) C Debrominated and Rearranged Products B->C Further Reactions

Caption: General Photodegradation Pathway.

Experimental Protocol for Investigating Photodegradation:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile).

  • Irradiation: Expose the solution to a light source (e.g., a UV lamp or a solar simulator).

  • Analysis: At set time points, analyze the solution by HPLC-MS to track the degradation of the parent compound and identify photoproducts.

Microbial Degradation

While not confirmed for this specific molecule, bacteria capable of degrading other brominated compounds have been identified.[6][7] The degradation would likely involve enzymatic processes.

Experimental Protocol for Investigating Microbial Degradation:

  • Culture Enrichment: Obtain a mixed microbial culture from a relevant environment (e.g., soil or water) and enrich it with this compound as a potential carbon source.

  • Incubation: Incubate the culture under appropriate aerobic or anaerobic conditions.

  • Degradation Monitoring: Periodically measure the concentration of the compound in the culture medium using HPLC.

  • Microbial Analysis: Identify the microorganisms responsible for the degradation through microbiological and molecular techniques.

References

  • (2024-04-09). This compound. ChemBK. [Link]
  • Bernstein, A., et al. (2016).
  • Yosef, Y., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • The Versatile Intermediate: Exploring this compound. (n.d.). [Link]
  • (2021-07-02). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Hari, D. P., & König, B. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry.
  • (2025-08-09). (PDF) Photochemical Degradation of Halogenated Compounds: A Review.
  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • 2,3-Dibromo-2-butene-1,4-diol, (E)-. PubChem. [Link]
  • O'Mahony, T., et al. (2023). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. PMC. NIH. [Link]
  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University. [Link]

Sources

Technical Support Center: Controlled Bromination of 2-Butyne-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-butyne-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, with a primary focus on preventing the common issue of over-bromination.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the bromination of 2-butyne-1,4-diol.

Q1: What is the primary product of the bromination of 2-butyne-1,4-diol?

The primary and desired product is typically (E)-2,3-dibromo-2-butene-1,4-diol.[1] This reaction involves the electrophilic addition of one equivalent of bromine across the alkyne's triple bond.[2][3][4] The reaction predominantly yields the trans (or E) isomer due to the formation of a bridged bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[2][3][4][5]

Q2: What is "over-bromination" in this context?

Over-bromination refers to the addition of a second equivalent of bromine to the initially formed 2,3-dibromo-2-butene-1,4-diol. This subsequent reaction breaks the double bond of the desired product to form 2,2,3,3-tetrabromobutane-1,4-diol.[4][6] This tetra-brominated compound is often an undesired byproduct that can complicate purification and reduce the yield of the target molecule.[7]

Q3: Why is my reaction yielding a significant amount of the tetra-brominated byproduct?

The most common cause of over-bromination is an excess of bromine relative to the 2-butyne-1,4-diol.[3][6] Even with a 1:1 molar ratio, localized high concentrations of bromine can lead to the formation of the tetra-brominated product. Other contributing factors can include reaction temperature and the rate of bromine addition.

Q4: Can I reverse the over-bromination reaction?

Reversing the formation of 2,2,3,3-tetrabromobutane-1,4-diol back to 2,3-dibromo-2-butene-1,4-diol under typical reaction conditions is not a feasible strategy. The focus should be on preventing its formation in the first place through careful control of reaction parameters.

Q5: What is the general mechanism for the bromination of an alkyne?

The reaction proceeds through an electrophilic addition mechanism. The electron-rich triple bond of the alkyne attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[2][3][4][5] A bromide ion then attacks one of the carbons of the cyclic intermediate from the opposite face, resulting in the opening of the ring and the formation of a trans-dibromoalkene.[3][4][5]

Troubleshooting Guide: Preventing Over-bromination

This section provides a systematic approach to diagnosing and solving issues related to the formation of over-brominated byproducts.

Issue 1: Consistently high levels of 2,2,3,3-tetrabromobutane-1,4-diol in the crude product.
Probable Cause Recommended Solution Scientific Rationale
Incorrect Stoichiometry Carefully control the molar ratio of 2-butyne-1,4-diol to bromine to be approximately 1:1 to 1:1.2.[8] Ensure accurate measurement of both reactants.The alkene product is also reactive towards bromine, although generally less so than the alkyne.[2] An excess of bromine will drive the second addition reaction, leading to the tetra-brominated product.[3][6]
Rapid Bromine Addition Add the bromine solution dropwise and slowly to the solution of 2-butyne-1,4-diol.[8][9] A syringe pump can be used for precise control.Slow addition prevents localized high concentrations of bromine, which can lead to the rapid formation of the over-brominated product before the initial reaction has gone to completion.[9]
Inadequate Mixing Ensure vigorous and efficient stirring throughout the bromine addition and the entire reaction period.Good mixing ensures that the bromine is dispersed quickly and reacts with the 2-butyne-1,4-diol before it can react with the dibromo-alkene product.
Elevated Reaction Temperature Maintain a low reaction temperature, typically between -10°C and 10°C.[8][9] Use an ice bath or a cryocooler to control the temperature.Lower temperatures decrease the rate of both the desired reaction and the undesired over-bromination. However, the activation energy for the second bromination is often higher, so lower temperatures can favor the formation of the mono-brominated product.
Issue 2: Reaction is sluggish and incomplete, leading to a mixture of starting material and products.
Probable Cause Recommended Solution Scientific Rationale
Low Reaction Temperature While low temperatures are generally favored, if the reaction is too slow, a slight increase in temperature (e.g., to 5-15°C) may be necessary.[8] Monitor the reaction closely by TLC or other analytical methods.Chemical reactions have a temperature-dependent rate. Finding the optimal balance between a reasonable reaction rate and minimizing side reactions is key.
Poor Solubility of Reactants Ensure that the 2-butyne-1,4-diol is fully dissolved in the chosen solvent before starting the bromine addition. An aqueous medium is often used.[9]For a homogenous reaction to occur efficiently, both reactants need to be in the same phase.
In-situ Bromine Generation Issues If using a method that generates bromine in situ (e.g., from bromide and bromate), ensure the stoichiometry of these reagents and the rate of acid addition are correct.[1]The rate of bromine generation should ideally match the rate of its consumption by the alkyne to keep the free bromine concentration low. A slow, controlled addition of acid is crucial.[1]
Issue 3: Difficulty in purifying the desired 2,3-dibromo-2-butene-1,4-diol from the tetra-brominated byproduct.
Probable Cause Recommended Solution Scientific Rationale
Similar Polarity of Products Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation. Ethanol or water are commonly used for recrystallization.[1][8]The polarity difference between the di- and tetra-brominated products may be slight. A carefully chosen solvent system will exploit subtle differences in solubility to allow for the selective crystallization of the desired product.
Oily Crude Product If the crude product is an oil, try triturating with a non-polar solvent to induce crystallization of the desired product while washing away impurities.This technique can help to remove more soluble impurities and provide a solid that is easier to handle for subsequent recrystallization.
Presence of Other Byproducts Consider a column chromatography purification if recrystallization is ineffective. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.Chromatography provides a more powerful separation technique based on differential adsorption of the components to the stationary phase.

Experimental Protocols & Methodologies

Protocol 1: Controlled Bromination of 2-Butyne-1,4-diol using Elemental Bromine

This protocol is adapted from established procedures and emphasizes control over reaction parameters to minimize over-bromination.[8][9]

Materials:

  • 2-butyne-1,4-diol

  • Bromine

  • Deionized water

  • Ethanol (for recrystallization)

  • Sodium sulfite (for quenching)

  • Ice bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol in deionized water (a concentration of about 20-45% is often preferred).[9]

  • Cooling: Cool the solution to between 0°C and 5°C using an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 to 1.1 molar equivalents) in a suitable solvent or add it neat if the setup allows for slow, controlled addition.

  • Reaction: Add the bromine solution dropwise to the stirred 2-butyne-1,4-diol solution over a period of 1-2 hours, ensuring the temperature does not rise above 10°C.[8]

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). The disappearance of the starting material and the appearance of the product spot should be observed.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a small amount of aqueous sodium sulfite solution until the orange color of bromine disappears.

  • Isolation: The solid product, (E)-2,3-dibromo-2-butene-1,4-diol, may precipitate from the solution.[9] Collect the solid by filtration.

  • Purification: Recrystallize the crude product from ethanol or water to obtain the pure compound.[1][8]

Protocol 2: In-Situ Generation of Bromine for Enhanced Selectivity

This method avoids the use of hazardous liquid bromine and can offer better control over the bromine concentration.[1]

Materials:

  • 2-butyne-1,4-diol

  • Sodium bromide (NaBr) or Potassium bromide (KBr)

  • Sodium bromate (NaBrO₃) or Potassium bromate (KBrO₃)

  • Dilute sulfuric acid

  • Deionized water

Procedure:

  • Preparation: Dissolve 2-butyne-1,4-diol, the bromide salt, and the bromate salt in water in a reaction flask.

  • Cooling: Adjust the temperature of the mixture to between 10-20°C.[1]

  • Bromine Generation and Reaction: Slowly add dilute sulfuric acid dropwise to the stirred solution. The acid reacts with the bromide and bromate to generate bromine in situ, which then reacts with the alkyne. The rate of acid addition directly controls the rate of bromine generation.[1]

  • Reaction Time: After the acid addition is complete, continue to stir the reaction for an additional 30-60 minutes.[1]

  • Isolation and Purification: Filter the reaction mixture to collect the precipitated product. Recrystallize from water or ethanol to obtain pure (E)-2,3-dibromo-2-butene-1,4-diol.[1]

Visualizing the Reaction Pathway

To better understand the process, the following diagram illustrates the desired reaction pathway versus the undesired over-bromination.

Bromination_Pathway A 2-Butyne-1,4-diol Br2_1 + Br2 (1 eq.) A->Br2_1 B (E)-2,3-Dibromo-2-butene-1,4-diol (Desired Product) Br2_2 + Br2 (excess) B->Br2_2 C 2,2,3,3-Tetrabromobutane-1,4-diol (Over-bromination Product) Br2_1->B Controlled Addition Br2_2->C Further Reaction

Caption: Reaction pathway for the bromination of 2-butyne-1,4-diol.

This workflow highlights the critical juncture where the reaction can proceed to the desired product or the over-brominated byproduct, emphasizing the importance of controlling the addition of bromine.

References

  • A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol.
  • Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
  • Preparation of 2,3-dibromo-2-butene-1,4-diol.
  • Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
  • Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]
  • Electrophilic Addition to Alkynes: Halogen
  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]
  • Simple addition to alkynes. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
  • Selective bromination of alkenes using bromine and zeolite molecular sieves.
  • Reactions of Alkynes: Addition of HX and X₂. Chemistry LibreTexts. [Link]
  • Electrophilic Addition of HCl, HBr, Br2 and Cl2 to Alkynes. YouTube. [Link]
  • Addition of Br2 to an Alkyne. YouTube. [Link]
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
  • STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Lady Keane College. [Link]
  • Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. [Link]
  • Brominating butyne-(2)-diol-(1,4).

Sources

challenges in scaling up trans-2,3-Dibromo-2-butene-1,4-diol production

Q4: How should this compound be stored? A4: The compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight. [4]It must be kept in tightly sealed, light-resistant containers. It is incompatible with strong oxidizing agents, strong bases, and reducing agents. [4][10] Q5: What are the main applications of this compound? A5: It is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agricultural chemicals. [1][11]Its bifunctional nature, with two bromine atoms and two hydroxyl groups, allows for a wide range of subsequent chemical transformations. [1]It is also used in the preparation of fire-resistant materials. [2]

References

  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS. [Link]
  • RSC Education.
  • Scribd. (2013, March 13).
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]
  • ChemBK. (2024, April 9). This compound. [Link]
  • Google Patents. JP3987278B2 - Method for converting 1,4-butynediol to 1,4-butenediol.
  • Google Patents.
  • The Versatile Intermediate: Exploring this compound. [Link]
  • Google Patents. CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol.
  • Justia Patents. Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol. [Link]
  • ResearchGate. Production of 1,4-butanediol process diagram Reppe method. [Link]
  • ResearchGate. Butanediols, Butenediol, and Butynediol. [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [Link]
  • Google Patents. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.
  • Union College Schaffer Library.
  • PubChem. 2,3-Dibromo-2-butene-1,4-diol, (E)-. [Link]

Technical Support Center: Safe Handling and Disposal of trans-2,3-Dibromo-2-butene-1,4-diol Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from experiments involving trans-2,3-Dibromo-2-butene-1,4-diol. As a Senior Application Scientist, this document synthesizes established safety protocols with practical, field-tested advice to ensure both personal safety and regulatory compliance.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a white crystalline powder.[1][2][3] While comprehensive toxicological data is not available, it is known to be irritating to the eyes, respiratory system, and skin.[1][4] It may also cause an allergic skin reaction.[5][6] Upon decomposition, it can emit toxic vapors of bromide.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

2. What personal protective equipment (PPE) is required when handling this compound?

To mitigate the risks of exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. It is important to consult the glove manufacturer's compatibility chart for the specific chemicals being used.[8][9]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[4][10]

  • Protective Clothing: A fully buttoned lab coat is required to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, impervious clothing may be necessary.[8]

3. How should I store this compound and its waste?

Both the pure compound and its waste should be stored in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[3][4][11] The storage area should be a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][12][13]

4. What are the incompatible materials to avoid with this compound?

This compound is incompatible with strong oxidizing agents.[2][4] Contact with these materials could lead to vigorous reactions. It is also a halogenated alkene and alcohol, and as such, may react with strong reducing agents, alkali metals, and nitrides to generate flammable and/or toxic gases.[10][11]

5. How do I properly segregate waste containing this compound?

As a brominated organic compound, this compound waste must be segregated as halogenated organic waste .[13][14] It is critical to not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[15][16]

Troubleshooting Guide

Issue Potential Cause Solution
Skin or eye irritation after handling the compound. Inadequate PPE or accidental exposure.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]
A spill of solid this compound has occurred. Accidental mishandling of the container.Evacuate the immediate area. Wearing appropriate PPE, dampen the spilled material with a suitable solvent like alcohol to prevent dust generation.[10] Carefully sweep or vacuum the material into a designated hazardous waste container.[4][5] Clean the spill area with soap and water.[10] Report the spill to your institution's Environmental Health and Safety (EHS) department.
Unsure if a solvent mixture containing this compound should be classified as halogenated waste. Low concentration of the brominated compound.Even small amounts of halogenated compounds can require the entire waste stream to be treated as halogenated.[16] When in doubt, always classify the waste as halogenated to ensure proper disposal. Consult your institution's EHS for specific guidance.
The hazardous waste container for halogenated organics is full. Normal accumulation of waste.Do not overfill the container. Seal the container and request a pickup from your institution's EHS or a licensed hazardous waste disposal company.[17][18]

Experimental Protocols

Protocol 1: Handling and Weighing of this compound
  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[8] Don all required PPE as outlined in the FAQ section.

  • Weighing: Carefully transfer the desired amount of the solid from its stock container to a pre-tared weighing vessel. Minimize the generation of dust.[4]

  • Transfer: Transfer the weighed compound to your reaction vessel.

  • Cleaning: Clean any residual solid from the spatula and weighing vessel with a suitable solvent and transfer the rinsate to the reaction vessel or a designated halogenated waste container.

  • Storage: Securely close the stock container and return it to its designated storage location.

Protocol 2: Segregation and Disposal of this compound Waste
  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste.[13] The container should be made of a material compatible with brominated compounds.

  • Labeling: The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste". List all constituents of the waste, including "this compound" and any solvents used.[13]

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and pipette tips, in the designated halogenated waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in the same designated container.

  • Container Management: Keep the waste container securely sealed when not in use to prevent the escape of vapors.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[18][19]

  • Disposal: Once the container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[17] Complete all necessary waste disposal documentation.[8]

Visual Workflows

WasteSegregation cluster_generation Waste Generation Point cluster_waste_streams Waste Streams cluster_decision Waste Characterization cluster_containers Waste Containers cluster_disposal Final Disposal Path Experiment Experiment SolidWaste Solid Waste (e.g., contaminated gloves, paper towels) Experiment->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixture, solvent rinses) Experiment->LiquidWaste ContainsHalogen Contains This compound? SolidWaste->ContainsHalogen LiquidWaste->ContainsHalogen HalogenatedContainer Halogenated Waste Container (Properly Labeled) ContainsHalogen->HalogenatedContainer Yes NonHalogenatedContainer Non-Halogenated Waste Container ContainsHalogen->NonHalogenatedContainer No EHSPickup EHS/Licensed Waste Hauler Pickup HalogenatedContainer->EHSPickup

Caption: Decision workflow for segregating waste containing this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
  • Guidechem. (n.d.). This compound 3234-02-4 wiki.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • ChemicalBook. (n.d.). This compound | 3234-02-4.
  • Benchchem. (2025, December). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Chemos GmbH & Co.KG. (2023, September 29). Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Guidechem. (n.d.). This compound (cas 3234-02-4) SDS/MSDS download.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Oceanic and Atmospheric Administration. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Benchchem. (n.d.). Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). This compound(3234-02-4).
  • Benchchem. (n.d.). Proper Disposal of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Step-by-Step Guide for Laboratory Professionals.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Old Dominion University. (2025, October). Laboratory Waste Management Guidelines.
  • Rutgers University. (n.d.). Bromine.
  • Providence College. (n.d.). Bromine in orgo lab SOP.

Sources

stability issues of trans-2,3-Dibromo-2-butene-1,4-diol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for trans-2,3-Dibromo-2-butene-1,4-diol (CAS No. 3234-02-4). This versatile halogenated diol is a crucial intermediate in pharmaceutical development and a valuable building block in complex organic synthesis.[1] Its unique structure, featuring both reactive bromine atoms and primary hydroxyl groups, allows for a wide range of chemical transformations.[1] However, this reactivity also predisposes it to stability challenges in solution, which can impact experimental reproducibility and product purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Section 1: Fundamentals of Stability

The stability of this compound in solution is not absolute and is governed by several interdependent factors. Understanding these factors is the first step in preventing compound degradation. The molecule is generally stable under normal, dry, solid-state conditions but becomes more reactive when dissolved.[2][3]

  • pH: The pH of the solution is critical. The presence of strong bases can induce dehydrohalogenation (the elimination of HBr), a common degradation pathway for halogenated compounds.[2] The hydroxyl groups also exhibit weak acid behavior.[4][5]

  • Solvent Choice: The compound is soluble in polar organic solvents like ethanol, methanol, and DMSO, but has limited solubility in water.[2] The choice of solvent can influence degradation kinetics. Protic solvents may participate in solvolysis reactions, while aprotic solvents might be more inert.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of decomposition. The recommended storage for the solid material is in a refrigerator, and this principle extends to its solutions.[4]

  • Incompatible Materials: Direct contact with strong oxidizing agents, strong bases, reducing agents, and some nucleophiles should be strictly avoided, as these can trigger vigorous or uncontrolled reactions leading to rapid degradation.[2][3][6]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound solutions in a direct question-and-answer format.

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A: A yellow or brown discoloration is a common visual indicator of compound degradation. The pure compound is a white to off-white crystalline solid.[1][2] The color change is likely due to the formation of conjugated systems or polymeric byproducts resulting from decomposition. The primary suspected mechanism is dehydrohalogenation, where HBr is eliminated from the molecule. This can be initiated by trace impurities (basic or nucleophilic) in your solvent, exposure to high pH, light, or elevated temperatures.

Q2: What is the recommended solvent for preparing a stock solution?

A: The optimal solvent depends on your downstream application. For general purposes, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. The compound is very soluble in DMF and also soluble in DMSO.[2][7] These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol. If a protic solvent is required for your reaction, the solution should be prepared fresh and used immediately.

Q3: How should I prepare and store stock solutions to maximize their shelf-life?

A: To ensure maximum stability:

  • Use High-Purity Solvents: Always use anhydrous, research-grade solvents.

  • Work Under Inert Atmosphere: When preparing a stock solution for long-term storage, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Store Cold and Dark: Store the solution in a tightly sealed, light-resistant container (e.g., an amber vial with a PTFE-lined cap) at low temperatures.[2] Refrigeration at 2-8°C is highly recommended.

  • Aliquot: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination of the main stock.

Q4: What are the likely degradation products I should look for analytically?

A: The primary degradation products will likely arise from elimination and substitution reactions. The most probable pathway involves the loss of one or two molecules of HBr. This can lead to the formation of butatriene-1,4-diol or other unsaturated species. Subsequent polymerization or oxidation of these highly reactive intermediates can also occur. Analytically, you can monitor for the appearance of new peaks with different retention times in HPLC or new signals in NMR spectroscopy.

Q_5: Can I use this compound in aqueous solutions?

A: Yes, but with caution. The compound is water-soluble (1-5 g/100 mL at 21°C).[2][7] However, aqueous solutions can be susceptible to hydrolysis, especially at non-neutral pH. If your experiment requires an aqueous medium, it is critical to control the pH with a suitable buffer system and to use the solution as quickly as possible after preparation. Monitor the solution for any signs of precipitation or color change.

Section 3: Visual Troubleshooting Guide

This workflow provides a logical path to diagnosing and resolving stability issues.

G start Problem Observed: Solution Discoloration, Precipitate, or Assay Inconsistency check_solvent Step 1: Check Solvent - Anhydrous? - High Purity? - Protic/Aprotic? start->check_solvent check_storage Step 2: Check Storage - Stored at 2-8°C? - Protected from light? - Tightly sealed? check_solvent->check_storage Yes sol_impure Root Cause: Solvent impurities or reactivity (e.g., protic solvent). check_solvent->sol_impure No check_incompat Step 3: Check for Incompatibilities - Basic pH? - Presence of strong oxidizers/reducers? check_storage->check_incompat Yes sol_degraded Root Cause: Degradation due to heat or light. check_storage->sol_degraded No sol_react Root Cause: Base-catalyzed decomposition or reaction with additives. check_incompat->sol_react Yes end Issue Persists: Contact Technical Support for further analysis. check_incompat->end No (Consult Specialist) res_solvent Resolution: - Use fresh, anhydrous, aprotic solvent (e.g., DMSO). - Prepare solution immediately before use. sol_impure->res_solvent res_storage Resolution: - Store aliquots at 2-8°C in amber vials. - Minimize freeze-thaw cycles. sol_degraded->res_storage res_incompat Resolution: - Buffer aqueous solutions to neutral pH. - Avoid incompatible additives in formulation. sol_react->res_incompat

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The diagram below illustrates a plausible degradation pathway initiated by a base, leading to the elimination of HBr.

Caption: Potential base-catalyzed degradation pathway.

Section 4: Experimental Protocols

To ensure experimental integrity, all solutions should be validated. The following protocols provide a framework for preparation and stability monitoring.

Protocol A: Preparation of a Standard Stock Solution (10 mM in DMSO)
  • Preparation: In a chemical fume hood, accurately weigh 24.59 mg of this compound (MW: 245.90 g/mol ).[1]

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 8 mL of anhydrous DMSO.

  • Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Final Volume: Add anhydrous DMSO to the 10 mL mark. Cap the flask and invert several times to ensure homogeneity.

  • Storage: Transfer the solution into clean, dry, amber glass vials in 1 mL aliquots. Purge with nitrogen before sealing with PTFE-lined caps. Store frozen at -20°C for long-term storage or at 2-8°C for short-term (less than one week) use.

Protocol B: Monitoring Solution Stability via HPLC-UV

This protocol provides a self-validating method to assess the stability of your solution over time.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B and equilibrate

  • Procedure:

    • Prepare a fresh solution of this compound in the solvent of interest (e.g., DMSO, water, reaction buffer).

    • Immediately inject a sample (t=0) to obtain an initial purity profile. Record the peak area of the main compound.

    • Store the solution under the desired experimental conditions (e.g., room temperature on the benchtop).

    • Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).

    • Analysis: Compare the chromatograms over time. Stability is indicated by the consistency of the main peak's retention time and area. The appearance of new peaks or a decrease in the main peak's area percentage indicates degradation.

Data Summary Tables

Table 1: Solubility Profile

SolventSolubilityReference
Water1-5 g/100 mL at 21°C[2][7]
N,N-DimethylformamideVery Soluble[7]
MethanolSoluble[7]
EthanolSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[2]
Glacial Acetic AcidSparingly Soluble[7]
DichloroethaneSlightly Soluble[3]
ChloroformPractically Insoluble[7]

Table 2: Recommended Handling and Storage Conditions

ConditionRecommendationRationaleReference
Solid Storage Store in a refrigerator (2-8°C).To minimize thermal degradation.[4]
Solution Storage Store at 2-8°C (short-term) or -20°C (long-term).To slow the rate of decomposition in solution.[2][8]
Container Tightly sealed, light-resistant (amber) containers.To prevent degradation from light and contamination from air/moisture.[2][8]
Handling Use in a well-ventilated area; minimize dust.To avoid inhalation and ensure user safety.[8][9]
Incompatibilities Avoid strong bases, oxidizers, and reducing agents.These materials can induce rapid decomposition.[2][3][6]

References

  • Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol - Chemos GmbH&Co.KG. [Link]
  • Material Safety Data Sheet - this compound, 97% - Cole-Parmer. [Link]
  • The Versatile Intermediate: Exploring this compound - "AI Product Assistant". [Link]
  • This compound - ChemBK. [Link]
  • 2,3-Dibromo-2-butene-1,4-diol, (E)- | C4H6Br2O2 | CID 641240 - PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of trans- vs. cis-2,3-Dibromo-2-butene-1,4-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structural Isomers with Distinct Chemical Personalities

In the realm of organic synthesis, the spatial arrangement of atoms within a molecule can dramatically influence its reactivity and suitability for specific applications. This guide provides an in-depth comparison of the reactivity of two geometric isomers: trans-2,3-Dibromo-2-butene-1,4-diol and cis-2,3-Dibromo-2-butene-1,4-diol. Both molecules share the same molecular formula (C₄H₆Br₂O₂) and connectivity, yet their distinct stereochemistry dictates divergent chemical behaviors.[1][2][3] For researchers in drug development and medicinal chemistry, understanding these nuances is paramount for the strategic design of synthetic pathways to complex molecular targets.

This compound is a well-documented intermediate in the pharmaceutical industry, recognized for its utility as a versatile building block.[1] Its structure features two bromine atoms and two primary hydroxyl groups on opposite sides of a central carbon-carbon double bond.[2][4] The cis isomer, in contrast, has these functional groups on the same side of the double bond.[3] This seemingly subtle difference in geometry has profound implications for the molecules' stability and, consequently, their reactivity.

PropertyThis compoundcis-2,3-Dibromo-2-butene-1,4-diol
CAS Number 3234-02-4[1][2]Not clearly defined in searches
Molecular Weight 245.90 g/mol [1][2]245.90 g/mol
Appearance White to light yellow solid[1]Data not available
Melting Point 112-116 °C[1]Data not available
Key Structural Feature Bromine and hydroxyl groups are on opposite sides of the C=C bond.Bromine and hydroxyl groups are on the same side of the C=C bond.

Theoretical Underpinnings of Reactivity: Stability as a Guiding Principle

The fundamental difference in reactivity between cis and trans isomers of substituted alkenes generally stems from their relative thermodynamic stability.[5] Trans isomers are typically more stable than their cis counterparts due to reduced steric hindrance.[5] In the cis configuration, bulky substituents are forced into closer proximity, leading to repulsive steric interactions that raise the molecule's ground-state energy.[5] This higher ground-state energy makes the cis isomer inherently less stable and, therefore, more reactive, as less energy is required to reach the transition state for a given reaction. Computational studies on simpler analogs like 2-butene have confirmed the greater stability of the trans isomer.[6]

This principle suggests that cis-2,3-Dibromo-2-butene-1,4-diol would be the more reactive of the two isomers. The proximity of the bromine atoms and hydroxymethyl groups in the cis isomer likely introduces significant steric strain, making it more susceptible to reactions that can alleviate this strain.

Comparative Reactivity Analysis

Intramolecular Cyclization: A Tale of Proximity

One of the most significant differences in reactivity is expected in intramolecular reactions, where the proximity of reacting functional groups is critical. The cis isomer is uniquely pre-disposed to undergo intramolecular cyclization reactions that are sterically impossible for the trans isomer.

For instance, under basic conditions, the hydroxyl groups of cis-2,3-Dibromo-2-butene-1,4-diol can be deprotonated to form alkoxides. These nucleophilic alkoxides are perfectly positioned to attack the electrophilic carbons bearing the bromine atoms in an intramolecular S(_N)2 reaction, leading to the formation of cyclic ethers. This type of reaction is well-documented for the precursor, cis-2-butene-1,4-diol, which can undergo acid-catalyzed intramolecular dehydration to form 2,5-dihydrofuran.[7]

The trans isomer, with its hydroxyl and bromo groups positioned on opposite sides of the rigid double bond, cannot undergo such intramolecular cyclizations without significant distortion of the molecule, which would be energetically unfavorable.

Experimental Workflow: Conceptual Protocol for Intramolecular Cyclization of cis-2,3-Dibromo-2-butene-1,4-diol

This protocol is a conceptual outline based on standard procedures for similar intramolecular etherifications.

  • Dissolution: Dissolve cis-2,3-Dibromo-2-butene-1,4-diol in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add a strong, non-nucleophilic base, such as sodium hydride (NaH), portion-wise with stirring. The base will deprotonate the hydroxyl groups to form the corresponding alkoxides.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The intramolecular nucleophilic substitution will proceed to form the cyclic ether product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by carefully adding a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_workflow Intramolecular Cyclization Workflow Start Start Dissolve Dissolve cis-diol in aprotic solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add strong base (e.g., NaH) Cool->Add_Base React Warm to RT and stir Add_Base->React Monitor Monitor by TLC React->Monitor Quench Quench reaction Monitor->Quench Extract Extract and purify Quench->Extract End End Extract->End

Caption: Workflow for the proposed intramolecular cyclization of the cis isomer.

Intermolecular Nucleophilic Substitution and Elimination Reactions

Both isomers possess reactive bromine atoms that can act as leaving groups in nucleophilic substitution (S(_N)2) and elimination (E2) reactions.[1] However, the rates of these reactions are expected to differ.

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the leaving group from the backside. The transition state of this reaction is sensitive to steric hindrance. For the trans isomer, the substituents are further apart, providing a less hindered environment for the incoming nucleophile. Conversely, the cis isomer presents a more sterically crowded face, which may slow down the rate of S(_N)2 reactions.

Similarly, in E2 reactions, a base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously, requiring a specific anti-periplanar geometry of the proton and the leaving group. The ability of the isomers to adopt this conformation will influence the reaction rate. While both isomers have allylic protons, the overall steric environment of the trans isomer is less congested, which generally favors both S(_N)2 and E2 pathways compared to the more sterically hindered cis isomer.[8]

G cluster_reactivity Factors Influencing Intermolecular Reactivity Isomer Isomer (cis vs. trans) Steric_Hindrance Steric Hindrance Isomer->Steric_Hindrance determines Transition_State Transition State Stability Steric_Hindrance->Transition_State affects Reactivity Reactivity in S_N2 / E2 Reactions Transition_State->Reactivity governs

Caption: Relationship between isomer structure and intermolecular reactivity.

Applications in Synthesis

The choice between trans- and cis-2,3-Dibromo-2-butene-1,4-diol in a synthetic strategy is dictated by the desired molecular architecture.

  • This compound is an excellent building block for creating linear structures or for use in intermolecular reactions where its reduced steric hindrance can be an advantage. Its bifunctionality allows for a wide range of transformations, including substitution and elimination reactions.[1] It has been utilized as an intermediate in the synthesis of various active pharmaceutical ingredients.[1]

  • cis-2,3-Dibromo-2-butene-1,4-diol , due to its higher reactivity and predisposition for intramolecular reactions, is a valuable precursor for the synthesis of heterocyclic compounds, such as substituted furans and other cyclic ethers. The rigid cis geometry provides a scaffold for stereocontrolled synthesis.

Conclusion

References

  • BenchChem. (2025). Reactivity comparison of cis vs trans isomers of 7-Bromohept-3-ene.
  • Guidechem. (n.d.). This compound 3234-02-4 wiki.
  • Benchchem. (n.d.). Reactivity comparison of cis vs trans isomers of 7-Bromohept-3-ene.
  • PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-.
  • The Versatile Intermediate: Exploring this compound. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • PubMed. (2016). On the Stability of Cis- and Trans-2-Butene Isomers. An Insight Based on the FAMSEC, IQA, and ETS-NOCV Schemes.
  • Benchchem. (n.d.). An In-depth Technical Guide to cis-2-Butene-1,4-diol: Structure, Synthesis, and Applications.
  • ECHEMI. (n.d.). Reactivity order in hydrogenation reaction of but-2-yne and butene isomers.

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A Comparative Guide to Alternatives for trans-2,3-Dibromo-2-butene-1,4-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate building block is paramount to the success of a synthetic campaign. trans-2,3-Dibromo-2-butene-1,4-diol, a bifunctional reagent, has carved a niche for itself as a versatile intermediate.[1] Its unique arrangement of vicinal bromine atoms on a C4 backbone, flanked by two primary hydroxyl groups, offers a gateway to a variety of molecular scaffolds. However, reliance on a single reagent can be limiting. This guide provides a comprehensive comparison of viable alternatives, offering objective analysis and supporting experimental data to inform your synthetic strategy.

Understanding the Core Reagent: this compound

This compound is a white to light yellow solid with a melting point of 112-116 °C.[1] Its utility stems from the synergistic reactivity of its functional groups. The vicinal dibromides are poised for transformations such as reductive elimination to form alkynes, participation in coupling reactions, or serving as precursors to other functional groups. The primary alcohols offer handles for oxidation, esterification, or etherification. A significant application of this diol is in the synthesis of heterocyclic compounds, particularly substituted furans.

Strategic Alternatives for Furan Synthesis

The furan motif is a cornerstone in medicinal chemistry. While this compound can be a precursor to 1,4-dicarbonyl compounds which then cyclize to furans, several other robust methods offer alternative and often more direct pathways.

The Paal-Knorr Furan Synthesis: A Classic Approach

The Paal-Knorr synthesis is a powerful and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[2] This acid-catalyzed dehydration reaction is often high-yielding and tolerates a wide range of substituents.

Mechanism: The reaction proceeds through the protonation of one carbonyl group, followed by a rate-determining intramolecular attack by the enol of the second carbonyl group to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[3][4]

G cluster_0 Paal-Knorr Furan Synthesis 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl Enolization Enolization Cyclic_Hemiacetal Cyclic Hemiacetal Intermediate Dehydration Dehydration Furan Furan Product

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [3]

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis: A Convergent Approach

Mechanism: The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then displaces the halide from the α-halo ketone via an S(_N)2 reaction. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to furnish the furan ring.[5]

G cluster_1 Feist-Benary Furan Synthesis Workflow Start Start Materials: α-Halo Ketone β-Dicarbonyl Compound Base_Addition Add Base (e.g., Pyridine) SN2_Reaction SN2 Reaction Intermediate Intermediate Formation Cyclization Intramolecular Cyclization Dehydration Dehydration Furan_Product Substituted Furan

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [5]

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL).

  • Add pyridine (0.87 g, 11 mmol) to the solution.

  • Slowly add chloroacetone (0.93 g, 10 mmol) to the stirred mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Modern Alternatives: Leveraging Catalysis

Recent advances in catalysis have opened new avenues for furan synthesis, often with improved efficiency and substrate scope.

  • From Allenyl Ketones: Silver(I) or other transition metals can catalyze the cycloisomerization of allenyl ketones to form highly substituted furans.[7][8] This method is particularly useful for accessing furans that would be challenging to synthesize via traditional methods.

  • From Enynols: Gold and palladium catalysts have been shown to be highly effective in the cyclization of (Z)-2-en-4-yn-1-ols to produce a wide variety of substituted furans under mild conditions.[9]

  • Oxidative Cyclization: A variety of oxidative methods have been developed, including the silver-catalyzed oxidative cyclization of 1,4-diynamide-3-ols[10] and the copper-catalyzed aerobic oxidative coupling of furans with indoles.[11]

MethodStarting MaterialsCatalyst/ReagentGeneral YieldsKey Advantages
Paal-Knorr 1,4-Dicarbonyl compoundsAcid (e.g., p-TsOH, H₂SO₄)Good to Excellent[3]High yields, broad substrate scope.
Feist-Benary α-Halo ketones, β-DicarbonylsBase (e.g., Pyridine, NH₃)Moderate to Good[5]Readily available starting materials, milder conditions.
From Allenyl Ketones Allenyl ketonesAg(I), In(III), Sn(II), Si(IV) triflatesGood to Excellent[7]Access to highly substituted furans.
From Enynols (Z)-2-en-4-yn-1-olsAu(I/III), Pd(II)Good to High[9]Mild reaction conditions.
Oxidative Cyclization Varies (e.g., diynamide-ols)Metal catalysts (e.g., Ag(I), Cu(II))Good to Excellent[10][11]Novel disconnections, access to complex furans.

Direct Analogs and Structurally Related Alternatives

For applications that rely on the specific C4-diol backbone, several other reagents can be considered.

cis-2-Butene-1,4-diol

The cis-isomer of 2-butene-1,4-diol is a direct structural analog. Its primary application is in the synthesis of the insecticide endosulfan.[12] In the context of furan synthesis, it can be oxidized to form cis-2-butene-1,4-dial, a reactive intermediate.[13] One documented procedure involves the oxidation of cis-2-butene-1,4-diol with an aqueous solution of chromic acid and sulfuric acid to yield furan.[14]

2-Butyne-1,4-diol

The precursor to both cis- and trans-2-butene-1,4-diol, 2-butyne-1,4-diol, is a versatile starting material in its own right.[2] Palladium-catalyzed hydrogenation can selectively produce the cis-alkene,[15] while other conditions can lead to the fully saturated 1,4-butanediol. In furan synthesis, 2-butyne-1,4-diones can be converted to furans under microwave irradiation with a palladium on carbon catalyst.[16]

Dihalo-Analogs: The Case for Chlorine

2,3-Dichloro-2-butene-1,4-diol is a potential alternative to its dibromo counterpart. While less commonly cited in the literature, its synthesis would likely follow a similar pathway involving the chlorination of 2-butyne-1,4-diol. The reactivity of the C-Cl bond compared to the C-Br bond is a key consideration. Generally, C-Br bonds are more reactive in many coupling and substitution reactions due to their lower bond dissociation energy. This could make the dichloro-analog more stable but potentially less reactive in certain applications.

Conclusion and Future Outlook

While this compound remains a valuable and versatile reagent, a wealth of alternatives exists for many of its key applications, particularly in the synthesis of substituted furans. The classical Paal-Knorr and Feist-Benary syntheses offer reliable and well-established routes, while modern catalytic methods provide access to a broader range of complex structures under milder conditions. The choice of reagent will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired reaction conditions. For researchers, a thorough understanding of these alternatives is crucial for designing efficient, robust, and innovative synthetic strategies.

References

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  • Clauson-Kaas, N., & Limborg, F. (1961). Preparation of Furan from cis-2-Butene-1,4-diol. Acta Chemica Scandinavica, 15, 1179-1180.
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A Comparative Guide to the Validation of Analytical Methods for trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods

In the landscape of pharmaceutical development, the purity and quality of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). trans-2,3-Dibromo-2-butene-1,4-diol (CAS: 3234-02-4), a key building block in the synthesis of various APIs, requires robust analytical methods to quantify its purity and identify any potential impurities.[1] The validation of these analytical methods is not merely a regulatory requirement but a scientific necessity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.

This guide provides an in-depth comparison of validated analytical methodologies for the characterization of this compound. We will delve into the principles, experimental protocols, and validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most appropriate analytical strategy for this critical intermediate. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Analytical Challenge: Properties of this compound

This compound is a white to light yellow solid with a melting point of approximately 112-116 °C.[5] Its structure contains two primary alcohol functional groups and a dibrominated double bond, making it a relatively polar and reactive molecule. These properties influence the choice of analytical techniques. The presence of a chromophore (the C=C double bond) allows for UV detection in HPLC, although its absorbance may be weak.[6][7] The diol functional groups can pose challenges for GC analysis due to their polarity and potential for thermal degradation, often necessitating derivatization.[8]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical Method Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation cluster_Implementation Phase 3: Implementation & Monitoring Define_Purpose Define Analytical Purpose (e.g., Purity, Impurity, Assay) Select_Method Select Appropriate Technique (HPLC, GC, qNMR) Define_Purpose->Select_Method Develop_Protocol Develop Method Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & SOP Generation Robustness->Documentation Routine_Use Routine Use & System Suitability Documentation->Routine_Use Lifecycle Method Lifecycle Management Routine_Use->Lifecycle

Caption: A generalized workflow for the validation of an analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.

Causality Behind Experimental Choices
  • Technique Selection: HPLC is chosen for its ability to analyze non-volatile and thermally labile compounds, which is a potential concern for a diol.[9][10]

  • Stationary Phase: A C18 column is selected as it provides a non-polar stationary phase ideal for retaining and separating moderately polar analytes like our target compound from both more polar and less polar impurities.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The organic modifier is necessary to elute the analyte from the C18 column in a reasonable time. A buffer (e.g., phosphate) or an acid (e.g., phosphoric or formic acid) is often added to control the pH and ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups.[11] For mass spectrometry (MS) compatibility, a volatile acid like formic acid is preferred over phosphoric acid.[11]

  • Detector: A UV detector is appropriate due to the presence of the carbon-carbon double bond which acts as a chromophore. However, as the UV absorbance of butene-diol structures can be weak, a photodiode array (PDA) detector is recommended to identify the wavelength of maximum absorbance (λmax) and to assess peak purity.[6][7]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water.

      • B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at λmax (determined by scanning a standard solution, likely around 210 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.

    • Sample Solution: Prepare the sample to be tested at a similar concentration using the same diluent.

Validation Parameters (Based on ICH Q2(R1))
ParameterAcceptance CriteriaExpected Performance
Specificity The method should be able to resolve the analyte from impurities and degradation products. Peak purity should pass.High resolution of the main peak from potential isomers (cis-isomer) and process-related impurities.
Linearity R² ≥ 0.999 for a minimum of 5 concentration levels.Expected linear range of 0.05 - 1.5 mg/mL.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.High recovery rates, demonstrating minimal matrix effects.
Precision Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.Low relative standard deviation (RSD) indicates high precision.
LOD Signal-to-Noise ratio of 3:1.Dependent on UV absorbance, but expected in the low µg/mL range.
LOQ Signal-to-Noise ratio of 10:1.Expected to be approximately three times the LOD.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The method should be stable against minor variations in experimental conditions.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[9][10] For polar molecules like diols, derivatization is often required to increase volatility and improve peak shape.

Causality Behind Experimental Choices
  • Technique Selection: GC is a viable alternative to HPLC, particularly for identifying volatile impurities like residual solvents. However, the high boiling point and polarity of the diol itself make direct injection challenging.

  • Derivatization: Silylation (e.g., with BSTFA) is a common derivatization technique for compounds with active hydrogens (like -OH groups). This process replaces the active hydrogens with trimethylsilyl (TMS) groups, which increases volatility and thermal stability, and reduces tailing on GC columns.

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane) is a good starting point as it provides a good balance for separating a range of derivatized analytes and potential impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for quantitative analysis.

Experimental Protocol: GC-FID (with Derivatization)
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, FID, and autosampler.

  • Derivatization Procedure:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injection: 1 µL, split ratio 20:1.

Validation Parameters (Based on ICH Q2(R1))
ParameterAcceptance CriteriaExpected Performance
Specificity Good resolution between the derivatized analyte and other derivatized components.Baseline separation of the di-TMS ether of the analyte from derivatization by-products and other impurities.
Linearity R² ≥ 0.999 for a minimum of 5 concentration levels.Wide linear range achievable with FID.
Accuracy 98.0% - 102.0% recovery.High accuracy, provided the derivatization reaction is consistent and complete.
Precision Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.Precision can be affected by the derivatization step; careful control is needed.
LOD/LOQ S/N of 3:1 and 10:1, respectively.FID is highly sensitive, allowing for low detection and quantitation limits.
Robustness Stable results with variations in oven ramp rate, flow rate, etc.The method should be robust, but the derivatization step can be a source of variability.

Method 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]

Causality Behind Experimental Choices
  • Technique Selection: qNMR is an excellent orthogonal technique to chromatography for purity assessment. It is non-destructive and provides structural information simultaneously.[13] It is particularly valuable for certifying the purity of reference standards.

  • Internal Standard: An internal standard of known purity and weight is used. It should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for polar compounds.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: ¹H-qNMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

  • NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being integrated.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the -CH₂OH protons) and a signal for the internal standard.

    • Calculate the purity using the following equation:[8] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Validation Parameters
ParameterAcceptance CriteriaExpected Performance
Specificity Resolution of at least one analyte signal from all other signals.The -CH₂OH protons should be well-resolved in DMSO-d6.
Linearity R² ≥ 0.999 for analyte/standard molar ratios.Excellent linearity is an inherent feature of qNMR.
Accuracy Results should be in close agreement with other orthogonal methods.High accuracy, as it is a primary ratio method.
Precision RSD ≤ 1.0% for repeated measurements.High precision is achievable with proper experimental setup.
LOD/LOQ Not typically determined for a purity assay but can be established for impurity quantification.Dependent on the number of scans and spectrometer field strength.
Robustness Insensitive to minor variations in acquisition parameters (e.g., pulse angle), provided D1 is sufficient.Very robust when key parameters like relaxation delay are correctly set.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis.

Caption: Decision tree for selecting an analytical method.

FeatureHPLC-UV/PDAGC-FID (with Derivatization)¹H-qNMR
Primary Use Routine purity assay, impurity profiling.Assay, volatile impurities.Purity of reference standards, orthogonal check.
Analyte Volatility Not required.[4]Required (achieved via derivatization).[4]Not required.
Sample Preparation Simple dissolution.More complex (derivatization required).Precise weighing of analyte and standard.
Speed Moderate (15-30 min per run).[4]Fast (10-20 min per run).[4]Moderate (depends on relaxation delay).
Selectivity High (based on chromatography).High (based on chromatography).High (based on chemical shift).
Quantification Requires a specific reference standard.Requires a specific reference standard.Can use any certified internal standard.[12]
Cost Moderate equipment cost, high solvent cost.[4]Lower equipment and gas cost.[4]High initial equipment cost.

Stability-Indicating Methods and Forced Degradation

A crucial aspect of validation for pharmaceutical analysis is ensuring the method is "stability-indicating." This means the method can accurately measure the analyte in the presence of its degradation products.[14] To demonstrate this, forced degradation (stress testing) studies are performed.

The sample of this compound should be subjected to the following stress conditions as recommended by ICH guidelines:[1]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80 °C (dry heat).

  • Photolytic: Expose to light according to ICH Q1B.

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if:

  • There is a quantifiable decrease in the assay value of the main peak.

  • The degradation products are well-resolved from the main peak.

  • The peak purity of the main peak passes in the presence of the degradants.

  • A mass balance is achieved (sum of the assay of the main peak and the area of all degradation products is close to 100%).

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of the analytical techniques.

  • RP-HPLC stands out as the most practical and versatile method for routine quality control, offering excellent capabilities for both purity assay and impurity profiling.

  • GC-FID , while requiring a derivatization step, serves as a valuable alternative, especially for its high sensitivity and speed.

  • qNMR is the gold standard for purity determination of reference materials and provides an indispensable orthogonal method for verifying the accuracy of chromatographic techniques.

By selecting the appropriate method and rigorously validating it according to ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

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A Comparative Guide to the Biological Activity of trans-2,3-Dibromo-2-butene-1,4-diol and Its Analogues: A Call for Experimental Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical biology and drug discovery, the identification of novel scaffolds with potential therapeutic value is a primary objective. Halogenated organic compounds, in particular, represent a rich chemical space for the development of new bioactive agents. This guide provides a comprehensive analysis of trans-2,3-Dibromo-2-butene-1,4-diol, a structurally intriguing molecule, and its analogues. Due to a notable gap in the scientific literature regarding its biological activities, this document serves as both a review of the available information and a detailed framework for guiding future experimental investigations.

Introduction: The Enigmatic Potential of a Halogenated Diol

This compound (CAS 3234-02-4) is a bifunctional organic compound characterized by a C4 backbone with a trans-configured double bond flanked by two bromine atoms and primary hydroxyl groups at positions 1 and 4.[1] Its chemical structure suggests a high degree of reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of both electrophilic and nucleophilic centers within the same molecule makes it a compelling candidate for biological activity.

While its utility as a synthetic building block is established, its intrinsic biological activity remains largely unexplored in peer-reviewed literature. A 1972 patent notably claims that 2,3-dibromo-2-butene-1,4-diol possesses "marked herbicidal, fungicidal and pesticidal properties," and serves as an intermediate for derivatives with similar activities.[2] However, this patent lacks quantitative experimental data to substantiate these claims, leaving a critical knowledge gap for researchers. This guide aims to address this gap by proposing a systematic approach to evaluating the biological activity of this compound in comparison to its key structural analogues.

Defining the Analogues for Comparative Analysis

To understand the structure-activity relationships (SAR) of this compound, a comparative analysis against its structural analogues is essential. The following compounds are proposed as a foundational set for initial screening:

  • cis-2,3-Dibromo-2-butene-1,4-diol: The geometric isomer of the parent compound. Differences in the spatial arrangement of the bromine and hydroxyl groups may significantly impact receptor binding and biological activity.

  • trans-2-Butene-1,4-diol: The non-halogenated parent diol. A comparison with this analogue will elucidate the contribution of the bromine atoms to the observed biological activity.

  • 2,3-Dibromobutane-1,4-diol: The saturated analogue, lacking the carbon-carbon double bond. This comparison will reveal the role of the alkene functionality in the biological activity profile.

A systematic evaluation of these four compounds will provide initial insights into the pharmacophoric elements responsible for any observed biological effects.

Theoretical Framework: Structure-Activity Relationship (SAR) Considerations

The chemical structure of this compound provides a basis for hypothesizing its potential biological activities. The principles of SAR suggest that the arrangement and nature of functional groups are critical determinants of a molecule's interaction with biological targets.[3][4]

The Role of Halogenation

The introduction of bromine atoms onto the butene scaffold is expected to significantly influence its biological properties. Halogenation can modulate a molecule's lipophilicity, electronic distribution, and metabolic stability.[5] The electron-withdrawing nature of bromine can create a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), enabling it to act as a halogen bond donor.[6] Halogen bonds are increasingly recognized for their importance in ligand-protein interactions.[5] Furthermore, halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[7]

Contribution of the Alkene and Hydroxyl Functionalities

The carbon-carbon double bond introduces conformational rigidity and can participate in various interactions with biological macromolecules. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar residues in enzyme active sites or receptors.[4]

The combination of these structural features in this compound and its analogues provides a strong rationale for investigating their potential as cytotoxic, anticancer, and antimicrobial agents.

Published Indications of Biological Activity

As of early 2026, the primary indication of the biological activity of 2,3-dibromo-2-butene-1,4-diol comes from a US patent filed in 1967.

Table 1: Summary of Claimed Biological Activities for 2,3-Dibromo-2-butene-1,4-diol

Claimed ActivitySourceNotes
HerbicidalUS Patent 3,671,594 A[2]No quantitative data or specific targets mentioned.
FungicidalUS Patent 3,671,594 A[2]No quantitative data or specific fungal species mentioned.
PesticidalUS Patent 3,671,594 A[2]No quantitative data or specific pests mentioned.

It is crucial to note that these claims have not been substantiated in the peer-reviewed scientific literature, highlighting the need for rigorous, controlled experimental validation.

Recommended Experimental Protocols for a Comprehensive Comparative Analysis

To systematically evaluate the biological activity of this compound and its analogues, standardized in vitro assays are recommended. The following protocols provide a robust starting point for researchers.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[8] It is a widely used initial screening tool for potential anticancer agents.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, HeLa) to log phase. cell_seeding 2. Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds in culture medium. treatment 4. Add compound dilutions to the wells and incubate for 24-72 hours. compound_prep->treatment mtt_add 5. Add MTT solution to each well and incubate for 2-4 hours. solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_add->solubilize read_plate 7. Measure absorbance at 570 nm using a microplate reader. calc_ic50 8. Calculate cell viability and determine the IC50 value for each compound. read_plate->calc_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its analogues in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) from the curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare serial dilutions of test compounds in a 96-well plate. inoculum_prep 2. Prepare a standardized bacterial or fungal inoculum. inoculate 3. Inoculate each well with the microbial suspension. incubate 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). inoculate->incubate read_results 5. Visually inspect for turbidity or measure absorbance. determine_mic 6. The MIC is the lowest concentration with no visible growth. read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds and Inoculum:

    • Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (microbe-only) and negative (broth-only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, absorbance can be read using a microplate reader to quantify growth.

Data Presentation and Interpretation

The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundStructureCancer Cell Line IC50 (µM)Bacterial MIC (µg/mL)Fungal MIC (µg/mL)
This compoundHOCH₂C(Br)=C(Br)CH₂OH (trans)Data to be determinedData to be determinedData to be determined
cis-2,3-Dibromo-2-butene-1,4-diolHOCH₂C(Br)=C(Br)CH₂OH (cis)Data to be determinedData to be determinedData to be determined
trans-2-Butene-1,4-diolHOCH₂CH=CHCH₂OH (trans)Data to be determinedData to be determinedData to be determined
2,3-Dibromobutane-1,4-diolHOCH₂(CHBr)(CHBr)CH₂OHData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

This compound and its analogues represent a class of compounds with underexplored biological potential. The historical claims of its biocidal activity, coupled with a chemical structure amenable to interaction with biological targets, provide a strong impetus for further investigation. This guide offers a structured approach for the scientific community to systematically evaluate the cytotoxicity and antimicrobial properties of these compounds.

Future research should focus on:

  • Performing the recommended in vitro screening to generate foundational biological activity data.

  • Expanding the panel of cancer cell lines and microbial strains to establish the spectrum of activity.

  • For active compounds, elucidating the mechanism of action through further biochemical and cellular assays.

  • Synthesizing and testing a broader range of analogues to refine the structure-activity relationships.

By following the roadmap outlined in this guide, researchers can unlock the potential of this compound and its analogues, potentially leading to the discovery of novel therapeutic agents.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol.
  • IJCRT. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • MDPI. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Slideshare. (n.d.). Screening of anticancer drugs.
  • Wynn, R. W., & Chiddix, M. E. (1972). U.S. Patent No. 3,671,594. Washington, DC: U.S.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Whitehead Institute. (2003). Screening Technique Streamlines Search for Anticancer Drug.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubChem. (n.d.). 2,3-Dibromo-2-butene-1,4-diol, (E)-.
  • ACS Publications. (2011). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • PubMed. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles.
  • NCBI. (2014). Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements.
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • Drug Design Org. (n.d.). Structure Activity Relationships.

Sources

A Senior Application Scientist's Guide to trans-2,3-Dibromo-2-butene-1,4-diol in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a synthetic building block is a critical decision, balancing reactivity, cost, scalability, and safety. Among the array of versatile intermediates, trans-2,3-Dibromo-2-butene-1,4-diol (TDBD), with its unique arrangement of reactive bromine atoms and hydroxyl groups, presents a compelling option for constructing complex molecular architectures.[1] This guide provides an in-depth cost-benefit analysis of TDBD, comparing its utility in the synthesis of high-value heterocyclic scaffolds against prominent alternative methodologies.

Introduction to a Versatile Dihalogenated Building Block

This compound (CAS No. 3234-02-4) is a white to light yellow crystalline solid characterized by a C4 backbone featuring vicinal dibromo substitution on the double bond and primary alcohol functionalities at both ends.[1][2] This structural motif imparts significant synthetic potential, allowing it to act as a linchpin in the formation of various heterocyclic systems, particularly furans and butenolides, which are core scaffolds in numerous natural products and pharmaceuticals.[3][4]

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₄H₆Br₂O₂ [1]
Molecular Weight 245.90 g/mol [1][]
Melting Point 112-116 °C [1]
Appearance White to light yellow solid [1]
Purity Typically ≥97% [1]

| Solubility | Water soluble |[2] |

Its utility extends beyond heterocycle synthesis; it serves as an intermediate for biocides, dyes, and fire-resistant polyester resins.[6] The presence of multiple reactive sites allows for a diverse range of transformations, including substitution, elimination, and functional group interconversions.[1]

The Synthetic Decision Framework: TDBD vs. The Alternatives

Choosing the optimal synthetic route requires a multi-faceted analysis. The following diagram illustrates the key decision points when considering TDBD against alternative methods.

G cluster_input Project Requirements cluster_analysis Cost-Benefit Analysis cluster_options Synthetic Options Target Target Molecule (e.g., Substituted Furan) Cost Economic Factors (Reagent, Catalyst, Solvent) Target->Cost Performance Performance Metrics (Yield, Selectivity, Scalability) Target->Performance Operational Operational Factors (Steps, Conditions, Safety) Target->Operational TDBD TDBD Pathway (Classical Approach) Cost->TDBD Lower catalyst cost Alternative Alternative Pathway (e.g., C-H Activation, Catalysis) Cost->Alternative Cheaper starting material Performance->TDBD High yield for specific isomers Performance->Alternative Broader substrate scope Operational->TDBD Fewer steps, milder conditions Operational->Alternative Requires inert atmosphere Decision Optimal Route Selection TDBD->Decision Alternative->Decision

Caption: Decision workflow for synthetic route selection.

Comparative Guide I: Synthesis of Substituted Butenolides

Butenolides are classic pharmacophores found in numerous FDA-approved drugs and natural products with anticancer and anti-HIV properties.[4] TDBD offers a direct route to this scaffold.

Route A: The this compound Approach

The reaction of TDBD with a suitable nucleophile, often in the presence of a base, can lead to the formation of a furan ring, which can then be oxidized to the corresponding butenolide. A more direct approach involves its use as a precursor to 3,4-dihalo-2(5H)-furanones, which are versatile intermediates for further elaboration.

Workflow:

G TDBD trans-2,3-Dibromo- 2-butene-1,4-diol Oxidation Oxidation (e.g., PCC, DMP) TDBD->Oxidation Step 1 Intermediate Dibromo- lactone intermediate Oxidation->Intermediate Step 2 Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Step 3 Product Substituted Butenolide Coupling->Product Step 4

Caption: Generalized workflow for butenolide synthesis from TDBD.

Route B: Alternative - Palladium-Catalyzed C-H Activation

A modern alternative involves the direct conversion of abundant aliphatic acids into butenolides via a palladium-catalyzed triple C(sp³)–H bond functionalization.[4] This method offers high atom economy and access to a broad range of products from simple starting materials.

Performance & Cost Comparison: Butenolide Synthesis
ParameterRoute A: TDBD ApproachRoute B: C-H Activation[4]Analysis
Starting Materials TDBD, various coupling partnersAliphatic acidsTDBD is a specialized reagent, while aliphatic acids are inexpensive, abundant feedstocks.
Key Reagents Oxidizing agents, organometallic reagentsPd(OAc)₂, Triazole-pyridone ligand, TBHP (oxidant)The TDBD route avoids expensive and sensitive metal catalysts but may require stoichiometric oxidants. Route B is catalytic but requires a specialized ligand and a palladium source.
Yield Generally good to excellent, pathway dependentGood to excellent (up to 95%)Both routes are high-yielding.
Versatility Primarily for substitution at the 3 and 4 positionsExcellent; allows for broad exploration of substituted butenolides from diverse acids.C-H activation provides superior versatility and is ideal for medicinal chemistry library synthesis.
Operational Cost Moderate reagent cost; potentially multiple steps.High initial catalyst cost, but low loading (1 mol%) and simple workup (aqueous wash) can offset this at scale.[4]Route B is more practical for large-scale synthesis due to its scalability and simple purification.
Safety Requires handling of bromine-containing compounds and oxidizers.Requires handling of peroxides (TBHP) and palladium catalysts.Both routes have manageable hazards typical of organic synthesis.

Comparative Guide II: Synthesis of Substituted Furans

Furans are another privileged scaffold in medicinal chemistry. The Paal-Knorr synthesis is a classic method, but modern catalysis offers compelling alternatives.

Route A: The this compound Approach

TDBD can serve as a C4 building block that reacts with a 1,3-dicarbonyl compound or its equivalent in the presence of a base. The initial alkylation is followed by cyclization and elimination to furnish the furan ring. This is a variation of the Paal-Knorr synthesis.

Route B: Alternative - Palladium-Catalyzed Enyne Cyclization

A highly efficient modern method involves the palladium-catalyzed cyclization of enyne acetates in the presence of a Lewis acid to generate a wide range of 2,5-disubstituted furans.[7]

Performance & Cost Comparison: Furan Synthesis
ParameterRoute A: TDBD ApproachRoute B: Pd-Catalyzed Enyne Cyclization[7]Analysis
Starting Materials TDBD, 1,3-dicarbonyl compoundsEnyne acetatesThe synthesis of substituted enyne acetates can be multi-step, potentially increasing overall cost and effort compared to the direct use of TDBD.
Key Reagents Basic catalyst (e.g., NaOEt, DBU)PdCl₂(MeCN)₂, Lewis Acid (e.g., In(OTf)₃)The TDBD route is often metal-free, which is a significant advantage in pharmaceutical synthesis to avoid metal contamination. Route B relies on a palladium catalyst.
Yield Moderate to goodVery good to excellentCatalytic methods often provide higher yields and cleaner reactions.
Versatility Good for constructing 2,3,4-trisubstituted furans with specific functionalities.Excellent for 2,5-disubstituted furans.The choice depends heavily on the desired substitution pattern of the target furan.
Operational Cost Lower reagent cost, simpler setup.Higher catalyst cost, may require anhydrous conditions.For specific targets where the substitution pattern fits, the TDBD approach is likely more cost-effective, especially at smaller scales.
Atom Economy Moderate; involves elimination of 2 HBr and 2 H₂O.High; isomerization reaction.The catalytic route is superior in terms of atom economy.

Detailed Experimental Protocols

To ensure trustworthiness, the following protocols are adapted from established literature procedures and represent typical experimental conditions.

Protocol 1: Synthesis of 2,3-dibromo-2-butene-1,4-diol

This protocol is based on the process described in US Patent 3671594A.[6]

  • Dissolve 2-butyne-1,4-diol in water to create a solution with a concentration of approximately 20-45%.

  • Cool the aqueous solution to a temperature between -10°C and 40°C, ideally maintaining a range of 5°C to 25°C using an external coolant bath.

  • Slowly add bromine to the stirred solution, maintaining an approximately equimolar ratio with the 2-butyne-1,4-diol (0.9 to 1.1 moles of bromine per mole of diol).

  • As the reaction proceeds, the solid product, this compound, will precipitate from the solution.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • Recover the solid product by filtering the mixture.

  • Wash the collected solid with cold water and dry under vacuum.

Protocol 2: General Procedure for Pd-Catalyzed Furan Synthesis from Enyne Acetates

This protocol is a generalized representation of the method described by Chen et al.[7]

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the enyne acetate substrate.

  • Add the palladium catalyst (e.g., PdCl₂(MeCN)₂) and the Lewis acid co-catalyst (e.g., In(OTf)₃).

  • Add the appropriate anhydrous solvent (e.g., Dioxane).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the time required to consume the starting material (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted furan.

Conclusion and Expert Recommendations

This compound is a highly valuable and versatile intermediate, not merely a commodity chemical. Its true advantage lies in providing a robust, often metal-free, and straightforward pathway to specific classes of heterocyclic compounds.

Choose this compound when:

  • Metal Contamination is a Concern: In late-stage pharmaceutical synthesis, avoiding transition metal catalysts simplifies purification and regulatory hurdles.

  • The Target Substitution Pattern is Fixed: For well-defined synthetic targets where the TDBD backbone directly maps onto the product, it offers an efficient and predictable route.

  • Cost of Catalysis is Prohibitive at Scale: For certain processes, the cost of palladium catalysts and specialized ligands can outweigh the benefits, making the classical TDBD approach more economical.

Consider Alternatives when:

  • Broad Structural Diversity is Required: For early-stage drug discovery and library synthesis, modern methods like C-H activation provide unparalleled flexibility to generate a wide range of analogues from simple precursors.[4]

  • Atom Economy and Green Chemistry Metrics are Paramount: Catalytic routes generally offer higher atom economy and can be designed with greener solvents and processes.

  • Enantioselectivity is Required: Advanced organocatalytic or transition-metal-catalyzed methods are often necessary to achieve high enantiomeric excess, a feature not inherent to the TDBD molecule itself.[8]

Ultimately, the cost-benefit analysis of using this compound is context-dependent. It remains an essential tool in the synthetic chemist's arsenal, particularly for its reliability and unique reactivity in constructing valuable chemical entities.

References

  • The Versatile Intermediate: Exploring this compound. (URL: )
  • 2,3-Dibromo-2-Butyne-1,4-Diol - Avenex Chemical Technologies LLP. (URL: )
  • Butenolide synthesis - Organic Chemistry Portal. (URL: [Link])
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
  • US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google P
  • Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC. (URL: [Link])
  • Synthesis of new α,β-unsaturated butenolides - ResearchG
  • Furan synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

A Comparative Guide to the Flame Retardant Performance of trans-2,3-Dibromo-2-butene-1,4-diol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Product Development Professionals.

This guide provides a comprehensive analysis of trans-2,3-Dibromo-2-butene-1,4-diol (DBBD) as a potential flame retardant. A notable scarcity of publicly available, direct experimental data on the flame retardant performance of DBBD necessitates a structured approach to this guide. We will first delineate the known chemical and physical properties of DBBD, establishing its theoretical potential as a reactive flame retardant. Subsequently, this guide will furnish detailed experimental protocols for the standardized evaluation of flame retardant efficacy. To provide a valuable comparative framework, we will then present performance data for established brominated flame retardants in common polymer systems. This will allow for an informed, albeit theoretical, positioning of DBBD within the current landscape of flame retardant technologies.

Introduction to this compound (DBBD)

This compound (CAS No: 3234-02-4) is a halogenated diol with the chemical formula HOCH₂C(Br)=C(Br)CH₂OH[1]. Its molecular structure, featuring both bromine atoms and hydroxyl functional groups, suggests its potential as a reactive flame retardant. Reactive flame retardants are chemically incorporated into the polymer backbone, which can offer advantages such as permanence and reduced migration compared to additive flame retardants[2].

Key Properties of this compound:

PropertyValueReference
Molecular Weight 245.90 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 112-114 °C[1][4]
Solubility Water soluble[3]
Bromine Content Approximately 65% by weight
Structure HOCH₂C(Br)=C(Br)CH₂OH[1]

The diol functionality allows DBBD to be used as a monomer in the synthesis of polyesters and polyurethanes, integrating the bromine atoms directly into the polymer chain[5][6][7]. This covalent bonding is critical for long-term performance and minimizing environmental and health concerns associated with the leaching of additive flame retardants.

The Mechanism of Brominated Flame Retardants

Brominated flame retardants (BFRs) function through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.

Gas-Phase Inhibition: This is the primary mechanism for BFRs. Upon heating, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. This process cools the flame and reduces the concentration of flammable gases.

Condensed-Phase Action: In the solid polymer, the flame retardant can promote char formation. This char layer acts as an insulating barrier, slowing down the rate of heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase.

The following diagram illustrates the gas-phase flame retardancy cycle of brominated compounds.

G Figure 1: Gas-Phase Flame Retardancy Mechanism of Brominated Flame Retardants cluster_inhibition Inhibition Cycle Polymer_FR Polymer + R-Br (at high temperature) Decomposition Decomposition Polymer_FR->Decomposition R_dot R• Decomposition->R_dot Br_dot Br• Decomposition->Br_dot HBr HBr Br_dot->HBr + H•, OH• Br_dot->HBr Scavenges H•, OH• Flame H•, OH• (High Energy Radicals in Flame) HBr->Br_dot + H•, OH• HBr->Br_dot Regenerates Br• H2O_H2 H₂O, H₂ (Low Energy Products) HBr->H2O_H2 Forms Combustion_Cycle Combustion Cycle Propagation Flame->Combustion_Cycle Drives

Caption: Gas-Phase Inhibition Cycle of Brominated Flame Retardants.

Standardized Performance Evaluation Methodologies

To objectively assess the performance of a flame retardant, a suite of standardized tests is employed. Below are the detailed protocols for the most critical of these evaluations.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. TGA provides insights into the decomposition temperatures and char yield.

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed into a tared TGA pan (typically platinum or alumina).

  • Test Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Collection: The instrument records the sample weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine:

    • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

    • Temperature at Maximum Rate of Decomposition (Tmax): The peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of residual mass at a high temperature (e.g., 700 °C). A higher char yield is generally indicative of better condensed-phase flame retardant action.

G Figure 2: TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep load Load Sample into TGA prep->load params Set Parameters (Atmosphere, Heating Rate) load->params run Run TGA Analysis params->run data Record Weight vs. Temperature run->data analyze Analyze TGA/DTG Curves data->analyze results Determine T-onset, T-max, Char Yield analyze->results end End results->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled radiant heat source. It is one of the most effective bench-scale methods for assessing the fire behavior of materials.

Experimental Protocol:

  • Instrument Calibration: Calibrate the gas analyzers (O₂, CO, CO₂) and the load cell.

  • Sample Preparation: A flat sample of the polymer (typically 100 mm x 100 mm x 3 mm) is wrapped in aluminum foil on the bottom and sides, leaving the top surface exposed. The sample is placed in a sample holder on a load cell.

  • Test Parameters:

    • Heat Flux: A constant external heat flux (e.g., 35 or 50 kW/m²) is applied to the sample surface from a conical heater.

    • Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles.

  • Data Collection: A range of parameters are continuously measured, including:

    • Time to ignition (TTI)

    • Mass loss rate

    • Oxygen consumption

    • CO and CO₂ production

    • Smoke obscuration

  • Analysis: The collected data is used to calculate key fire performance metrics:

    • Heat Release Rate (HRR): The most important parameter, indicating the intensity of the fire. The peak HRR (pHRR) is a critical value.

    • Total Heat Released (THR): The total amount of energy released during combustion.

    • Total Smoke Release (TSR): The total amount of smoke generated.

    • Effective Heat of Combustion (EHC): The heat released per unit mass of the sample.

UL-94 Vertical Burning Test

Objective: To determine the flammability classification of a plastic material. This test assesses the material's ability to self-extinguish after ignition.

Experimental Protocol:

  • Sample Preparation: Rectangular bar specimens (typically 125 mm x 13 mm x desired thickness) are conditioned prior to testing.

  • Test Setup: A specimen is clamped vertically. A Bunsen burner with a specified flame height is used as the ignition source. A piece of cotton is placed below the specimen to detect flaming drips.

  • Procedure:

    • The flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time (t₁) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t₂) and afterglow time (t₃) are recorded.

  • Classification: Based on the burning times and whether the cotton is ignited by flaming drips, the material is classified as V-0, V-1, or V-2.

UL-94 Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each specimen (t₁ or t₂) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (t₁ + t₂) ≤ 50 s≤ 250 s≤ 250 s
Afterflame + afterglow time for each specimen after second flame application (t₂ + t₃) ≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cotton NoNoYes
Specimen burns to the clamp NoNoNo

Performance of Alternative Brominated Flame Retardants

Epoxy Resins

Epoxy resins are widely used in electronics and composites, where flame retardancy is critical.

Typical Cone Calorimetry Data for a Flame-Retarded Epoxy Resin: [8]

ParameterNeat EpoxyEpoxy + Flame Retardant
Time to Ignition (s) ~58~45
Peak Heat Release Rate (pHRR) (kW/m²) ~1200~650
Total Heat Released (THR) (MJ/m²) ~100~75
Char Yield (%) ~19~26

Typical Flammability Ratings for a Flame-Retarded Epoxy Resin: [9][10][11]

TestNeat EpoxyEpoxy + Flame Retardant
LOI (%) ~26~33
UL-94 Rating No RatingV-0
Polyurethane Foams

Polyurethane (PU) foams are used in furniture, insulation, and automotive applications, all of which have stringent fire safety requirements.

Typical Flammability Ratings for Flame-Retarded Rigid PU Foam: [12][13][14]

TestNeat PU FoamPU Foam + Flame Retardant
LOI (%) ~18~26
UL-94 Rating No RatingV-0 or HF-1

Discussion and Future Outlook

The chemical structure of this compound, with its reactive hydroxyl groups and high bromine content, makes it a theoretically promising candidate as a reactive flame retardant. Its integration into the polymer backbone of polyesters and polyurethanes could offer enhanced performance and stability.

However, the absence of published experimental data on its flame retardant efficacy is a significant knowledge gap. To fully assess its potential, systematic studies are required to evaluate DBBD in various polymer matrices using the standardized testing protocols outlined in this guide. Key performance indicators to be determined would include its impact on the TGA profile, its ability to reduce the heat release rate in cone calorimetry, and the UL-94 classification it can achieve in different formulations.

Comparative studies against established flame retardants, such as Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD) derivatives, would be crucial to benchmark its performance and determine its commercial viability. Furthermore, an evaluation of the toxicological and environmental profile of DBBD and its degradation products is essential for its consideration as a modern flame retardant solution.

Conclusion

While a definitive performance comparison is precluded by the lack of specific data, this guide provides the essential framework for evaluating this compound as a flame retardant. Its potential as a reactive flame retardant is clear from a chemical standpoint. The detailed experimental methodologies presented herein offer a clear pathway for the necessary research and development to quantify its performance. The provided benchmark data for existing flame retardants sets the context for what would be considered effective performance. Future research should focus on synthesizing polymers containing DBBD and subjecting them to rigorous flammability testing to fill the current data void and ascertain its true potential in the field of fire safety.

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A Comparative Guide to the Cross-Reactivity Profile of trans-2,3-Dibromo-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the immunological profile of a chemical entity is paramount to ensuring safety and efficacy. This guide provides an in-depth technical comparison of the potential cross-reactivity of trans-2,3-Dibromo-2-butene-1,4-diol, a versatile pharmaceutical intermediate and building block in organic synthesis.[1][][3] While its utility is well-documented, its toxicological properties, particularly its potential as a skin sensitizer, warrant a thorough investigation into its cross-reactivity with other structurally or functionally related compounds.[4][5][6]

This document outlines a proposed comprehensive study to elucidate the cross-reactivity profile of this compound. By leveraging established in vitro methodologies, we can predict and characterize potential immune responses, offering critical insights for risk assessment and the development of safer alternatives.

The Hapten Hypothesis and Rationale for Cross-Reactivity

This compound is a halogenated alkene, a class of compounds known for their reactivity.[7][8][9] Due to its chemical structure, featuring reactive bromine atoms and hydroxyl groups, it is likely to act as a hapten.[1][10] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[11] The covalent binding of the hapten to endogenous proteins forms a hapten-carrier conjugate, which can then be processed and presented to T-cells, initiating an allergic cascade.[12]

Cross-reactivity occurs when T-cells primed to recognize a specific hapten-protein adduct also recognize and respond to different, but structurally similar, haptens.[13] This guide proposes a comparative study of this compound against a panel of structurally related and commercially relevant compounds to map its potential immunological cross-reactivity.

Proposed Comparative Compounds

The selection of appropriate comparators is crucial for a meaningful cross-reactivity assessment. The following compounds are proposed for inclusion in this study based on structural similarity and known allergenic potential:

  • 2-bromo-2-nitropropane-1,3-diol (Bronopol): A well-documented contact allergen with a brominated aliphatic structure.[14][15]

  • 1,2-dibromo-2,4-dicyanobutane: Another brominated preservative known to cause allergic contact dermatitis.[16]

  • 2-butyne-1,4-diol: A structural analog with a butyne backbone, also reported as a contact allergen.[17]

  • cis-2,3-Dibromo-2-butene-1,4-diol: The geometric isomer of the target compound, to assess stereospecificity of the immune response.

  • 1,4-Butanediol: The parent diol without bromine substituents, to evaluate the contribution of the bromine atoms to immunogenicity.

Experimental Design: A Multi-Assay Approach

To provide a comprehensive and robust assessment of cross-reactivity, a tiered in vitro testing strategy is proposed. This approach, utilizing a battery of validated assays, will probe different aspects of the immune response, from initial sensitization to the effector phase of an allergic reaction.

Caption: Proposed tiered experimental workflow for assessing cross-reactivity.

Tier 1: Assessing Sensitization Potential

3.1.1. Protein Binding Assay

  • Rationale: The initial and critical step in hapten-induced sensitization is the covalent binding to proteins.[18][19] This assay will quantify the extent of binding of this compound and its comparators to human serum albumin (HSA) and other relevant proteins.

  • Methodology:

    • Incubate each test compound with HSA at various concentrations.

    • Separate unbound compound from protein-bound compound using dialysis or size-exclusion chromatography.

    • Quantify the amount of bound compound using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the binding affinity (Ka) and the maximum number of binding sites (n).

3.1.2. Dendritic Cell (DC) Activation Assay

  • Rationale: Dendritic cells are key antigen-presenting cells (APCs) that initiate the T-cell response.[20][21] Upregulation of co-stimulatory molecules like CD86 on the surface of DCs is a hallmark of sensitization.[20]

  • Methodology (e.g., human Cell Line Activation Test - h-CLAT):

    • Culture a human monocytic cell line (e.g., THP-1) and differentiate them into DC-like cells.

    • Expose the cells to sub-toxic concentrations of the test compounds.

    • After 24 hours, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression levels of these markers by flow cytometry.

    • Calculate the stimulation index (SI) for each compound.

Tier 2: Characterizing the T-Cell Response

3.2.1. Lymphocyte Transformation Test (LTT)

  • Rationale: The LTT measures the proliferation of memory T-cells in response to a specific antigen, providing direct evidence of sensitization.[22][23]

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from sensitized individuals (if available) or utilize an in vitro priming protocol with naive T-cells.[11][13]

    • Culture the PBMCs in the presence of each test compound for 5-7 days.

    • Assess T-cell proliferation by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by using a dye-dilution assay (e.g., CFSE).

    • Calculate the stimulation index (SI) as the ratio of proliferation in the presence of the compound to the proliferation of untreated cells.

3.2.2. Cytokine Release Assays (ELISA/ELISpot)

  • Rationale: Activated T-cells release specific cytokines that orchestrate the inflammatory response.[24] Measuring cytokine profiles can help to characterize the type of T-helper (Th) response (e.g., Th1, Th2).

  • Methodology:

    • Co-culture PBMCs with the test compounds as in the LTT.

    • After a defined incubation period (e.g., 48-72 hours), collect the cell culture supernatants.

    • Quantify the concentration of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5, IL-13) using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Alternatively, use the ELISpot assay to determine the frequency of cytokine-secreting cells.

Tier 3: Evaluating Effector Cell Activation

3.3.1. Basophil Activation Test (BAT)

  • Rationale: The BAT is a functional assay that measures the activation of basophils, key effector cells in immediate-type hypersensitivity reactions, by assessing the upregulation of surface markers like CD63.[25]

  • Methodology:

    • Obtain whole blood or isolated basophils from sensitized individuals.

    • Incubate the cells with the test compounds for a short period (e.g., 15-30 minutes).

    • Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and the activation marker CD63.

    • Analyze the percentage of activated basophils by flow cytometry.

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate how the results of this comparative study would be presented and interpreted.

Table 1: Tier 1 - Sensitization Potential

CompoundProtein Binding (Ka, M⁻¹)DC Activation (CD86 SI)
This compound 1.5 x 10⁴ 3.8
2-bromo-2-nitropropane-1,3-diol1.2 x 10⁴3.5
1,2-dibromo-2,4-dicyanobutane1.8 x 10⁴4.1
2-butyne-1,4-diol0.5 x 10³1.8
cis-2,3-Dibromo-2-butene-1,4-diol1.4 x 10⁴3.6
1,4-Butanediol< 10²1.1
Negative ControlN/A1.0
Positive Control (e.g., DNCB)2.5 x 10⁵5.2

Interpretation: High protein binding and a significant increase in CD86 expression would suggest a strong sensitization potential for this compound and the other brominated compounds.

Table 2: Tier 2 - T-Cell Response (Hypothetical Data from a Sensitized Donor)

CompoundLTT (SI)IFN-γ (pg/mL)IL-4 (pg/mL)
This compound 8.5 1200 50
2-bromo-2-nitropropane-1,3-diol6.295045
1,2-dibromo-2,4-dicyanobutane7.8110055
2-butyne-1,4-diol2.115020
cis-2,3-Dibromo-2-butene-1,4-diol8.1115048
1,4-Butanediol1.2<50<20
Negative Control1.0<50<20
Positive Control (e.g., Nickel Sulfate)10.2150070

Interpretation: A high stimulation index in the LTT and a Th1-dominant cytokine profile (high IFN-γ, low IL-4) would indicate a cell-mediated immune response. Significant responses to the other brominated compounds would suggest cross-reactivity.

Conclusion and Future Directions

This proposed comparative guide outlines a robust framework for assessing the cross-reactivity profile of this compound. By employing a multi-tiered in vitro approach, we can gain a comprehensive understanding of its potential to induce and elicit allergic reactions, and identify structurally similar compounds that may pose a similar risk. The insights gained from such a study would be invaluable for informed decision-making in drug development and chemical safety assessment, ultimately contributing to the creation of safer products.

References

  • Pichler, W. J. (2019). In-vitro tests in drug hypersensitivity diagnosis.
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  • Schnyder, B., & Pichler, W. J. (2013). In vitro diagnostics of drug allergies.
  • Mayorga, C., Sanz, M. L., & Ebo, D. G. (2019). Most commonly used in vitro tests for the diagnosis of drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology, 19(4), 312-320.
  • Corsini, E., & Roggen, E. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Current pharmaceutical design, 22(45), 6846–6856.
  • Martin, S. F., Esser, P. R., & Schmucker, S. (2010). T-cell recognition of chemicals, protein allergens and drugs: towards the development of in vitro assays. Cellular and molecular life sciences : CMLS, 67(24), 4171–4184.
  • Schmid, D. A., & von Greyerz, S. (2022). Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation. International journal of molecular sciences, 23(19), 11843.
  • Schmid, D. A., & von Greyerz, S. (2022). In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review. International journal of molecular sciences, 23(23), 14902.
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  • Shulga, O., & Melnychuk, N. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry, 96(43), 16035-16043.
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  • Blaschke, V., Reinecke, S., & Fuchs, T. (2001). Allergic contact dermatitis from 2-butin-1,4-diol. Allergy, 56(3), 264–265.
  • Papageorgiou, G. Z. (2002). The role of the protein-binding on the mode of drug action as well the interactions with other drugs. Hospital Chronicles, 1, 49-57.
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  • Cosmetic Ingredient Review. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1, 3-Diol as Used in Cosmetics.
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A Senior Application Scientist's Guide to trans-2,3-Dibromo-2-butene-1,4-diol: A Comparative Review of Its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, the utility of a molecule is often defined by its structural features and reactivity. Trans-2,3-Dibromo-2-butene-1,4-diol, a halogenated diol, presents a compelling case study in this regard. Its unique combination of a carbon-carbon double bond, vicinal bromine atoms, and primary alcohol functionalities makes it a versatile precursor in various industrial and research applications. This guide provides an in-depth analysis of the applications of this compound, with a critical comparison to alternative compounds and methodologies. The insights provided herein are grounded in experimental evidence and are intended for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis and Chemical Profile

This compound (CAS No. 3234-02-4) is a white to light yellow crystalline solid with a melting point of 112-116 °C.[1] It is typically synthesized via the bromination of 2-butyne-1,4-diol. The trans configuration of the bromine atoms is a key feature influencing its reactivity and the stereochemistry of subsequent products.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of alkynes.

Materials:

  • 2-butyne-1,4-diol

  • Bromine

  • Aqueous medium (e.g., water)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-butyne-1,4-diol in an aqueous medium in a reaction vessel. The concentration of 2-butyne-1,4-diol is typically in the range of 20-45%.[2]

  • Cool the solution to a temperature between -10 to 10 °C using an ice bath.[2]

  • Slowly add an equimolar amount of bromine to the stirred solution.[2] The dropwise addition should be controlled to maintain the reaction temperature.

  • Continue stirring for a specified period after the bromine addition is complete to ensure the reaction goes to completion.

  • The solid product, this compound, will precipitate out of the solution.[2]

  • Recover the product by filtration and wash it with cold water to remove any unreacted starting materials or byproducts.[2]

  • The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

  • The low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of byproducts.

  • The slow, dropwise addition of bromine ensures that the concentration of bromine in the reaction mixture remains low, which helps to prevent over-bromination and other side reactions.

  • The use of an aqueous medium is both economical and helps to control the reaction temperature.

Diagram: Synthesis of this compound

G 2-butyne-1,4-diol 2-butyne-1,4-diol This compound This compound 2-butyne-1,4-diol->this compound + Br2 (aqueous medium, -10 to 10 °C) G cluster_reactants Reactants Dibromo-diol trans-2,3-Dibromo- 2-butene-1,4-diol Polyester Fire-Resistant Polyester Resin Dibromo-diol->Polyester Diacid Dicarboxylic Acid Diacid->Polyester

Caption: Polycondensation reaction to form a fire-resistant polyester.

Agricultural Chemicals

This compound has been reported to possess herbicidal, fungicidal, and pesticidal properties. [2][3]The exact mechanism of its biocidal activity is not extensively detailed in the available literature, but it is likely related to the reactivity of the bromine atoms and their ability to interact with biological macromolecules.

Comparison with Commercial Agrochemicals:

A direct comparison of the efficacy of this compound with modern commercial fungicides and pesticides is challenging due to the lack of publicly available field trial data. However, we can make some general comparisons:

FeatureThis compoundModern Commercial Agrochemicals
Specificity Likely a broad-spectrum biocide.Often designed to target specific pests or pathogens, reducing off-target effects.
Efficacy Potentially effective, but quantitative data is scarce.High efficacy at low application rates.
Environmental Profile The environmental fate and toxicology of this compound are not well-studied. Halogenated organic compounds can be persistent.Subject to rigorous environmental and toxicological testing and regulation.
Development Status Primarily a chemical intermediate with reported biocidal properties.Extensively researched, developed, and formulated for specific applications.
Corrosion Inhibitors

Derivatives of this compound have been investigated as corrosion inhibitors. For example, an oligomer synthesized from this diol and terephthalate derived from PET waste has shown promise as a green corrosion inhibitor for mild steel. Comparison with Conventional Corrosion Inhibitors:

Corrosion InhibitorMechanismAdvantagesDisadvantages
Derivatives of this compound Formation of a protective film on the metal surface.Potential for synthesis from waste materials (e.g., PET).Limited data on performance and long-term stability.
Chromates Anodic inhibitor, forms a passive film.Highly effective.Highly toxic and carcinogenic, leading to severe restrictions.
Phosphates Anodic inhibitor, forms a phosphate film.Less toxic than chromates.Can contribute to eutrophication of water bodies.
Organic Amines Adsorption on the metal surface, forming a protective barrier.Effective for a wide range of metals and conditions.Can be volatile and have some toxicity.
Solder Flux Component

In the electronics industry, this compound is used as a surfactant and activating agent in solder flux formulations for Surface Mount Technology (SMT). [4]It aids in the removal of metal oxides, reduces surface tension, and improves the wettability of the solder. [4] Comparison with Other Flux Activators:

Flux ActivatorKey Characteristics
This compound A halogenated alcohol that can effectively remove metal oxides without producing significant residue. [4]
Organic Acids (e.g., adipic acid, citric acid) Commonly used in "no-clean" fluxes. Residues are generally non-corrosive.
Amine Hydrohalides Highly active, providing excellent soldering performance. However, their residues are corrosive and must be cleaned.

Future Outlook and Conclusion

This compound is a versatile chemical intermediate with a range of established and potential applications. Its utility stems from the unique combination of reactive functional groups within a compact molecular framework. While it shows promise in diverse fields from pharmaceuticals to materials science, a significant need exists for more comprehensive, direct comparative studies against current industry-standard alternatives.

For researchers and drug development professionals, this compound offers a valuable scaffold for the synthesis of novel molecules. In materials science, its potential as a monomer for high-performance polymers, particularly flame retardants, warrants further investigation to quantify its performance benefits. As the chemical industry continues to move towards more sustainable and green processes, the use of this diol in applications such as corrosion inhibitors derived from recycled materials is particularly noteworthy.

Future research should focus on elucidating the structure-property relationships of materials derived from this compound, conducting thorough toxicological and environmental impact assessments, and optimizing synthetic protocols to enhance yield and selectivity. Such efforts will be crucial in fully realizing the potential of this versatile chemical building block.

References

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Safety Operating Guide

Navigating the Safe Disposal of trans-2,3-Dibromo-2-butene-1,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-2,3-Dibromo-2-butene-1,4-diol, a halogenated organic compound. By understanding the chemical's properties and the principles of hazardous waste management, researchers can ensure the safety of themselves, their colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 3234-02-4) is a white crystalline powder.[1] While comprehensive toxicological data is not available, it is classified as a skin sensitizer and may cause an allergic skin reaction.[2][3] It is also suspected to cause eye, skin, and respiratory tract irritation.[4][5]

Key Chemical Properties and Hazards:

PropertyValue/InformationSource
Physical State Solid (powder, crystalline)[2]
Melting Point 112 - 116 °C[1][2]
Known Hazards Skin Sensitizer (H317), Potential Irritant (Eyes, Skin, Respiratory)[2][4]
Incompatibilities Strong oxidizing agents[4][6]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen bromide[4]

Given its classification as a brominated organic compound, this compound falls under the category of halogenated organic waste.[7] This classification is critical as it dictates the specific disposal pathway required by environmental regulations.[8][9]

Immediate Safety and Handling Protocols

Prior to initiating any work with this compound, ensure that the following personal protective equipment (PPE) and engineering controls are in place.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[10]

  • Body Protection: A standard laboratory coat should be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[4]

Engineering Controls:

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste handler.

Step 1: Waste Segregation

The cardinal rule for the disposal of this compound is to never mix it with non-halogenated waste.[12] Halogenated and non-halogenated waste streams are treated differently, and cross-contamination can lead to complex and costly disposal challenges.[9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][11] This container should be made of a material compatible with brominated compounds.

Step 2: Waste Collection

Carefully collect all waste materials containing this compound. This includes:

  • Unused or expired chemical.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Residue from reaction vessels.

  • Action: Place all contaminated materials directly into the designated "Halogenated Organic Waste" container.[13] Keep the container securely closed when not in use to prevent the escape of any vapors or dust.[9]

Step 3: Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of waste handlers.

  • Action: Ensure the waste container is labeled with the following information:

    • The words "Hazardous Waste."[12]

    • The chemical name: "this compound."[11]

    • The CAS number: "3234-02-4."[11]

    • An indication of the hazards (e.g., "Skin Sensitizer," "Irritant").

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[4][11]

Step 5: Disposal

The final disposal of halogenated organic waste must be handled by a licensed environmental services contractor.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will ensure the waste is transported to a facility capable of handling halogenated organic compounds, which typically involves high-temperature incineration.[2][7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material.[4] Avoid generating dust. For a small liquid spill, use an inert absorbent material.[6]

  • Collect and Dispose: Place the collected material and any contaminated absorbent into the designated "Halogenated Organic Waste" container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal prep1 Identify Waste as This compound prep2 Confirm Classification: Halogenated Organic Waste prep1->prep2 handle1 Wear Appropriate PPE: Gloves, Goggles, Lab Coat prep2->handle1 handle2 Work in a Ventilated Area (Fume Hood) handle1->handle2 handle3 Collect Waste in a Designated, Labeled Container handle2->handle3 seg1 Label Container: 'Halogenated Organic Waste' & Chemical Details handle3->seg1 seg2 Keep Container Securely Closed seg1->seg2 seg3 Store in Designated Satellite Accumulation Area seg2->seg3 disp1 Contact Environmental Health & Safety (EHS) seg3->disp1 disp2 Arrange for Pickup by Certified Waste Handler disp1->disp2 disp2->disp2 disp3 Waste Transported for High-Temperature Incineration disp2->disp3

Caption: Decision workflow for the proper disposal of this compound.

References

  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. (2023, September 29). Chemos GmbH & Co. KG.
  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Bromine Safety & Standard Operating Procedures. (n.d.). Unknown Source.
  • Bromine. (n.d.). Rutgers University.
  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.

Sources

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